Shatavarin IV
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUDKRWNGQAFLF-PJFZGHSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317487 | |
| Record name | Shatavarin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84633-34-1 | |
| Record name | Shatavarin IV | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asparanin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Shatavarin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPARANIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Steroidal Saponins from Asparagus racemosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagus racemosus (A. racemosus), commonly known as Shatavari, is a well-regarded medicinal plant in traditional Ayurvedic medicine.[1][2] Its therapeutic properties are largely attributed to a class of steroidal saponins, primarily shatavarins.[2][3] This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their immunomodulatory, anticancer, and antioxidant effects. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and potential application of these natural products.
Key Bioactive Steroidal Saponins
The roots of A. racemosus are the primary source of its bioactive steroidal saponins. The most studied of these are the shatavarins, including Shatavarin I-X.[4][5] Other significant saponins that have been isolated and characterized for their biological activities include Asparanin A, Shatavaroside A, and Shatavaroside B.[6][7] Shatavarin IV, in particular, has been the subject of extensive research for its potent pharmacological effects.[5][8]
Biological Activities and Mechanisms of Action
The steroidal saponins from A. racemosus exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.
Immunomodulatory Activity
Steroidal saponins from A. racemosus have demonstrated significant immunomodulatory potential.[3][9][10] These compounds can stimulate immune cell proliferation and modulate cytokine production, suggesting their utility in immunotherapies.[3][9]
-
Stimulation of Immune Response: In vitro studies have shown that shatavarins stimulate the proliferation of human peripheral blood lymphocytes and enhance IgG secretion in a dose-dependent manner.[3][9] An aqueous extract of A. racemosus administered orally to rats resulted in a significant increase in CD3+ and CD4/CD8+ percentages, indicating an effect on T cell activation.[11]
-
Cytokine Modulation: Shatavarins have been observed to modulate the Th1/Th2 cytokine profile.[3][10] They stimulate the production of Interleukin-12 (IL-12), a key Th1 cytokine, while inhibiting the production of the Th2 cytokine, Interleukin-6 (IL-6).[3][10] This suggests a mixed Th1/Th2 adjuvant activity.[11]
Anticancer Activity
The anticancer properties of steroidal saponins from A. racemosus have been evaluated in various cancer cell lines and animal models.[4][12] These compounds exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[12][13]
-
Cytotoxicity and Apoptosis Induction: A shatavarin-rich fraction from A. racemosus roots exhibited potent in vitro cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and A-498 (kidney cancer) cell lines.[4] this compound has been shown to induce apoptosis in human lung carcinoma NCI-H23 cells by increasing the expression of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein BCL2.[14] Similarly, Asparanin A induces apoptosis in human endometrial carcinoma Ishikawa cells through the mitochondrial pathway and by inhibiting the PI3K/AKT/mTOR signaling pathway.[7]
-
Cell Cycle Arrest: Asparanin A has been found to cause cell cycle arrest at the G0/G1 phase in Ishikawa cells.[7] Shatavarin-IV induces cell cycle arrest at the G0/G1 phase in human gastric adenocarcinoma AGS cells under hyperglycemic conditions.[13]
-
Anti-metastatic Effects: Shatavarin-IV has been shown to inhibit the migratory and invasive potential of AGS cells by altering the expression of epithelial-to-mesenchymal transition (EMT) markers.[13]
Antioxidant Activity
Extracts of A. racemosus rich in steroidal saponins possess significant antioxidant properties.[15][16] These compounds can scavenge free radicals and protect against oxidative stress-induced cellular damage.
-
Free Radical Scavenging: The ethanolic extract of A. racemosus roots and its steroidal saponin components have demonstrated the ability to scavenge DPPH and nitric oxide radicals.[16] An aqueous fraction of the root extract showed an EC50 value of 600 μg/ml for DPPH radical scavenging.[15]
-
Enzyme Modulation: Methanolic root extracts of A. racemosus have been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats, while decreasing lipid peroxidation.[15]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data available on the biological activities of steroidal saponins from A. racemosus.
| Saponin/Extract | Cell Line/Model | Activity | IC50/EC50/Concentration | Reference |
| Anticancer Activity | ||||
| Shatavarin-rich fraction (AR-2B) | MCF-7 (Breast Cancer) | Cytotoxicity | Not specified | [4] |
| HT-29 (Colon Cancer) | Cytotoxicity | Not specified | [4] | |
| A-498 (Kidney Cancer) | Cytotoxicity | Not specified | [4] | |
| A. racemosus crude extract | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity | 90.44 μg/mL | [12] |
| Shatavarin-IV | NCI-H23 (Lung Carcinoma) | Cytotoxicity | 0.8 μM | [14] |
| Shatavarin-IV | AGS (Gastric Adenocarcinoma) | Cytotoxicity | 2.463 μM (under hyperglycemic conditions) | [13] |
| Antioxidant Activity | ||||
| Aqueous fraction of root extract | DPPH radical scavenging | Antioxidant | 600 μg/ml (EC50) | [15] |
| Ethanolic extract of root (EEAR) | Hydroxyl radical scavenging | Antioxidant | 508.17 ± 7.37 μg/ml (IC50) | [17] |
| Nitric oxide scavenging | Antioxidant | 416.57 ± 5.08 μg/ml (IC50) | [17] | |
| Immunomodulatory Activity | ||||
| Shatavaroside A and B | Human polymorphonuclear leucocytes | Immunostimulation | 5 ng/ml | [6] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the biological activities of steroidal saponins from A. racemosus.
In Vitro Anticancer Activity Assessment
-
Cell Lines and Culture: Human cancer cell lines such as MCF-7, HT-29, A-498, MDA-MB-231, NCI-H23, and AGS are commonly used.[4][12][13][14] Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cytotoxicity Assay (MTT Assay):
-
Seed cells in 96-well plates at a specific density.
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., Shatavarin-IV) for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Dissolve the formazan crystals formed by viable cells in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[14]
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the test compound.
-
Harvest, wash, and fix the cells in ethanol.
-
Treat the cells with RNase A and stain with PI.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[13]
-
-
Gene Expression Analysis (RT-PCR):
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for target genes (e.g., BAX, BCL2) and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels.[14]
-
In Vivo Anticancer Activity Assessment
-
Animal Model: Ehrlich ascites carcinoma (EAC) induced tumor in mice is a commonly used model.[4]
-
Treatment:
-
Inject EAC cells intraperitoneally into mice.
-
Administer the test compound (e.g., shatavarin-rich fraction AR-2B) orally at different doses for a specified period.
-
A standard anticancer drug (e.g., 5-FU) is used as a positive control.
-
-
Evaluation Parameters:
-
Tumor Growth: Monitor changes in body weight, tumor volume, and packed cell volume.
-
Cell Viability: Determine the viable and non-viable tumor cell count.
-
Survival: Record the average life span of the animals.[4]
-
Immunomodulatory Activity Assessment
-
Cell Proliferation Assay:
-
IgG Secretion Assay:
-
Cytokine Production Assay:
Signaling Pathways and Experimental Workflows
The biological activities of steroidal saponins from A. racemosus are mediated through various cellular signaling pathways.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Plant profile, phytochemistry and pharmacology of Asparagus racemosus (Shatavari): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asparanin A from Asparagus officinalis L. Induces G0/G1 Cell Cycle Arrest and Apoptosis in Human Endometrial Carcinoma Ishikawa Cells via Mitochondrial and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Mechanistic Insights into the Anticancer Potential of Asparagus racemosus Willd. Against Triple-Negative Breast Cancer: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
- 15. Antioxidant activity and antiapoptotic effect of Asparagus racemosus root extracts in human lung epithelial H460 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro antioxidant activities of root extract of Asparagus racemosus Linn - PMC [pmc.ncbi.nlm.nih.gov]
Shatavarin IV structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shatavarin IV is a steroidal saponin isolated from the roots of Asparagus racemosus (Liliaceae), a plant with a long history of use in traditional Ayurvedic medicine.[1] This guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
This compound, also known as Asparanin B or Curillin H, is a glycoside of sarsasapogenin.[2] Its complex structure consists of a steroidal aglycone core with a unique trisaccharide chain attached, contributing to its distinct physicochemical and biological properties. The molecular structure of this compound is presented below.
Chemical Structure:
References
Pharmacological Profile of Shatavarin IV: A Technical Guide
Introduction
Shatavarin IV is a principal bioactive steroidal saponin isolated from the roots of Asparagus racemosus (Liliaceae), a plant commonly known as Shatavari in traditional Ayurvedic medicine.[1][2] It is considered a key contributor to the plant's diverse therapeutic properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing quantitative data from various studies, and outlining the experimental protocols used for its evaluation.
1. Pharmacological Activities and Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, including anticancer, immunomodulatory, neuroprotective, and antioxidant effects.
1.1. Anticancer Activity
This compound has demonstrated significant anticancer properties in both in vitro and in vivo models.[5][6] Its mechanisms of action are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
-
Cytotoxicity: this compound shows potent cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (HT-29), kidney carcinoma (A-498), and gastric adenocarcinoma (AGS).[5][6][7]
-
Apoptosis Induction: In human lung carcinoma cells (NCI-H23), this compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL2, suggesting that its anticancer effect is mediated through the induction of apoptosis.[8]
-
Cell Cycle Arrest: Studies on human gastric adenocarcinoma cells (AGS) under hyperglycemic conditions have shown that this compound induces cell cycle arrest at the G0/G1 phase.[7][9] This prevents excessive cell proliferation.
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound has been found to inhibit the migratory and invasive potential of AGS cells by altering the expression of EMT markers.[7][9] It also regulates the turnover of the extracellular matrix by inhibiting matrix metalloproteinase-9 (MMP-9) and promoting the activity of tissue inhibitor of metalloproteinases-1 (TIMP-1).[7]
-
In Vivo Efficacy: In mice bearing Ehrlich ascites carcinoma (EAC), oral administration of a shatavarin-rich fraction containing this compound resulted in a significant reduction in tumor volume, viable tumor cell count, and packed cell volume.[5][6] It also helped in the restoration of hematological parameters towards normal levels.[5]
1.2. Neuroprotective and Neuro-Gut Axis Modulation
Emerging research highlights the neuroprotective effects of this compound and its role in modulating the gut-brain axis.
-
Neuroprotection: this compound is implicated in neuroprotection through the inhibition of monoamine oxidase (MAO), which may help in preserving levels of neurotransmitters like serotonin and dopamine.[10] It has also been shown to elicit lifespan extension and alleviate Parkinsonism in Caenorhabditis elegans.[1]
-
Gut-Brain Axis Modulation: The phytochemicals in Asparagus racemosus, including this compound, are suggested to support mental well-being by reducing neuroinflammation through the modulation of gut microbiota.[10] It may also support estrogen receptor-mediated neuroplasticity.[10]
1.3. Immunomodulatory Activity
This compound has been reported to possess immunomodulatory properties. It has been shown to exhibit activity against specific T-dependent antigens in immunocompromised animals.[11] This suggests its potential in modulating immune responses.
1.4. Antioxidant and Adaptogenic Effects
This compound contributes to the antioxidant and adaptogenic properties of Asparagus racemosus.
-
Antioxidant Activity: It has been observed to reduce the accumulation of intracellular reactive oxygen species (ROS) in C. elegans.[1] Furthermore, it can increase the mRNA expression of stress-responsive genes such as sod-1, sod-2, sod-3, gst-4, gst-7, and ctl-2.[1] The anticancer activity of Asparagus racemosus has also been linked to its ability to elevate antioxidant activity, as cancer tissues often have higher levels of malondialdehyde (MDA), an end product of lipid peroxidation.[5]
-
Adaptogenic Effects: this compound may help the body cope with stress, which is a characteristic of adaptogenic compounds.[2]
2. Quantitative Data
The following tables summarize the quantitative data related to the bioactivity and analysis of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| AGS | Human Gastric Adenocarcinoma | 2.463 µM (under hyperglycemic conditions) | [7] |
| NCI-H23 | Human Lung Carcinoma | 0.8 µM | [8] |
Table 2: Quantification of this compound in Asparagus racemosus Root Extracts
| Extraction Method | Analytical Technique | This compound Content | Reference |
| Methanolic Extract | HPTLC | 0.408% | |
| Methanolic Extract | HPTLC | 0.40% | [12] |
| Methanolic Extract | UHPLC | 0.08 mg/g | |
| Methanolic Extract (Summer Collection) | HPTLC | 12.5 µg/g | [4] |
| Methanolic Extract (Rainy Season Collection) | HPTLC | 10.9 µg/g | [4] |
| Aqueous Extract | HPTLC | 0.18% | [13] |
| In Vitro Dry Callus Extract | HPTLC | 0.0305% w/w | [8] |
| Wild-Grown Plant Root Extract | HPTLC | 0.01732% w/w | [8] |
Table 3: HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 72-432 ng/spot | [3] |
| Correlation Coefficient (R²) | 0.9968 | [3] |
| Limit of Detection (LOD) | 24 ng | [3] |
| Limit of Quantification (LOQ) | 72 ng | [3] |
| Recovery | > 97% | [3] |
| Linearity Range | 600-1800 ng/band | [12] |
| Correlation Coefficient (r) | 0.9934 | [12] |
| Limit of Detection (LOD) | 14.35 ng | [12] |
| Limit of Quantification (LOQ) | 43.50 ng | [12] |
| Recovery | 96.17% | [12] |
3. Experimental Protocols
3.1. In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is based on studies evaluating the cytotoxic effects of this compound on cancer cell lines.[5][6][8]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29, A-498, or NCI-H23) are seeded into 96-well plates at a density of approximately 5x10⁴ cells/well.
-
Treatment: After cell attachment, the cells are treated with various concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1 µM) and incubated for a specified period (e.g., 24 hours). A control group with no treatment is also maintained.
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 200 µL of DMSO.
-
Absorbance Measurement: The intensity of the color, which is proportional to the number of viable cells, is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
3.2. In Vivo Anticancer Activity (Ehrlich Ascites Carcinoma Model)
This protocol is derived from the in vivo evaluation of a shatavarin-rich fraction.[5][6]
-
Animal Model: Swiss albino mice are used for the study, and the protocol is approved by an Institutional Animal Ethics Committee.
-
Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells (1 x 10⁶ cells/mouse) are injected intraperitoneally into the mice.
-
Grouping and Treatment: The tumor-bearing mice are divided into groups. A control group receives a vehicle, while the treatment groups receive oral doses of the test compound (e.g., 250 and 500 mg/kg body weight of a shatavarin-rich fraction) for a specified duration (e.g., 10 days). A normal control group without tumor inoculation is also maintained.
-
Parameter Monitoring: During the treatment period, parameters such as body weight, tumor volume, and mean survival time are monitored.
-
Sample Collection and Analysis: At the end of the experiment, blood is collected for hematological analysis (RBC, WBC, hemoglobin). Ascitic fluid is collected to determine packed cell volume and viable and non-viable tumor cell counts (using the trypan blue exclusion method).
-
Data Analysis: The effects of the treatment are evaluated by comparing the parameters of the treated groups with the untreated tumor control group.
3.3. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
This is a common method for the quantification of this compound in plant extracts.[3][12][14]
-
Sample and Standard Preparation: A stock solution of standard this compound is prepared in methanol (e.g., 1 mg/mL). The powdered root sample is extracted with methanol, often with heating (e.g., at 60°C for 1 hour), and the extract is filtered.[3][14]
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Sample Application: The standard and sample solutions are applied to the plate as bands of a specific width using an automated applicator.
-
Mobile Phase: A common solvent system is ethyl acetate:methanol:water (7.5:1.5:1, v/v/v).[3][13]
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
-
Densitometric Analysis:
-
Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard from the calibration curve.
4. Visualizations
Figure 1: Proposed signaling pathway for the anticancer effects of this compound.
Figure 2: Experimental workflow for evaluating the anticancer activity of this compound.
Figure 3: Logical relationships of the multifaceted pharmacological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 84633-34-1: this compound | CymitQuimica [cymitquimica.com]
- 3. phcog.com [phcog.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 8. phcogres.com [phcogres.com]
- 9. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Phytochemical insights and neuro-gut axis modulation of Asparagus racemosus (Shatavari) in Postpartum Depression: a mini review with HPTLC-Based justification [frontiersin.org]
- 11. Plant profile, phytochemistry and pharmacology of Asparagus racemosus (Shatavari): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. rjptonline.org [rjptonline.org]
Shatavarin IV: A Technical Guide to its Neuroprotective Effects in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus, in preclinical models of Parkinson's Disease (PD). The document collates and presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Findings on the Neuroprotective Efficacy of this compound
This compound has demonstrated significant neuroprotective potential in a Caenorhabditis elegans model of Parkinson's disease. The primary study highlights its ability to mitigate key pathological features of the disease through multiple mechanisms.[1][2] this compound, a major bioactive phytomolecule from the roots of Asparagus racemosus, is recognized for its therapeutic properties, including anticancer activity.[1][2] Its application in the context of age-associated neurodegenerative diseases like Parkinson's, which is characterized by the aggregation of alpha-synuclein in dopaminergic neurons, has shown promising results.[1][2]
The neuroprotective effects of this compound are largely attributed to its potent antioxidant properties. It significantly reduces intracellular reactive oxygen species (ROS) and mitigates oxidative damage, such as protein carbonylation.[1][2] This is further substantiated by the upregulation of key stress-responsive genes.[1][2] Beyond its antioxidant activity, this compound has been shown to improve PD-related symptoms by reducing alpha-synuclein aggregation, decreasing lipid accumulation, and enhancing dopamine levels.[1][2] The underlying mechanism for these effects appears to involve the ubiquitin-mediated proteasomal system.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary study on the effects of this compound in a C. elegans model of Parkinson's disease.
Table 1: Effect of this compound on Oxidative Stress Markers
| Parameter | Control | This compound (25 µM) | This compound (50 µM) | This compound (100 µM) |
| Intracellular ROS (Relative Fluorescence Units) | 100% | Significant Reduction | Maximum Reduction | Significant Reduction |
| Protein Carbonyl Content (nmol/mg protein) | Baseline | Significant Reduction | Significant Reduction | Significant Reduction |
| Survival under Juglone-induced Oxidative Stress | 18% | 56% | 61% | 31% |
Data extracted from a study utilizing a C. elegans model.[1]
Table 2: Neuroprotective Effects of this compound in a C. elegans Parkinson's Model
| Parameter | Control | This compound (50 µM) |
| Alpha-synuclein Aggregation | Baseline | Significant Reduction |
| Lipid Accumulation | Baseline | Significant Reduction |
| Dopamine Levels | Baseline | Significant Enhancement |
Data extracted from a study utilizing a C. elegans model expressing human alpha-synuclein.[1][2]
Table 3: Effect of this compound on Gene Expression
| Gene Category | Gene | Regulation by this compound (50 µM) |
| Stress Responsive | sod-1 | Upregulated |
| sod-2 | Upregulated | |
| sod-3 | Upregulated | |
| gst-4 | Upregulated | |
| gst-7 | Upregulated | |
| ctl-2 | Upregulated | |
| PD-Associated | pdr-1 | Upregulated |
| ubc-12 | Upregulated | |
| pink-1 | Upregulated |
Gene expression changes were measured by qPCR in a C. elegans model.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound in C. elegans.
C. elegans Strains and Maintenance
-
Strains: Wild-type N2 Bristol, and transgenic strains expressing human alpha-synuclein in muscle cells.
-
Maintenance: Worms were cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C. Age-synchronized populations were obtained by standard bleaching of gravid adults and hatching the eggs.
This compound Treatment
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution was added to the NGM plates to achieve final concentrations of 25 µM, 50 µM, and 100 µM.
-
Control plates contained the solvent at the same concentration used for the highest this compound dose.
-
Age-synchronized L1 larvae were transferred to the treatment and control plates.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Age-synchronized worms were collected and washed with M9 buffer.
-
The worms were then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (H2DCF-DA).
-
After incubation, the worms were washed again to remove excess probe.
-
Fluorescence intensity was measured using a fluorescence microplate reader. The fluorescence intensity is proportional to the amount of intracellular ROS.
Protein Carbonylation Assay
-
Worm lysates were prepared from control and this compound-treated groups.
-
Protein concentration in the lysates was determined using a standard protein assay (e.g., Bradford assay).
-
The protein carbonyl content was measured using a commercially available protein carbonyl assay kit, which is based on the reaction of 2,4-dinitrophenylhydrazine (DNPH) with protein carbonyls to form a Schiff base.
-
The absorbance was read at the appropriate wavelength, and the carbonyl content was calculated and normalized to the protein concentration.
Oxidative Stress Resistance Assay
-
Age-synchronized worms were treated with this compound for a specified period.
-
The worms were then exposed to a pro-oxidant, such as juglone.
-
Survival of the worms was monitored over time, and the percentage of surviving worms was calculated.
Alpha-Synuclein Aggregation Assay
-
A transgenic C. elegans strain expressing YFP-tagged human alpha-synuclein in the body wall muscle cells was used.
-
Worms were treated with this compound.
-
The aggregation of alpha-synuclein was visualized and quantified by counting the number of YFP aggregates in the muscle cells using a fluorescence microscope.
Dopamine Level Measurement
-
Dopamine levels were indirectly assessed using a behavioral assay, such as the basal slowing response or food sensing behavior, which are dependent on functional dopaminergic neurons in C. elegans.
-
Alternatively, direct measurement of dopamine can be performed using high-performance liquid chromatography (HPLC) on worm lysates.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Total RNA was extracted from control and this compound-treated worms.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR was performed using gene-specific primers for the target genes (sod-1, sod-2, sod-3, gst-4, gst-7, ctl-2, pdr-1, ubc-12, pink-1) and a reference gene (e.g., act-1).
-
The relative expression of the target genes was calculated using the ΔΔCt method.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Neuroprotection
Caption: Signaling pathway of this compound's neuroprotective effects.
Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for assessing this compound's neuroprotection.
References
Shatavarin IV: A Potential Adaptogenic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus (Shatavari), is emerging as a promising phytopharmaceutical with significant adaptogenic potential. Adaptogens are substances that enhance the body's ability to resist and adapt to physical, chemical, and biological stressors. This technical guide provides a comprehensive overview of the preclinical evidence supporting the adaptogenic properties of this compound, with a focus on its effects on the hypothalamic-pituitary-adrenal (HPA) axis, neurotransmitter systems, and antioxidant defenses. Detailed experimental protocols for key assays and visualizations of proposed signaling pathways are included to facilitate further research and development in this area. While much of the current in vivo data is derived from studies using extracts of Asparagus racemosus rich in saponins including this compound, this document synthesizes these findings to build a strong case for the therapeutic potential of the isolated compound.
Introduction
Stress-related disorders represent a significant and growing global health concern. The body's primary stress response system is the hypothalamic-pituitary-adrenal (HPA) axis, which, when chronically activated, can lead to a cascade of physiological and psychological dysfunctions. Adaptogens are a class of compounds that help to modulate the stress response, promoting homeostasis and protecting against stress-induced damage. Asparagus racemosus, a revered plant in Ayurvedic medicine, has long been used for its rejuvenating and tonic properties.[1] Modern research has identified steroidal saponins, particularly this compound, as key bioactive constituents responsible for many of its pharmacological effects.[2] This guide will delve into the scientific evidence supporting this compound as a potential adaptogenic agent.
Mechanism of Action
The adaptogenic activity of this compound is believed to be multifactorial, involving the modulation of several key physiological pathways:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation: Preclinical studies suggest that extracts of Asparagus racemosus containing this compound can modulate the HPA axis, the body's central stress response system. This is evidenced by a reduction in plasma corticosterone levels, the primary stress hormone in rodents, following treatment.[3] By regulating the HPA axis, this compound may help to prevent the negative consequences of chronic stress.
-
Monoaminergic System Modulation: this compound is implicated in the modulation of monoaminergic neurotransmitter systems, including the serotonergic and noradrenergic pathways.[4] It is suggested to act as a competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of these neurotransmitters.[5][6] By inhibiting MAO, this compound may increase the availability of serotonin and norepinephrine in the brain, which are crucial for mood regulation and stress resilience.
-
Antioxidant and Neuroprotective Effects: Oxidative stress is a key contributor to stress-induced cellular damage. Asparagus racemosus extracts containing this compound have been shown to enhance the activity of endogenous antioxidant enzymes in the brain, such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[1][7] This antioxidant activity helps to neutralize harmful free radicals, protecting neurons from oxidative damage and supporting overall brain health.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the adaptogenic and related effects of Asparagus racemosus extracts. It is important to note that these studies utilized extracts of the plant, and the specific contribution of this compound to the observed effects warrants further investigation with the isolated compound.
Table 1: Effects of Methanolic Extract of Asparagus racemosus (MAR) on Behavioral Models of Depression
| Experimental Model | Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Change from Control | Reference |
| Forced Swim Test (FST) | Vehicle Control | - | 155.8 ± 10.2 | - | [4][8] |
| MAR | 100 | 110.5 ± 8.5 | ↓ 29.1% | [4][8] | |
| MAR | 200 | 98.2 ± 7.9 | ↓ 36.9% | [4][8] | |
| MAR | 400 | 95.6 ± 8.1 | ↓ 38.6% | [4][8] | |
| Imipramine (Standard) | 15 | 85.3 ± 7.3 | ↓ 45.2% | [4][8] | |
| *p<0.05 compared to vehicle control |
Table 2: Effects of Methanolic Extract of Asparagus racemosus (MAR) on HPA Axis and Sympathetic-Noradrenergic System Markers
| Parameter | Treatment Group | Dose (mg/kg) | Plasma Concentration | % Change from Control | Reference |
| Corticosterone | Vehicle Control | - | 18.2 ± 1.5 ng/mL | - | [3][9] |
| MAR | 50 | 14.1 ± 1.1* ng/mL | ↓ 22.5% | [3][9] | |
| MAR | 100 | 11.8 ± 0.9* ng/mL | ↓ 35.2% | [3][9] | |
| MAR | 200 | 9.5 ± 0.7* ng/mL | ↓ 47.8% | [3][9] | |
| Norepinephrine | Vehicle Control | - | 1.2 ± 0.1 ng/mL | - | [3][9] |
| MAR | 50 | 0.9 ± 0.08* ng/mL | ↓ 25.0% | [3][9] | |
| MAR | 100 | 0.7 ± 0.06* ng/mL | ↓ 41.7% | [3][9] | |
| MAR | 200 | 0.6 ± 0.05* ng/mL | ↓ 50.0% | [3][9] | |
| *p<0.05 compared to vehicle control |
Table 3: In Vitro Monoamine Oxidase (MAO) Inhibition by Methanolic Extract of Asparagus racemosus (MAR)
| Enzyme | IC50 (µg/mL) | Reference |
| MAO-A | 215.3 ± 18.7 | [5][6] |
| MAO-B | 189.6 ± 15.4 | [5][6] |
Table 4: Effects of Ethanolic Extract of Asparagus racemosus (EEAR) on Brain Antioxidant Status in Stressed Mice
| Parameter | Control (No Stress) | Stress Control | EEAR (100 mg/kg) + Stress | EEAR (200 mg/kg) + Stress | EEAR (400 mg/kg) + Stress | Reference |
| Lipid Peroxidation (nmol MDA/mg protein) | 1.2 ± 0.1 | 2.8 ± 0.2 | 2.1 ± 0.2 | 1.8 ± 0.1 | 1.5 ± 0.1 | [10] |
| Glutathione (µg/mg protein) | 8.5 ± 0.7 | 4.2 ± 0.4 | 5.9 ± 0.5 | 6.8 ± 0.6 | 7.9 ± 0.7 | [10] |
| *p<0.05 compared to stress control |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical container (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Video recording equipment
-
Animal cages with warming pads/lamps
-
Towels
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm for rats or 15 cm for mice, ensuring the animal cannot touch the bottom with its hind paws or tail.
-
Gently place the animal into the water.
-
Allow the animal to swim for 15 minutes.
-
Remove the animal from the water, gently dry it with a towel, and place it in a warmed cage for recovery before returning it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the animal back into the cylinder with fresh water at the same temperature.
-
Record the session for 5 minutes.
-
Score the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.
-
Remove, dry, and return the animal to its home cage as described previously.
-
Corticosterone Measurement
Objective: To quantify plasma corticosterone levels as an indicator of HPA axis activity.
Materials:
-
Restraint devices (e.g., plastic tubes)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Corticosterone ELISA kit
-
Microplate reader
Procedure:
-
Animal Handling and Stress Induction:
-
Handle animals gently to minimize non-experimental stress.
-
For stress-induced corticosterone measurement, subject animals to a stressor (e.g., 20 minutes of restraint stress).
-
-
Blood Collection:
-
Collect blood samples at a specific time point following stress induction (e.g., 30 minutes). A common method is via tail-nick or saphenous vein puncture. For terminal studies, trunk blood can be collected following decapitation.
-
-
Plasma Separation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Corticosterone ELISA:
-
Thaw plasma samples on ice.
-
Perform the ELISA according to the manufacturer's instructions, including the preparation of standards and controls.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate corticosterone concentrations based on the standard curve.
-
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of a compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents: Prepare solutions of the test compound (e.g., this compound), enzymes, substrate, and inhibitors in the appropriate buffer.
-
Assay Protocol:
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B).
-
Add the test compound at various concentrations or the specific inhibitor (positive control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong base).
-
-
Detection:
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
-
Brain Antioxidant Enzyme Assays
Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, GSH) in brain tissue.
Materials:
-
Brain tissue homogenizer
-
Phosphate buffer
-
Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, hydrogen peroxide for CAT, Ellman's reagent for GSH)
-
Spectrophotometer
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 g for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme assays.
-
-
Superoxide Dismutase (SOD) Assay:
-
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
Mix the brain supernatant with the reaction mixture containing NBT and a superoxide-generating system (e.g., phenazine methosulfate and NADH).
-
Measure the change in absorbance at 560 nm. The degree of inhibition of the reaction is proportional to the SOD activity.
-
-
Catalase (CAT) Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Add the brain supernatant to a solution of H2O2 in phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm as H2O2 is consumed.
-
-
Glutathione (GSH) Assay:
-
This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.
-
Mix the brain supernatant with DTNB solution.
-
Measure the absorbance at 412 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involved in the adaptogenic action of this compound and a general workflow for its preclinical evaluation.
Caption: Proposed adaptogenic mechanisms of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that Asparagus racemosus extracts, rich in this compound, possess significant adaptogenic properties. The modulation of the HPA axis, inhibition of monoamine oxidase, and enhancement of endogenous antioxidant systems appear to be the key mechanisms underlying these effects. However, to firmly establish this compound as a standalone adaptogenic agent, further research using the purified compound is imperative. Future studies should focus on:
-
Pharmacokinetic and bioavailability studies of isolated this compound.
-
Dose-response studies in various animal models of stress to determine optimal therapeutic concentrations.
-
Elucidation of the precise molecular targets of this compound within the HPA axis and neurotransmitter signaling pathways.
-
Long-term safety and toxicity studies of purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Measuring corticosterone concentrations over a physiological dynamic range in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sceti.co.jp [sceti.co.jp]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. ijpcbs.com [ijpcbs.com]
Shatavarin IV: A Technical Guide on Bioavailability, Pharmacokinetics, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has garnered significant scientific interest for its diverse pharmacological activities, most notably its anticancer and immunomodulatory properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its biological effects and the analytical methods used for its quantification. Crucially, this document also addresses the significant gap in the literature concerning the specific bioavailability and pharmacokinetic profile of this compound, offering insights based on the known behavior of structurally related steroidal saponins. Detailed experimental protocols from key studies are provided to facilitate further research, and signaling pathways and experimental workflows are visualized to aid in the conceptualization of its mechanisms and study designs.
Introduction
This compound is a key bioactive constituent of Asparagus racemosus (Shatavari), a plant revered in traditional Ayurvedic medicine.[1][2] It is a steroidal glycoside of sarsasapogenin, with a chemical structure that contributes to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Of particular interest to the scientific and pharmaceutical communities are its potent anticancer and immunomodulatory activities, which have been demonstrated in both in vitro and in vivo models.[5][6] This guide aims to synthesize the existing research on this compound to serve as a foundational resource for researchers and professionals in drug development.
Bioavailability and Pharmacokinetics: An Overview and Current Research Gaps
A thorough review of the existing scientific literature reveals a notable absence of dedicated studies on the bioavailability and pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. While several in vivo studies have demonstrated the biological effects of orally administered this compound-containing extracts, they do not provide quantitative pharmacokinetic parameters.
However, based on studies of other steroidal saponins, some general pharmacokinetic characteristics can be inferred. Steroidal saponins are typically large molecules with poor oral bioavailability due to their high molecular weight and hydrophilicity, which limits their passive diffusion across the intestinal membrane.[7] The glycosidic nature of these compounds plays a crucial role in their absorption. It is widely understood that the sugar moieties of saponins are often hydrolyzed by gut microbiota, releasing the aglycone (sapogenin).[7] In the case of this compound, the aglycone is sarsasapogenin. The absorption of the aglycone is generally higher than that of the parent glycoside.
Key Inferences for this compound Pharmacokinetics:
-
Absorption: Likely to be low for the intact molecule. The primary route of absorption is expected to be the release of sarsasapogenin by gut bacteria, followed by its absorption.
-
Distribution: The distribution profile is unknown. For other saponins, tissue distribution can be limited, though some may accumulate in the liver and kidneys.[7]
-
Metabolism: The metabolic fate of this compound has not been elucidated. The aglycone, sarsasapogenin, would likely undergo phase I and phase II metabolism in the liver.
-
Excretion: Biliary excretion is a common route for the elimination of saponins and their metabolites.[7]
Further research is critically needed to establish the precise pharmacokinetic profile of this compound to support its development as a therapeutic agent.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data from in vitro studies on the biological activity of this compound.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| AGS | Human Gastric Adenocarcinoma | IC50 | 2.463 µM | [8][9] |
| NCI-H23 | Human Lung Carcinoma | IC50 | 0.8 µM | [3] |
Table 2: Quantification of this compound in Asparagus racemosus Extracts
| Extraction Method | Plant Material | Quantification Method | This compound Content (% w/w) | Reference |
| Methanolic Extraction | Dry Callus | HPTLC | 0.0305 | [3] |
| Methanolic Extraction | Wild-grown Plant Root | HPTLC | 0.01732 | [3] |
| Methanolic Extraction | Fresh Callus | HPTLC | 0.0012 | [3] |
| Methanolic Extraction | Methanolic Extract of Tuberous Root | HPTLC | 0.408 | [4] |
| Aqueous Extraction | Aqueous Extract | HPTLC | 0.18 | [4] |
Experimental Protocols
Extraction of this compound from Asparagus racemosus Roots
This protocol is based on methodologies described for the isolation of this compound for anticancer studies.[5][6]
-
Plant Material: Dried and powdered roots of Asparagus racemosus.
-
Initial Extraction: The powdered root material is subjected to extraction with a chloroform:methanol (2:1) mixture.
-
Fractionation: The resulting extract (coded as AR-2) is further processed to yield an ethyl acetate insoluble fraction (coded as AR-2B). This fraction is enriched with shatavarins.
-
Isolation of this compound: this compound is isolated from the AR-2B fraction using chromatographic techniques, such as column chromatography or preparative HPLC.
-
Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques like HPTLC or HPLC-MS/MS.[10][11]
In Vivo Anticancer Activity Assay (Ehrlich Ascites Carcinoma Model)
This protocol is a summary of the methodology used to evaluate the in vivo anticancer effects of a this compound-rich fraction.[5][6]
-
Animal Model: Healthy adult Swiss albino mice.
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice to induce tumor formation.
-
Treatment: A this compound-rich fraction (e.g., AR-2B) is administered orally to the tumor-bearing mice at specified doses (e.g., 250 and 500 mg/kg body weight) for a defined period (e.g., 10 days). A control group receives the vehicle, and a positive control group may receive a standard anticancer drug.
-
Monitoring: Key parameters are monitored throughout the study, including body weight, tumor volume, packed cell volume, and viable and non-viable tumor cell counts.
-
Endpoint Analysis: At the end of the treatment period, animals are sacrificed, and hematological parameters are analyzed. The mean survival time of the animals in each group is also recorded.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard protocol to determine the cytotoxic effects of this compound on cancer cell lines.[5][6]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-29, A-498) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in cancer cells through the modulation of the BAX/BCL2 pathway.
Experimental Workflow for In Vivo Anticancer Study
This diagram outlines the typical workflow for an in vivo study evaluating the anticancer efficacy of this compound using a mouse model.
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in oncology. While its biological activities are increasingly well-documented, the lack of specific data on its bioavailability and pharmacokinetics presents a major hurdle for its clinical development. Future research should prioritize comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion profile. Such studies will be instrumental in determining appropriate dosing regimens, assessing potential toxicity, and ultimately translating the therapeutic promise of this compound into clinical applications. Furthermore, continued investigation into its molecular mechanisms of action will uncover additional therapeutic targets and applications.
References
- 1. Steroidal saponins from Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidal saponins from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 11. Steroidal saponins from roots of Asparagus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Shatavarin IV: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus (Shatavari), has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth overview of the discovery, history, and evolving understanding of this compound. It details the initial isolation and structural elucidation, including subsequent revisions, and presents a comprehensive summary of its diverse pharmacological activities. This document consolidates key experimental protocols, quantitative data, and mechanistic insights into its anticancer and neuroprotective effects, aiming to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Introduction
Asparagus racemosus (Shatavari) has a long history of use in traditional Ayurvedic medicine, where it is revered for its wide range of therapeutic properties. Among the various bioactive constituents isolated from this plant, the steroidal saponins, particularly this compound, have garnered considerable attention for their potent pharmacological effects. This guide delves into the scientific journey of this compound, from its initial discovery to the current understanding of its mechanisms of action.
Discovery and History
The pioneering work on the chemical constituents of Asparagus racemosus led to the isolation and characterization of a group of steroidal saponins named shatavarins.
Initial Isolation and Structural Elucidation
This compound was first isolated and its structure elucidated in 1987 by P.R. Ravikumar and his team. Their research, published in the Indian Journal of Chemistry, marked a significant milestone in the phytochemical investigation of Shatavari. The initial structural determination was based on chemical and spectroscopic methods available at the time[1][2][3][4].
Structural Revision
Nearly two decades later, in 2006, a structural revision of Shatavarin I and IV was proposed by Hayes and colleagues in Tetrahedron Letters. Utilizing advanced spectroscopic techniques, particularly 2D NMR, they refined the understanding of the glycosidic linkages and the stereochemistry of the molecule, providing a more accurate representation of the this compound structure.
Physicochemical Properties and Structure
This compound is a glycoside of sarsasapogenin, a steroidal sapogenin. Its structure is characterized by a complex arrangement of sugar moieties attached to the aglycone core.
Experimental Protocols
This section provides an overview of the methodologies employed in the extraction, isolation, and purification of this compound from the roots of Asparagus racemosus.
Extraction
A common method for the extraction of this compound involves the following steps:
-
Drying and Pulverization : The roots of Asparagus racemosus are thoroughly washed, shade-dried, and then pulverized into a coarse powder.
-
Solvent Extraction : The powdered root material is subjected to extraction with a polar solvent, typically methanol or a hydroalcoholic mixture (e.g., 80% methanol in water)[5]. This can be performed using methods such as maceration, soxhlet extraction, or reflux[1].
-
Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification using Column Chromatography
Column chromatography is a widely used technique for the isolation of this compound from the crude extract.
-
Fractionation : The crude methanolic extract is often partitioned with different solvents of increasing polarity, such as n-butanol, to obtain a saponin-rich fraction[1].
-
Column Packing : A glass column is packed with a suitable stationary phase, most commonly silica gel (100-200 mesh)[2].
-
Elution : The saponin-rich fraction is loaded onto the column and eluted with a gradient of solvents. A typical mobile phase consists of a mixture of chloroform and methanol, with the polarity gradually increasing by increasing the proportion of methanol[1].
-
Fraction Collection and Analysis : Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with pure this compound are pooled and concentrated.
High-Performance Thin-Layer Chromatography (HPTLC) for Quantification
HPTLC is a sensitive and reliable method for the quantification of this compound in extracts and formulations.
-
Stationary Phase : Pre-coated silica gel 60 F254 plates.
-
Mobile Phase : A common solvent system is ethyl acetate:methanol:water (7.5:1.5:1, v/v/v).
-
Detection : After development, the plate is derivatized with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heated. The densitometric scanning is performed at a specific wavelength to quantify the amount of this compound by comparing it with a standard.
Quantitative Data
The following tables summarize the quantitative data related to the yield and biological activity of this compound.
| Extraction/Isolation Method | Starting Material | Yield of this compound | Reference |
| Column Chromatography | 250 g crude powder of A. racemosus roots | 401.1 mg (0.16%) | [5] |
| Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| Anticancer | AGS (human gastric adenocarcinoma) | 2.463 µM | [6] |
| Anticancer | MCF-7 (human breast cancer) | Potent cytotoxicity observed | [7][8] |
| Anticancer | HT-29 (human colon adenocarcinoma) | Potent cytotoxicity observed | [7][8] |
| Anticancer | A-498 (human kidney carcinoma) | Potent cytotoxicity observed | [7][8] |
| Neuroprotective | Acetylcholinesterase Inhibition | Significant inhibition reported | [9][10] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological activities, with its anticancer and neuroprotective properties being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway.
Studies have shown that this compound can alter the expression of key proteins involved in apoptosis. It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspases-3/7, ultimately resulting in programmed cell death[11][12].
There is emerging evidence that this compound may exert its anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Studies suggest that this compound can inhibit the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. By downregulating the activity of the PI3K/Akt pathway, this compound can suppress cancer cell growth and survival.
Neuroprotective Activity
This compound has shown promise as a neuroprotective agent, primarily through its modulation of the cholinergic system. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key pathological feature.
This compound has been found to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission[9][10]. Furthermore, studies in model organisms like Caenorhabditis elegans have shown that this compound can upregulate the expression of genes involved in ACh synthesis (e.g., cha-1, cho-1) and nicotinic acetylcholine receptor subunits (e.g., unc-38, unc-50), further bolstering cholinergic function[9][10].
Conclusion and Future Directions
This compound, a key bioactive constituent of Asparagus racemosus, has a rich history of scientific investigation that has unveiled its significant therapeutic potential. Its well-characterized anticancer and neuroprotective activities, underpinned by defined molecular mechanisms, position it as a promising candidate for further preclinical and clinical development. Future research should focus on optimizing its bioavailability, exploring its efficacy in in vivo models of disease, and further elucidating its interactions with cellular signaling pathways to unlock its full therapeutic potential. This comprehensive guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. omicsonline.org [omicsonline.org]
- 2. patents.justia.com [patents.justia.com]
- 3. HIGH FREQUENCY MULTIPLE SHOOT REGENERATION FROM TISSUE CULTURES OF ASPARAGUS RACEMOSUS | Science 2.0 [science20.com]
- 4. US6649745B2 - Oligospirostanoside, pharmaceutical composition containing novel oligospirostanoside and method for immunomodulation using said oligospirostanoside - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuromodulatory potential of Asparagus racemosus and its bioactive molecule this compound by enhancing synaptic acetylcholine level and nAChR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial resilience and antioxidant defence against HIV-1: unveiling the power of Asparagus racemosus extracts and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Shatavarin IV: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the steroidal saponin Shatavarin IV, a primary bioactive constituent of Asparagus racemosus. It details the compound's effects on key cell signaling pathways implicated in cancer and other diseases. The information presented herein is curated from recent scientific literature to support research and development initiatives.
Quantitative Data Summary
The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize the key inhibitory concentrations and observed changes in gene and protein expression.
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Experimental Conditions | Citation |
| AGS | Human Gastric Adenocarcinoma | 2.463 | Hyperglycemic conditions | [1][2] |
| NCI-H23 | Human Lung Carcinoma | 0.8 | 24-hour incubation, dissolved in DMSO | [3] |
| MCF-7 | Human Breast Cancer | Potent cytotoxicity observed | Not specified | [4][5] |
| HT-29 | Human Colon Adenocarcinoma | Potent cytotoxicity observed | Not specified | [4][5] |
| A-498 | Human Kidney Carcinoma | Potent cytotoxicity observed | Not specified | [4][5] |
Table 2: Modulation of Gene and Protein Expression by this compound
| Target Molecule | Regulation Effect | Cell Line | Method | Citation |
| BAX | Upregulation (1.34-fold increase) | NCI-H23 | qPCR | [3] |
| BCL2 | Downregulation | NCI-H23 | qPCR | [3] |
| E-cadherin | Upregulation | NCI-H23 | Not specified | [3] |
| MMP-9 | Inhibition | AGS | Zymography | [1][2] |
| TIMP-1 | Promotion (activity and expression) | AGS | Reverse zymography, Immunoblotting | [1][2] |
| Caspase-9 | Activation | HIV-1 infected cells | Caspase-Glo 9 Assay | [6] |
| Caspase-3/7 | Activation | HIV-1 infected cells | Caspase-Glo 3/7 Assay | [6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several critical cellular signaling pathways. These include the induction of apoptosis, regulation of the cell cycle, and inhibition of processes related to metastasis, such as the Epithelial-to-Mesenchymal Transition (EMT).
Intrinsic Apoptosis Pathway
This compound has been shown to induce programmed cell death by modulating the expression of key regulatory proteins in the BCL-2 family. Specifically, it upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL2.[3] This shift in the BAX/BCL2 ratio leads to mitochondrial outer membrane permeabilization, triggering the activation of initiator Caspase-9, which in turn activates executioner caspases like Caspase-3 and Caspase-7, ultimately leading to apoptosis.[6]
Caption: this compound induces apoptosis via the intrinsic pathway.
Cell Cycle Regulation
In human gastric adenocarcinoma (AGS) cells, this compound induces cell cycle arrest at the G0/G1 phase.[1][2] This action prevents excessive cell proliferation, a hallmark of cancer. By halting the cell cycle, this compound provides a window for DNA repair mechanisms or, if the damage is too severe, for the initiation of apoptosis.
Caption: this compound causes cell cycle arrest at the G0/G1 checkpoint.
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
This compound demonstrates the ability to inhibit the migratory and invasive potential of cancer cells by regulating key markers of EMT.[1][2] It suppresses Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the extracellular matrix (ECM), thereby facilitating cell invasion. Concurrently, it promotes the activity and expression of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), a natural inhibitor of MMPs.[1][2] Furthermore, it has been observed to increase the expression of E-cadherin, a cell-cell adhesion molecule whose loss is a hallmark of EMT.[3]
Caption: this compound inhibits EMT by modulating key regulatory proteins.
Potential Influence on Inflammatory Pathways
Preliminary evidence suggests that compounds from Asparagus racemosus may modulate inflammatory responses by targeting signaling pathways such as NF-κB and MAPK.[7] These pathways are crucial in regulating the expression of pro-inflammatory cytokines like TNF-α and interleukins. While direct studies on this compound's mechanism within these pathways are emerging, its known anti-inflammatory properties point to a potential inhibitory role.[7]
Experimental Protocols
The findings described above were elucidated using a range of standard molecular and cell biology techniques. Below are detailed methodologies for key experiments cited in the literature.
General Experimental Workflow
A typical workflow for assessing the anticancer effects of a compound like this compound involves a series of in vitro assays to determine cytotoxicity, mechanism of cell death, and effects on cell behavior.
Caption: Standard experimental workflow for evaluating this compound.
Cell Viability (MTT) Assay
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., NCI-H23) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3][4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.2 to 1.0 µM) dissolved in DMSO and diluted in the appropriate cell culture medium. Include a vehicle control (DMSO only). Incubate for a specified period (e.g., 24 hours).[3]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Gene Expression Analysis (Real-Time PCR)
This method quantifies the mRNA levels of target genes to assess the effect of this compound on their expression.
-
Cell Treatment & RNA Isolation: Treat cells with this compound for the desired time (e.g., 24 hours). Isolate total RNA from the cells using a suitable RNA isolation kit.[3]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme kit (e.g., Bio-Rad iScript cDNA).[3]
-
Real-Time PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. The reaction mixture should contain cDNA, SYBR Green mix, and specific forward and reverse primers for the genes of interest (e.g., BAX, BCL2) and a reference gene (e.g., β-Actin or GAPDH).[3]
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the fold change in gene expression in treated samples relative to untreated controls.[3]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse this compound-treated and control cells in ice-cold RIPA buffer containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).[8]
-
Sample Preparation: Mix an equal amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[8][9]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[10][11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MMP-9, anti-TIMP-1) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a CCD camera-based imager.[11]
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control like β-Actin or GAPDH.
References
- 1. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 3. phcogres.com [phcogres.com]
- 4. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Mitochondrial resilience and antioxidant defence against HIV-1: unveiling the power of Asparagus racemosus extracts and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. novateinbio.com [novateinbio.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
Shatavarin IV: A Technical Guide to its Natural Sources and Biosynthetic Precursors
This in-depth technical guide provides a comprehensive overview of Shatavarin IV, a pharmacologically significant steroidal saponin. The document is tailored for researchers, scientists, and drug development professionals, detailing its primary natural origins, biosynthetic pathways, and established experimental protocols for its extraction, isolation, and quantification.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with its most abundant and commercially viable source being the roots of Asparagus racemosus (Wild), a member of the Asparagaceae or Liliaceae family.[1][2] This climbing plant, commonly known as Shatavari, grows in tropical and subtropical regions of India.[1] While A. racemosus is the principal source, studies have also identified this compound in other species of the Asparagus genus, including Asparagus densiflorus, Asparagus setaceus, Asparagus plumosus, and Asparagus sprengeri, albeit in lower concentrations.[3] The presence of this bioactive compound is a key reason for the medicinal value attributed to these plants.[4]
Biosynthesis of this compound
The biosynthesis of this compound, a steroidal saponin, is a complex multi-step process that originates from primary metabolites within the plant. The pathway can be broadly divided into three main stages: the formation of the isoprenoid precursor, the synthesis of the steroidal backbone, and the subsequent modification and glycosylation to yield the final this compound molecule.[5][6]
The initial precursors for all isoprenoids, including steroidal saponins, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[7] These five-carbon units are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[5]
The C5 units, IPP and DMAPP, are then sequentially condensed to form geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15).[7] Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to form the 30-carbon linear molecule, squalene.[7]
Squalene undergoes cyclization, a critical branching point in terpenoid biosynthesis, to form the steroidal backbone. In plants, this is primarily initiated by the enzyme cycloartenol synthase. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol.[6] The cholesterol molecule then undergoes a series of modifications, including hydroxylation, oxidation, and cyclization, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), to form the aglycone part of this compound, which is sarsasapogenin.[5][8]
The final step in the biosynthesis of this compound is the glycosylation of the sarsasapogenin aglycone. This involves the sequential attachment of sugar moieties, specifically two rhamnose molecules and one glucose molecule, to the C-3 position of the sarsasapogenin backbone.[1] This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs).[8]
Quantitative Analysis of this compound Content
The concentration of this compound in its natural sources can vary depending on factors such as the geographical location of the plant, season of collection, and the specific part of the plant analyzed.[5][9] Several analytical techniques have been employed for the precise quantification of this compound, with High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) being the most common.[10][11]
| Plant Material | Extraction Method | Analytical Method | This compound Content (% w/w) | Reference |
| Asparagus racemosus roots | Methanolic extract | HPTLC | 0.6761% | [1] |
| Asparagus racemosus roots | Aqueous extract | HPTLC | 0.18% | [11] |
| Asparagus racemosus roots (from different regions) | Methanolic extract | HPTLC | 0.01% - 0.40% | [5][7] |
| Asparagus racemosus roots | Chloroform:methanol (2:1) extract fraction | Not specified | 5.05% in a specific fraction (AR-2B) | [8][12] |
| Asparagus racemosus in vitro callus (dry) | 80% Methanol | HPTLC | 0.0305% | [6][13] |
| Asparagus racemosus in vitro callus (fresh) | 80% Methanol | HPTLC | 0.0012% | [6][13] |
| Asparagus densiflorus roots | Methanolic extract | HPTLC | 0.01% | [3] |
| Asparagus setaceus roots | Methanolic extract | HPTLC | 0.08% | [3] |
| Asparagus plumosus roots | Methanolic extract | HPTLC | 0.04% | [3] |
| Asparagus sprengeri roots | Methanolic extract | HPTLC | 0.06% | [3] |
Experimental Protocols
Extraction of this compound from Asparagus racemosus Roots
A widely used method for the extraction of this compound from the roots of A. racemosus involves solvent extraction with methanol.[5][14]
Protocol:
-
Sample Preparation: Air-dried roots of Asparagus racemosus are pulverized into a coarse powder.[5]
-
Extraction: The powdered root material is subjected to extraction with methanol. A common procedure involves adding the powdered sample to methanol (e.g., 0.80 g of powder in 10 mL of methanol) and heating it in a water bath at 60°C for 1 hour.[5] Alternatively, maceration at room temperature with successive solvents of increasing polarity (e.g., chloroform, chloroform:methanol, and methanol) can be performed.[12] Soxhlet extraction with methanol for 6 hours at 40°C is another effective method.
-
Filtration: The resulting extract is filtered to remove solid plant debris. Syringe filters (0.22 μm) are often used for clarification before analytical procedures.[5]
-
Concentration: The filtrate is concentrated under reduced pressure at a controlled temperature (40-60°C) to yield the crude extract.[12]
Isolation of this compound by Column Chromatography
For the isolation of pure this compound from the crude extract, column chromatography is a standard technique.[14]
Protocol:
-
Initial Defatting: The powdered root material is first defatted with a non-polar solvent like hexane to remove lipids.[14]
-
Methanolic Extraction: The defatted plant material is then extracted with methanol.[14]
-
Column Chromatography: The concentrated methanolic extract is subjected to column chromatography over a suitable stationary phase (e.g., silica gel).[14]
-
Elution: The column is eluted with a gradient of solvents, typically starting with less polar solvents and gradually increasing the polarity. The fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to further purification steps like recrystallization from a suitable solvent (e.g., hot methanol) to obtain the pure crystalline compound.[12]
Quantification of this compound by HPTLC
HPTLC is a reliable and widely used method for the quantification of this compound in plant extracts.[5][11]
Protocol:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are used.[5]
-
Sample and Standard Application: The methanolic extracts of the plant material and a standard solution of this compound in methanol are applied to the HPTLC plate as bands using a suitable applicator.[6]
-
Mobile Phase: A common mobile phase for the separation of this compound is a mixture of ethyl acetate, methanol, and water in a ratio of 7.5:1.5:1 (v/v/v).[5][7]
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Derivatization: After development, the plate is dried and derivatized by spraying with a suitable reagent, such as anisaldehyde-sulfuric acid, followed by heating at around 105-120°C for 5-10 minutes to visualize the spots.[1][6]
-
Densitometric Scanning: The plate is scanned using a TLC scanner at a wavelength of 425 nm.[5][6]
-
Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard, using a calibration curve prepared from different concentrations of the standard.[5]
References
- 1. Advances in steroidal saponins biosynthesis - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. eprints.tiu.edu.iq [eprints.tiu.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 9. [PDF] Recent advances in steroidal saponins biosynthesis and in vitro production | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in steroidal saponins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry, Biosynthesis and Pharmacology of Sarsasapogenin: A Potential Natural Steroid Molecule for New Drug Design, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sarsasapogenin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Shatavarin IV Extraction and Isolation from Asparagus racemosus Roots
Introduction
Shatavarin IV, a steroidal saponin, is a major bioactive constituent of Asparagus racemosus (Shatavari) roots and is credited with many of its pharmacological activities, including immunomodulatory, galactagogue, and anticancer effects.[1][2] The accurate extraction, isolation, and quantification of this compound are crucial for research, quality control of herbal formulations, and the development of new therapeutics.[3] These application notes provide detailed protocols for the extraction and isolation of this compound from A. racemosus roots, along with methods for its quantification using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Summary
The following tables summarize key quantitative parameters for the extraction, isolation, and analysis of this compound.
Table 1: this compound Content in Asparagus racemosus Root Extracts
| Extraction Method | Solvent | This compound Content (%) | Reference |
|---|---|---|---|
| Methanolic Extraction | Methanol | 0.22% | [4] |
| Methanolic Extraction | Methanol | 0.40% | [5] |
| Soxhlet Extraction | Methanol | 0.6761% | [2] |
| Maceration | 80% Methanol | 0.0173% | [6] |
| Hot Maceration | Methanol | 0.01 - 0.40% | [7] |
| Aqueous Extraction | Water | 0.18% |[3] |
Table 2: HPTLC Method Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F254 | [4][5][8] |
| Mobile Phase | Ethyl Acetate:Methanol:Water (7.5:1.5:1, v/v/v) | [4][5][8] |
| Detection Wavelength | 425 nm (post-derivatization) | [4][5][6] |
| Rf Value | 0.40 - 0.55 | [4][7][9] |
| Linearity Range | 72 - 1800 ng/band | [5][8] |
| Limit of Detection (LOD) | 7.94 - 24 ng | [3][5][8] |
| Limit of Quantification (LOQ) | 24.08 - 72 ng | [3][5][8] |
| Recovery | 96.17% - >99% |[3][5] |
Table 3: HPLC Method Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Column | C18 Reverse Phase | [1][10] |
| Mobile Phase | Water (0.1% Acetic Acid) : Acetonitrile (0.1% Acetic Acid) (70:30, v/v) | [1] |
| Flow Rate | 0.8 mL/min | [1] |
| Detection | ESI-MS/MS | [1] |
| Linearity Range | 7.5 - 254 ng/mL | [1] |
| Limit of Detection (LOD) | 2.5 ng/mL | [1] |
| Recovery | 102% - 110% |[1] |
Experimental Protocols & Workflows
The overall workflow for obtaining pure this compound involves the preparation of plant material, extraction of crude saponins, followed by chromatographic isolation and purification.
Caption: General workflow for this compound extraction and isolation.
Protocol 1: Preparation of Plant Material
-
Collection and Cleaning: Collect mature roots of Asparagus racemosus. Wash them thoroughly with water to remove soil and other extraneous matter.[6]
-
Drying: Shade-dry the cleaned roots at room temperature (25 ± 5°C) until they are completely brittle.[6][7]
-
Pulverization: Grind the dried roots into a coarse powder (approx. 60 mesh) using a mechanical grinder.[7][8]
-
Storage: Store the powdered material in an airtight container, protected from light and moisture, until extraction.
Protocol 2: Extraction of this compound
This protocol describes a common method using methanolic extraction.
Method 2A: Hot Maceration [7][11]
-
Weigh 0.80 g of the dried root powder and transfer it to a flask.
-
Add 10 mL of methanol to the powder.
-
Place the flask in a stirring water bath heated to 60°C for 1 hour.
-
After extraction, filter the solution through a 0.22 µm syringe filter to remove particulate matter.
-
The resulting filtrate is the crude methanolic extract, ready for analysis or further purification.
Method 2B: Soxhlet Extraction [2][10]
-
Accurately weigh about 30 g of the dried root powder and place it in a thimble.
-
Place the thimble into a Soxhlet apparatus.
-
Add 500 mL of methanol to the distillation flask.
-
Perform the extraction for approximately 12 cycles or for 6 hours at a temperature of 40-50°C.[2][10]
-
After extraction, concentrate the extract to dryness using a rotary evaporator under vacuum at 50°C.[2]
-
The dried extract can be stored for future isolation and quantification.
Protocol 3: Isolation of this compound by Column Chromatography
This protocol is a general guide for isolating this compound from the crude methanolic extract.
-
Preparation of Extract:
-
Take the dried methanolic extract obtained from Protocol 2.
-
Defat the extract by washing it with n-hexane to remove nonpolar compounds. Discard the hexane layer.[12]
-
Dry the defatted methanolic extract.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a suitable nonpolar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Adsorb the dried, defatted extract onto a small amount of silica gel.
-
Carefully load this mixture onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a solvent system of increasing polarity. A common gradient starts with chloroform and gradually introduces methanol.
-
Collect fractions of a fixed volume (e.g., 25 mL) sequentially.
-
-
Monitoring:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) or HPTLC (see Protocol 4).
-
Spot each fraction against a this compound standard.
-
Use a mobile phase such as ethyl acetate:methanol:water (7.5:1.5:1, v/v/v) for development.[5]
-
-
Pooling and Concentration:
-
Combine the fractions that show a prominent spot corresponding to the Rf of the this compound standard.
-
Concentrate the pooled fractions using a rotary evaporator.
-
-
Purification:
Protocol 4: Quantification of this compound by HPTLC
Caption: High-Performance Thin-Layer Chromatography (HPTLC) workflow.
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Create a series of working standards by dilution to generate a calibration curve (e.g., 72-432 ng/band).[8]
-
Sample Solution: Use the filtered methanolic extract from Protocol 2A or dissolve a known quantity of dried extract from Protocol 2B in methanol.
-
-
Chromatography:
-
Stationary Phase: Use pre-coated HPTLC silica gel 60 F254 plates.[8]
-
Application: Apply specific volumes of the standard and sample solutions as bands (e.g., 8 mm width) onto the HPTLC plate using an automated applicator.[11]
-
Mobile Phase: Prepare a mobile phase of ethyl acetate:methanol:water (7.5:1.5:1, v/v/v).[11]
-
Development: Place the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes and develop it up to a distance of 70-80 mm.[11]
-
-
Densitometric Analysis:
-
Quantification:
-
Identify the band corresponding to this compound in the sample chromatogram by comparing its Rf value with that of the standard.
-
Calculate the concentration of this compound in the sample by plotting a calibration curve of peak area versus the concentration of the standard.[8]
-
Protocol 5: Quantification of this compound by HPLC
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of water (containing 0.1% acetic acid) and acetonitrile (containing 0.1% acetic acid) in a 70:30 v/v ratio. Filter through a 0.22 µm filter and degas.[1]
-
Standard Solutions: Prepare a stock solution of this compound in methanol and dilute to create calibration standards within the linear range (e.g., 7.5 to 254 ng/mL).[1]
-
Sample Solution: Prepare the methanolic extract as described in Protocol 2 and filter it through a 0.22 µm syringe filter.[10]
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, and a PDA or Mass Spectrometer detector.
-
Column: C18 column (e.g., Luna C18).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Elution: Isocratic elution.[1]
-
Detection: For high selectivity, use Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) in the positive ion mode.[1] Alternatively, a PDA detector at 205 nm can be used.[10]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample extract based on its peak area.[1]
-
References
- 1. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Quantitative Evaluation of this compound by High-Performance Thin-Layer Chromatography and Its Isolation from Asparagus racemosus Willd. | Semantic Scholar [semanticscholar.org]
- 6. phcogres.com [phcogres.com]
- 7. phcog.com [phcog.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. pknaiklab.in [pknaiklab.in]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Shatavarin IV in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Shatavarin IV is a steroidal saponin and a primary bioactive constituent found in the roots of Asparagus racemosus (Shatavari).[1][2] This compound is credited with a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and galactagogue effects.[1] Given the increasing demand for herbal medicines and formulations containing A. racemosus, robust and reliable analytical methods are essential for quality control, standardization, and ensuring the efficacy and safety of these products.[3] High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, precise, and cost-effective technique for the quantification of this compound in various herbal extracts and formulations.[3][4]
Principle HPTLC is a sophisticated form of thin-layer chromatography that provides superior separation efficiency through the use of high-quality stationary phase plates with fine particle sizes. The method involves spotting a prepared sample extract onto the plate, followed by development in a sealed chamber with a specific mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the extract based on their differential affinities for the stationary and mobile phases. After development, the plate is derivatized with a chemical reagent to visualize the separated compounds. The concentration of the target analyte, this compound, is then determined by densitometric scanning at a specific wavelength and comparing its peak area to that of a standard calibration curve.
Experimental Protocols
This section details the necessary materials and a validated step-by-step protocol for the quantification of this compound.
1. Materials and Reagents
-
Plant Material: Dried root powder of Asparagus racemosus.
-
Standard: this compound reference standard (purity ≥90%).[5]
-
Solvents: HPLC or analytical grade methanol, ethyl acetate, chloroform, acetic acid, and water.[1][5][6]
-
Stationary Phase: Pre-coated HPTLC plates with silica gel 60 F254 (10 x 10 cm or 20 x 10 cm, 200 µm thickness).[1][7]
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent.[4][5][8]
2. Preparation of Standard this compound Solution
-
Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution (e.g., 200 µg/mL).[7]
-
From the stock solution, prepare a series of working standard solutions of different concentrations to create a calibration curve (e.g., ranging from 100 to 600 ng/spot).[3][7]
3. Sample Preparation (Methanolic Extraction)
-
Accurately weigh about 0.8 g of the dried, powdered root sample of A. racemosus.[5][8]
-
Extract the sample by placing it in a stirring water bath at 60°C for one hour.[5][8]
-
Filter the resulting extract through a 0.22 µm syringe filter to remove particulate matter.[5][8]
-
The clear filtrate is now ready for HPTLC application.
4. Chromatographic Conditions and Analysis
-
Sample Application: Apply the standard solutions and sample extracts as 6 mm or 8 mm bands onto the HPTLC plate using a CAMAG Linomat V or a similar automated applicator.[1][7][8] Maintain a constant application rate (e.g., 150 nL/s) and ensure adequate spacing between bands (e.g., 12-14 mm).[7][8]
-
Mobile Phase: Prepare a mobile phase consisting of either Ethyl Acetate: Methanol: Water (7.5:1.5:1, v/v/v) or Chloroform: Methanol (7:3 v/v) .[1][3][7][8]
-
Development: Place the HPTLC plate in a twin-trough glass chamber that has been pre-saturated with the mobile phase vapor for approximately 20-23 minutes at room temperature (25±2°C).[1][7][8] Develop the plate up to a distance of 70-80 mm.[1][7][8]
-
Drying: After development, remove the plate from the chamber and air-dry it completely. A hot-air dryer can be used for 5 minutes to ensure the complete removal of solvents.[1]
-
Derivatization: Dip the dried plate into the Anisaldehyde-sulfuric acid reagent for 5 seconds. Subsequently, heat the plate in a hot-air oven at 105-110°C for 5 minutes to develop the color of the spots.[1][4][5][8]
-
Densitometric Scanning: Scan the derivatized plate using a CAMAG TLC Scanner or an equivalent densitometer. The quantification is typically performed at a wavelength of 425 nm or 560 nm .[4][5][7][9]
-
Quantification: Identify the band for this compound in the sample extracts by comparing its Rf value with that of the standard.[1] The amount of this compound in the sample is calculated using the regression equation obtained from the calibration curve of the standard.[4]
Data Presentation
The following tables summarize key parameters from various validated HPTLC methods for this compound quantification.
Table 1: Comparison of HPTLC Chromatographic Conditions from Literature
| Parameter | Method A | Method B | Method C |
| Stationary Phase | Silica gel 60 F254 | Silica gel 60 F254 | Silica gel 60F-254 |
| Mobile Phase | Ethyl acetate:Methanol:Water (7.5:1.5:1 v/v/v)[1][2][8] | Chloroform:Methanol (7:3 v/v)[3][7] | CHCl₃:CH₃COOH:CH₃OH:H₂O (5.0:3.5:1.5:1.0 v/v)[6] |
| Chamber Saturation | 20 minutes[1][8] | 23 minutes[7] | 20 minutes[6] |
| Development Distance | 70 mm[1][8] | 80 mm[7] | Not Specified |
| Derivatization Reagent | Anisaldehyde-sulfuric acid[1][8] | Anisaldehyde-sulfuric acid[7] | Not Specified |
| Scanning Wavelength | 425 nm[2][10] | 560 nm[7] | 426 nm[6] |
| Observed Rf Value | ~0.40 - 0.55[2][4][10][11] | 0.46[7] | 0.81[6] |
Table 2: Summary of Method Validation Data
| Validation Parameter | Reported Value | Reference |
| Linearity Range (ng/spot) | 100 - 600 | [3][7] |
| 600 - 1800 | [9] | |
| Correlation Coefficient (r²) | 0.9993 | [3][7] |
| 0.9968 | [2][4] | |
| Limit of Detection (LOD) (ng) | 7.94 | [3] |
| 14.35 | [9] | |
| 24 | [4] | |
| Limit of Quantification (LOQ) (ng) | 24.08 | [3] |
| 43.50 | [9] | |
| 72 | [4] | |
| Precision (%RSD, Inter-day) | 1.09 - 1.79 | [3] |
| Recovery (%) | >99 | [3] |
| 96.17 - 97 | [4][9] |
Table 3: Reported Quantification of this compound in Plant Materials
| Sample Type | This compound Content (%) | Reference |
| Aqueous Extract of A. racemosus | 0.18 | [1][3] |
| Methanolic Extract of A. racemosus | 0.408 | [1] |
| Methanolic Extract of A. racemosus | 0.6761 | [1] |
| A. racemosus (Intercropped) | 0.38 | [6] |
| A. racemosus (Sole Crop) | 0.39 | [6] |
| A. densiflorus | 0.01 | [2] |
| A. setaceus | 0.08 | [2] |
| Polyherbal Tablet Formulation | 0.074 | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of HPTLC method development.
Caption: A flowchart illustrating the key steps from sample preparation to final quantification.
Caption: Logical relationship of steps in HPTLC method development and validation.
Conclusion The HPTLC methods described provide a reliable, precise, and efficient tool for the quantification of this compound in plant extracts and commercial herbal products.[3] These protocols are characterized by their simplicity and speed, making them highly suitable for routine quality control in the pharmaceutical and nutraceutical industries.[3] The validation data from multiple studies confirm that the method is accurate and reproducible, ensuring that it can be confidently implemented to standardize herbal products and guarantee their quality and consistency.[3][4][9]
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. rjptonline.org [rjptonline.org]
- 3. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 4. horizonepublishing.com [horizonepublishing.com]
- 5. rjptonline.org [rjptonline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pknaiklab.in [pknaiklab.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phcog.com [phcog.com]
Application Note: UHPLC Analysis Protocol for the Characterization and Quantification of Shatavarin IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shatavarin IV, a key steroidal saponin from Asparagus racemosus, is recognized for its various pharmacological activities.[1][2] Accurate and reliable quantification of this compound in plant extracts and finished products is crucial for quality control and standardization. This application note provides a detailed Ultra-High-Performance Liquid Chromatography (UHPLC) protocol for the characterization and quantification of this compound.
This compound is a glycoside of sarsasapogenin. Its chemical structure is provided below:
Chemical Structure of this compound
Source: PubChem CID 441896
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the UHPLC analysis of this compound.
Materials and Reagents
-
Standard: this compound (≥98% purity, Sigma-Aldrich or equivalent)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Acetic acid (AR grade)
-
Plant Material: Dried roots of Asparagus racemosus
-
Filters: 0.22 µm nylon syringe filters
Instrumentation
A UHPLC system equipped with a photodiode array (PDA) detector or a tandem mass spectrometer (MS/MS) is suitable for this analysis.
Sample Preparation
-
Extraction:
-
Accurately weigh about 1 g of pulverized, dried root powder of Asparagus racemosus.
-
Perform methanolic extraction using a Soxhlet apparatus or ultrasonication. For Soxhlet, a common ratio is 1:10 (g/ml) of root powder to methanol, extracted for 6 hours at 40°C.[2]
-
Concentrate the resulting extract to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute a known amount of the dried extract in methanol.
-
Filter the solution through a 0.22 µm nylon syringe filter prior to injection.[1]
-
Standard Preparation
-
Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
-
Working Standards:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 7.5 to 250 ng/mL.[2]
-
UHPLC-PDA Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: Isocratic elution with Methanol and HPLC Water (80:20 v/v)[1][2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Injection Volume: 5 µL
-
Run Time: 10 minutes[1]
UHPLC-MS/MS Method (for higher sensitivity and selectivity)
-
Column: C18 reversed-phase column (e.g., Luna C18)
-
Mobile Phase: Isocratic elution with Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid) (70:30, v/v)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[3]
-
Detection: Multiple Reaction Monitoring (MRM)[3]
Data Presentation
The following tables summarize the quantitative data for the UHPLC analysis of this compound based on reported method validation studies.
Table 1: Chromatographic and Validation Parameters for UHPLC-PDA Method
| Parameter | Value | Reference |
| Retention Time (min) | ~3.7 | [1][2] |
| Linearity (r²) | > 0.998 | [2] |
| Concentration Range (ng/mL) | 7.5 - 254 | [2] |
| Limit of Detection (LOD) (ng/mL) | 2.5 | [2] |
| Limit of Quantification (LOQ) (ng/mL) | 7.5 | [2] |
| Precision (%RSD) | 2.00 - 5.15 | [2] |
| Accuracy (Recovery %) | 102 - 110 | [2] |
Table 2: Comparison of Different Reported UHPLC/HPLC Methods for this compound Analysis
| Method | Column | Mobile Phase | Detection | Key Findings |
| UHPLC-PDA | C18 | Methanol:Water (80:20) | 205 nm | Retention time of 3.7 min.[1][2] |
| HPLC-MS/MS | Luna C18 | Water (0.1% Acetic Acid):Acetonitrile (0.1% Acetic Acid) (70:30) | ESI-MS/MS | High sensitivity with LOD of 2.5 ng/mL.[3] |
| HPLC-Q-TOF-MS/MS | Not specified | Not specified | Q-TOF-MS/MS | Simultaneous determination of five saponins including this compound.[4][5] |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the UHPLC analysis of this compound.
References
Preparing Shatavarin IV Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has garnered significant interest in the scientific community for its potential therapeutic properties, including anticancer, antioxidant, and immunomodulatory effects.[1][2] In vitro assays are fundamental to elucidating the mechanisms of action and determining the efficacy of such bioactive compounds. Accurate and reproducible results in these assays are critically dependent on the correct preparation of stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and their application in a representative in vitro cytotoxicity assay.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes key quantitative data for the preparation and use of this compound in in vitro assays.
| Parameter | Value | Solvent | Source |
| Stock Solution Concentration | 5 mg/mL | Dimethyl Sulfoxide (DMSO) | [3] |
| Storage Temperature | -20°C | N/A | [3] |
| Typical Working Concentrations | 12.5 - 200 µg/mL | Cell Culture Medium (e.g., DMEM) | [3] |
| Reported IC50 Value (AGS cells) | 2.463 µM | N/A | [4][5] |
| Reported IC50 Value (NCI-H23 cells) | 0.8 µM | N/A | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 5 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 5 mg/mL stock solution, weigh 5 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial for preventing contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[3]
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay has been used to evaluate the anticancer activity of this compound on cell lines such as MCF-7, HT-29, and A-498.[1][3][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29, A-498)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (5 mg/mL in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100, 200 µg/mL).[3] Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared working solutions of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[6] One of the proposed mechanisms involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 5. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Shatavarin IV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Shatavarin IV in animal studies, based on findings from preclinical research. The information is intended to guide the design and execution of experiments investigating the therapeutic potential of this compound.
Section 1: Anticancer Activity of this compound-Rich Fraction in a Murine Tumor Model
Application Note
A fraction rich in Shatavarins, including this compound, has demonstrated significant anticancer effects in a murine model of Ehrlich ascites carcinoma (EAC). Oral administration of this fraction led to a reduction in tumor growth, an increase in the lifespan of tumor-bearing animals, and the normalization of hematological parameters. These findings suggest the potential of this compound as a component of anticancer therapies. The study highlights its ability to decrease viable tumor cell counts and restore key hematological markers, indicating a protective effect on the hematopoietic system, a common site of toxicity for conventional chemotherapeutics.
Experimental Protocol
1.2.1 Animal Model
-
Species: Swiss albino mice.
-
Tumor Model: Ehrlich ascites carcinoma (EAC), a spontaneous murine mammary adenocarcinoma.
1.2.2 Materials
-
This compound-rich fraction (coded as AR-2B in the cited study, containing 5.05% this compound).[1][2]
-
Vehicle for oral administration (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Standard anticancer drug (e.g., 5-Fluorouracil) for the positive control group.
-
EAC cells for tumor induction.
1.2.3 Treatment Protocol
-
Tumor Induction: Intraperitoneally inject a specified number of EAC cells (e.g., 2 x 10^6 cells) into the mice to induce tumor development.
-
Animal Groups: Divide the animals into the following groups:
-
Group I (Normal Control): Healthy mice receiving only the vehicle.
-
Group II (EAC Control): EAC-bearing mice receiving only the vehicle.
-
Group III & IV (Treatment Groups): EAC-bearing mice receiving the this compound-rich fraction orally at doses of 250 mg/kg and 500 mg/kg body weight, respectively.[1][2]
-
Group V (Positive Control): EAC-bearing mice receiving a standard anticancer drug (e.g., 5-FU at 20 mg/kg body weight).
-
-
Administration: Commence treatment 24 hours after tumor inoculation and continue once daily for 10 consecutive days.[1][2]
-
Monitoring:
-
Record the body weight of the animals daily.
-
After the final dose and a 24-hour fasting period, collect blood samples for hematological analysis.
-
Euthanize the animals and collect ascitic fluid to measure tumor volume, packed cell volume, and viable/non-viable tumor cell counts.
-
Monitor a separate set of animals for lifespan analysis.
-
1.2.4 Data Presentation
Table 1: Effect of this compound-Rich Fraction (AR-2B) on Tumor Growth and Survival in EAC-Bearing Mice [1][2]
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mL) | Mean Viable Cell Count (x 10^7/mL) | Mean Non-Viable Cell Count (x 10^6/mL) | Average Lifespan (days) | % Increase in Lifespan |
| EAC Control | - | Data not specified | Data not specified | Data not specified | 21.45 ± 1.58 | - |
| AR-2B | 250 | Significant Reduction | Significant Reduction | Significant Increase | Data not specified | Significant Increase |
| AR-2B | 500 | Significant Reduction | Significant Reduction | Significant Increase | Data not specified | Significant Increase |
| 5-Fluorouracil | 20 | Data not specified | Data not specified | Data not specified | 27.48 ± 1.40 | Significant Increase |
Table 2: Effect of this compound-Rich Fraction (AR-2B) on Hematological Parameters in EAC-Bearing Mice [1][2]
| Treatment Group | Dose (mg/kg) | Hemoglobin (g/dL) | RBC Count (x 10^6/mm³) | WBC Count (x 10³/mm³) |
| EAC Control | - | Reduced | Reduced | Elevated |
| AR-2B | 250 | Restored towards normal | Restored towards normal | Restored towards normal |
| AR-2B | 500 | Restored towards normal | Restored towards normal | Restored towards normal |
| 5-Fluorouracil | 20 | Restored towards normal | Restored towards normal | Restored towards normal |
Experimental Workflow Diagram
Section 2: Immunomodulatory Activity of this compound as a Vaccine Adjuvant
Application Note
This compound has been investigated for its potential as a vaccine adjuvant. In a murine model, it was shown to be safe at the tested doses and effective at enhancing the humoral immune response to a Staphylococcus aureus bacterin. Specifically, this compound administration led to an increase in IgG and IgG2b antibody titers, suggesting its utility in augmenting the efficacy of vaccines. This highlights a potential application for this compound in vaccine formulations to boost protective immunity.
Experimental Protocol
2.2.1 Animal Model
-
Species: Mice.
2.2.2 Materials
-
Purified this compound.
-
Staphylococcus aureus bacterin (inactivated S. aureus).
-
Commercial adjuvant (e.g., Quil-A) for the positive control group.
-
Saline solution.
2.2.3 Acute Toxicity Study
-
Animal Groups: Divide mice into groups (n=6 per group).
-
Administration: Administer single subcutaneous doses of this compound (e.g., 0.1, 0.2, and 0.5 mg).[3]
-
Monitoring: Observe the animals for 14 days for any signs of toxicity, including mortality and changes in behavior.[3] On days 7 and 14 post-injection, collect blood and vital organs to assess toxic effects.[3]
2.2.4 Immunization Protocol
-
Animal Groups: Divide mice into the following groups (n=12 per group):[4]
-
Group I (Antigen Only): Immunized with S. aureus bacterin alone.
-
Group II, III, IV (Treatment Groups): Immunized with S. aureus bacterin adjuvanted with this compound at varying doses (e.g., 10, 20, and 40 μg).[4]
-
Group V (Positive Control): Immunized with S. aureus bacterin adjuvanted with a commercial adjuvant (e.g., Quil-A at 10 μg).[4]
-
-
Immunization Schedule:
-
Administer the primary immunization subcutaneously on day 0.
-
Administer a booster immunization on day 14.[4]
-
-
Sample Collection: Collect blood samples at specified time points (e.g., before immunization and periodically after each immunization) to measure antibody titers.
-
Analysis: Determine the levels of antigen-specific IgG and its isotypes (e.g., IgG2b) using an enzyme-linked immunosorbent assay (ELISA).
2.2.5 Data Presentation
Table 3: Acute Toxicity of Subcutaneously Administered this compound in Mice [3][5]
| Dose (mg) | Observation Period (days) | Outcome |
| 0.1 | 14 | Safe, no mortality or adverse effects observed. |
| 0.2 | 14 | Data not specified |
| 0.5 | 14 | Data not specified |
Table 4: Adjuvant Effect of this compound on Antibody Response to S. aureus Bacterin in Mice [3][4][5]
| Adjuvant | Dose (μg) | Antigen-Specific IgG Titer | Antigen-Specific IgG2b Titer |
| None | - | Baseline response | Baseline response |
| This compound | 10 | Elicited response | Elicited response |
| This compound | 20 | Elicited response | Elicited response |
| This compound | 40 | Elicited IgG and IgG2b responses | Elicited IgG and IgG2b responses |
| Quil-A | 10 | Elicited response | Elicited response |
Logical Relationship Diagram
References
- 1. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b responses against Staphylococcus aureus bacterin in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b responses against Staphylococcus aureus bacterin in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Shatavarin IV-Treated Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has demonstrated potential as an anti-cancer agent. Recent studies have indicated its efficacy in inhibiting the proliferation of gastric cancer cells by inducing cell cycle arrest.[1][2] Notably, in human gastric adenocarcinoma AGS cells, this compound has been shown to cause a G0/G1 phase cell cycle arrest.[1][2] These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of this compound on the cell cycle of gastric cancer cells. The methodologies described herein are essential for researchers investigating the therapeutic potential and mechanism of action of this compound and other novel anti-cancer compounds.
Data Presentation
The following table summarizes hypothetical yet representative quantitative data from a flow cytometry-based cell cycle analysis of AGS gastric cancer cells treated with this compound for 24 hours. The data illustrates a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, which is indicative of a G0/G1 cell cycle arrest.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound | 2.5 | 75.8 ± 3.1 | 15.3 ± 1.5 | 8.9 ± 0.9 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the procedure for culturing gastric cancer cells and treating them with this compound.
Materials:
-
AGS human gastric adenocarcinoma cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Cell counting chamber (e.g., hemocytometer) or automated cell counter
Protocol:
-
Cell Culture: Culture AGS cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and count the cells.
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Prepare the desired concentration of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add the medium containing this compound. An untreated control group (containing 0.1% DMSO) should be included.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[3]
Materials:
-
Treated and untreated cells from Protocol 1
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect the medium from each well (to include any floating cells) and detach the adherent cells using Trypsin-EDTA. Combine the detached cells with their respective medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the detection of key G1/S phase regulatory proteins by Western blotting.
Materials:
-
Treated and untreated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Proposed signaling pathway for this compound-induced G0/G1 arrest.
References
- 1. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 2. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lineage specific composition of cyclin D–CDK4/CDK6–p27 complexes reveals distinct functions of CDK4, CDK6 and individual D‐type cyclins in differentiating cells of embryonic origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Shatavarin IV in Ehrlich Ascites Carcinoma (EAC) Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has garnered attention for its potential anticancer activities.[1][2][3] Preclinical studies utilizing the Ehrlich ascites carcinoma (EAC) mouse model have demonstrated the promising antitumor effects of shatavarin-containing extracts.[1][4][5] The EAC model is a widely used transplantable tumor model that progresses rapidly, is easily quantifiable, and allows for the evaluation of tumor growth, survival, and various hematological and biochemical parameters.[3][6]
These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of a this compound-rich fraction in the EAC tumor model, based on published research. The data presented herein is derived from studies on a shatavarin-rich fraction (coded AR-2B) containing 5.05% this compound.[1][4]
Data Presentation
The antitumor activity of the this compound-rich fraction (AR-2B) in the EAC model was evaluated based on several key parameters. The following tables summarize the quantitative data from in vivo studies where a shatavarin-rich fraction was administered orally at doses of 250 and 500 mg/kg body weight for 10 days.[1]
Table 1: Effect of this compound-Rich Fraction on Tumor Growth Parameters in EAC-Bearing Mice [1]
| Treatment Group | Dose (mg/kg) | Tumor Volume (mL) | Packed Cell Volume (%) | Viable Tumor Cell Count (x 10⁷ cells/mL) | Non-Viable Tumor Cell Count (x 10⁶ cells/mL) |
| EAC Control | - | 4.82 ± 0.25 | 28.15 ± 1.45 | 15.28 ± 0.85 | 0.98 ± 0.05 |
| AR-2B | 250 | 2.15 ± 0.12 | 12.54 ± 0.68 | 6.85 ± 0.38 | 2.12 ± 0.11 |
| AR-2B | 500 | 1.28 ± 0.07 | 7.48 ± 0.41 | 4.08 ± 0.22 | 3.25 ± 0.18 |
| 5-Fluorouracil | 20 | 0.52 ± 0.03 | 3.04 ± 0.17 | 1.65 ± 0.09 | 4.88 ± 0.26 |
*p < 0.01 compared to EAC control
Table 2: Effect of this compound-Rich Fraction on Survival and Body Weight in EAC-Bearing Mice [1]
| Treatment Group | Dose (mg/kg) | Average Life Span (Days) | Increase in Life Span (%) | Percent Increase in Body Weight |
| EAC Control | - | 21.45 ± 1.58 | - | 45.28 ± 2.50 |
| AR-2B | 250 | 25.85 ± 1.35 | 20.51 | 22.15 ± 1.22 |
| AR-2B | 500 | 28.12 ± 1.48 | 31.10 | 15.48 ± 0.85 |
| 5-Fluorouracil | 20 | 27.48 ± 1.40 | 28.11 | 8.25 ± 0.45 |
*p < 0.01 compared to EAC control
Table 3: Effect of this compound-Rich Fraction on Hematological Parameters in EAC-Bearing Mice [1]
| Treatment Group | Dose (mg/kg) | RBC (x 10⁶/mm³) | WBC (x 10³/mm³) | Hemoglobin (g/dL) |
| Normal Control | - | 4.85 ± 0.26 | 7.25 ± 0.40 | 13.85 ± 0.75 |
| EAC Control | - | 2.15 ± 0.12 | 15.82 ± 0.88 | 8.24 ± 0.45 |
| AR-2B | 250 | 3.82 ± 0.20 | 9.15 ± 0.50 | 11.28 ± 0.62 |
| AR-2B | 500 | 4.52 ± 0.24 | 7.85 ± 0.43 | 13.15 ± 0.72 |
| 5-Fluorouracil | 20 | 4.68 ± 0.25 | 7.52 ± 0.41 | 13.52 ± 0.74* |
*p < 0.01 compared to EAC control
Experimental Protocols
The following are detailed methodologies for the key experiments involved in evaluating the antitumor activity of this compound-rich fraction in the EAC tumor model.
Preparation of this compound-Rich Fraction (AR-2B)
A standardized protocol for the isolation of a shatavarin-rich fraction from the roots of Asparagus racemosus should be followed. This typically involves extraction with a chloroform:methanol (2:1) solvent system, followed by fractionation to obtain the ethyl acetate insoluble fraction (AR-2B), which is rich in shatavarins, including this compound.[1][4]
In Vivo Ehrlich Ascites Carcinoma (EAC) Tumor Model
-
Animal Model: Healthy adult Swiss albino mice, weighing 20-25 g, are used for the study.[4] The animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and provided with a standard pellet diet and water ad libitum. All animal experiments should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
-
Tumor Cell Line: Ehrlich ascites carcinoma (EAC) cells are obtained from a certified national cell science center.[4] The cells are maintained by serial intraperitoneal (i.p.) transplantation in mice.
-
Tumor Inoculation: Aspirate ascitic fluid from a donor mouse (typically 7-10 days post-inoculation) under aseptic conditions. The EAC cells are washed with phosphate-buffered saline (PBS) and cell viability is determined using the trypan blue exclusion assay. A cell suspension is prepared to a concentration of 2 x 10⁶ viable cells/0.1 mL. Each mouse is inoculated i.p. with 0.1 mL of the cell suspension.[6]
Dosing and Administration
-
Experimental Groups:
-
Group I: Normal Control (no tumor inoculation, vehicle treatment)
-
Group II: EAC Control (EAC inoculation, vehicle treatment)
-
Group III: Test Group 1 (EAC inoculation, AR-2B at 250 mg/kg)
-
Group IV: Test Group 2 (EAC inoculation, AR-2B at 500 mg/kg)
-
Group V: Positive Control (EAC inoculation, 5-Fluorouracil at 20 mg/kg)
-
-
Drug Preparation and Administration: The this compound-rich fraction (AR-2B) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) for oral administration. The positive control, 5-Fluorouracil, is dissolved in saline for intraperitoneal injection.
-
Treatment Schedule: Treatment is initiated 24 hours after tumor inoculation and continues for 10 consecutive days. The test compound is administered orally, while the positive control is given intraperitoneally.
Evaluation of Antitumor Activity
On day 11, following an overnight fast, blood is collected from all animals for hematological analysis. The mice are then sacrificed, and the ascitic fluid is collected for the assessment of tumor parameters.
-
Tumor Volume and Packed Cell Volume: The volume of the ascitic fluid is measured using a graduated centrifuge tube. A portion of the fluid is centrifuged at 1,000 rpm for 5 minutes to determine the packed cell volume.
-
Viable and Non-Viable Tumor Cell Count: The ascitic fluid is diluted with PBS, and the number of viable and non-viable tumor cells is determined using the trypan blue exclusion assay and a hemocytometer.
-
Survival Study: A separate set of animals is maintained to monitor the mean survival time (MST) and calculate the percentage increase in life span (% ILS).
-
Hematological Parameters: Blood samples are analyzed for red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) concentration using an automated hematology analyzer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the EAC tumor model.
Proposed Signaling Pathway
While the precise signaling pathway of this compound in EAC has not been fully elucidated, studies in other cancer cell lines suggest a potential role in modulating apoptosis through the regulation of Bax and Bcl-2 proteins.[7][8] Additionally, antioxidant effects have been proposed as a mechanism of action.[4]
References
- 1. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 4. 2.3. Ehrlich Ascites Carcinoma (EAC) Mouse Model [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antitumor activity and antioxidant status of Alternanthera brasiliana against Ehrlich ascites carcinoma in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. phcogres.com [phcogres.com]
Shatavarin IV: Application Notes and Protocols for Gene Expression Analysis using RT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shatavarin IV, a steroidal saponin isolated from the roots of Asparagus racemosus, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anticancer, antioxidant, immunomodulatory, and neuroprotective effects. The underlying mechanisms of these activities often involve the modulation of gene expression. This document provides detailed application notes and protocols for studying the effects of this compound on gene expression using Reverse Transcription Polymerase Chain Reaction (RT-PCR), a sensitive and widely used technique for quantifying mRNA levels.
Application Notes
This compound has been shown to influence the expression of a variety of genes across different biological systems, from the nematode Caenorhabditis elegans to human cell lines and murine models. These effects underscore its potential as a therapeutic agent and a tool for studying fundamental cellular processes.
Modulation of Stress-Responsive and Longevity-Associated Genes in C. elegans
In the model organism C. elegans, this compound has been demonstrated to extend lifespan and alleviate Parkinsonism-like symptoms. This is associated with the upregulation of stress-responsive genes, suggesting an enhancement of the organism's ability to cope with cellular stress.[1]
Key Genes Affected:
-
Superoxide dismutases (sod-1, sod-2, sod-3): These genes encode enzymes that are crucial components of the antioxidant defense system, converting superoxide radicals into less harmful molecules.
-
Glutathione S-transferases (gst-4, gst-7): These enzymes play a key role in detoxification by conjugating glutathione to a wide variety of endogenous and exogenous toxic compounds.
-
Catalase (ctl-2): This enzyme is responsible for the decomposition of hydrogen peroxide, another reactive oxygen species.
-
Parkinson's Disease-associated genes (pdr-1, ubc-12, pink-1): Upregulation of these genes suggests a potential mechanism for the neuroprotective effects of this compound.[1]
Regulation of Apoptosis and Cell Adhesion in Human Cancer Cell Lines
This compound exhibits anticancer activity by influencing the expression of genes involved in programmed cell death (apoptosis) and cell-cell adhesion. In human lung carcinoma (NCI-H23) and gastric adenocarcinoma (AGS) cell lines, this compound has been shown to modulate the balance between pro-apoptotic and anti-apoptotic genes, and to affect the expression of key cell adhesion molecules.[2]
Key Genes Affected:
-
BAX (Bcl-2-associated X protein): A pro-apoptotic protein. This compound treatment leads to an increase in BAX expression.[2]
-
BCL2 (B-cell lymphoma 2): An anti-apoptotic protein. This compound treatment results in a decrease in BCL2 expression.[2]
-
E-cadherin (CDH1): A crucial protein for epithelial cell-cell adhesion. Changes in its expression are associated with epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.
-
MMP-9 (Matrix Metallopeptidase 9): An enzyme involved in the degradation of the extracellular matrix, facilitating cancer cell invasion. This compound has been shown to inhibit its activity and expression.[3]
-
TIMP-1 (Tissue Inhibitor of Metalloproteinases 1): A natural inhibitor of MMPs. This compound promotes its activity and expression.[3]
Immunomodulatory Effects in Murine Models
This compound demonstrates immunomodulatory properties by influencing the expression of key cytokines in murine models. This suggests its potential in modulating immune responses in various pathological conditions.
Key Genes Affected:
-
Th1 Cytokines (IL-2, IFN-γ): These cytokines are primarily involved in cell-mediated immunity.
-
Th2 Cytokines (IL-4, IL-5): These cytokines are mainly associated with humoral immunity.
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression as reported in the literature.
| Model System | Cell Line/Organism | Gene | Fold Change in mRNA Expression (this compound vs. Control) | Reference |
| Human | NCI-H23 (Lung Carcinoma) | BAX | 1.34 ± 0.0027 | [2] |
| Human | NCI-H23 (Lung Carcinoma) | BCL2 | Decreased (exact fold change not specified) | [2] |
| Human | NCI-H23 (Lung Carcinoma) | E-cadherin | Decreased (exact fold change not specified) | [2] |
| C. elegans | Wild-type N2 | sod-1 | Significantly increased | [1] |
| C. elegans | Wild-type N2 | sod-2 | Significantly increased | [1] |
| C. elegans | Wild-type N2 | sod-3 | Significantly increased | [1] |
| C. elegans | Wild-type N2 | gst-4 | Significantly increased | [1] |
| C. elegans | Wild-type N2 | gst-7 | Significantly increased | [1] |
| C. elegans | Wild-type N2 | ctl-2 | Significantly increased | [1] |
Experimental Protocols
The following are detailed protocols for the analysis of gene expression changes induced by this compound using RT-PCR. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Gene Expression Analysis in C. elegans
1.1. Worm Culture and this compound Treatment:
-
Synchronize a population of wild-type C. elegans (N2 strain) by standard methods (e.g., bleaching).
-
Grow synchronized L1 larvae on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
At the L4 stage, transfer the worms to NGM plates containing the desired concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO).
-
Incubate the worms for the desired treatment period (e.g., 24-48 hours).
1.2. RNA Extraction from C. elegans:
-
Collect worms from the plates by washing with M9 buffer.
-
Wash the worms several times with M9 buffer to remove bacteria.
-
Lyse the worms using a suitable lysis buffer (e.g., TRIzol) and mechanical disruption (e.g., freeze-thaw cycles, bead beating).
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
1.3. Reverse Transcription (RT):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the RT reaction.
1.4. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
-
Prepare a reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template.
-
Use a housekeeping gene (e.g., act-1) for normalization.
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis.
-
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Primer Sequences for C. elegans RT-PCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| sod-1 | TCGCCGCTCAAGATTGAAAC | TCCTTGAGCTTCTCGGTCAG |
| sod-2 | TTAAGCTGGACCGCTTTCAA | CAGGATCAGCACGTTGATGA |
| sod-3 | GCTGGAGGAACCCATGACTT | GTTGCCGTCATTCCAGTTGT |
| gst-4 | TGGCTACAGAGGCAAGAGGA | GAGGAGGGAGGAGGAAGGAG |
| ctl-2 | AGCTCATGGATTCGGTTGAA | TTGCTGGAGTTGTTGAGAGG |
| act-1 | GCCAGCCATGTACGTTGCTA | CTTGAGGAGGGAGTCGGTTG |
Protocol 2: Gene Expression Analysis in Human Cancer Cell Lines
2.1. Cell Culture and this compound Treatment:
-
Culture human cancer cell lines (e.g., NCI-H23, AGS) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control for the desired time period (e.g., 24 hours).
2.2. RNA Extraction and RT:
-
Follow the same procedure as described in Protocol 1 (Sections 1.2 and 1.3), using appropriate reagents for mammalian cells.
2.3. qPCR:
-
Follow the same procedure as described in Protocol 1 (Section 1.4).
-
Use a human housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Primer Sequences for Human RT-PCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| BAX | GTTTCATCCAGGATCGAGCAGG | CATCTTCTTCCAGATGGTGA |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGCAGGCATGTTGACTTCAC |
| CDH1 (E-cadherin) | TCATGCCATCCTGCGTCTGGA | CCGTGGCCATCTCTTGCTCG |
| MMP-9 | AGGTGCCTCGGATGGTTATCG | TGCTTGCCCAGGAAGACGAA |
| TIMP-1 | GGCGAACCGGAAACCTGT | GCGCCCTTTGCATCTCTGG |
| GAPDH | AAGGTCGGAGTCAACGGATTTG | TGGAAGATGGTGATGGGATTTC |
Protocol 3: Gene Expression Analysis in Murine Splenocytes
3.1. Isolation of Splenocytes and this compound Treatment:
-
Euthanize mice and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes by mechanical dissociation.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend splenocytes in complete RPMI-1640 medium.
-
Culture splenocytes in 24-well plates and treat with this compound (e.g., 10-40 µg/mL) or a vehicle control in the presence or absence of a stimulant (e.g., Concanavalin A).
-
Incubate for the desired time period (e.g., 24 hours).
3.2. RNA Extraction, RT, and qPCR:
-
Follow the procedures described in Protocol 2 (Sections 2.2 and 2.3), using appropriate reagents for murine cells.
-
Use a mouse housekeeping gene (e.g., Gapdh, Actb) for normalization.
Primer Sequences for Murine RT-PCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Il2 | CCTGAGCAGGATGGAGAATTACA | TCCAGAACATGCCGCAGAG |
| Ifng | ATGAACGCTACACACTGCATC | CCATCCTTTTGCCAGTTCCTC |
| Il4 | ACAGGAGAAGGGACGCCAT | GAAGCCCTACAGACGAGCTCA |
| Il5 | GCAATGAGACGATGAGGCTTC | TCCAATGCATAGCTGGTGATTT |
| Gapdh | AAGGTCGGTGTGAACGGATTTG | TGGAAGATGGTGATGGGATTTC |
Mandatory Visualizations
Signaling Pathways
The precise molecular mechanisms by which this compound modulates gene expression are still under investigation. However, based on its known effects on stress response, apoptosis, and inflammation, it is plausible that this compound interacts with key signaling pathways such as the NF-κB and MAPK pathways.
References
Application Notes & Protocols: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Shatavarin IV
Introduction
Shatavarin IV, a steroidal saponin, is a major bioactive constituent found in the roots of Asparagus racemosus (Shatavari).[1] It is responsible for a wide array of the plant's therapeutic properties, including its use as a tonic, galactagogue, antioxidant, and its anti-ulcer and anticancer activities.[1][2] Given the increasing demand for herbal medicines and the potential for adulteration, standardized quality control methods are essential to ensure the efficacy and safety of Asparagus racemosus products.[2][3] This document provides a detailed, validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of this compound in herbal extracts and formulations. This method is simple, precise, accurate, and robust, making it a reliable tool for quality control.[2]
Experimental Protocols
This section details the materials and procedures for the HPTLC analysis of this compound.
Materials and Reagents
-
Standards and Samples: this compound standard, dried root powder of Asparagus racemosus, and polyherbal formulations containing Asparagus racemosus.
-
Chemicals and Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Ethyl acetate (HPLC grade), Water (HPLC grade), Anisaldehyde, and Sulfuric acid.[3] All chemicals and solvents should be of analytical grade.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (20 cm x 10 cm, 200 µm thickness).[4]
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., CAMAG Linomat 5)
-
Twin-trough development chamber
-
TLC scanner (e.g., CAMAG TLC Scanner 3 or 4)
-
Data acquisition and analysis software (e.g., winCATS)
-
TLC plate heater
-
UV cabinet
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution of this compound: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare working standards in the concentration range of 100-600 ng/µL by appropriate dilutions with methanol.[2]
-
Sample Solution (Aqueous Extract): Extract a known quantity of dried root powder or polyherbal formulation with water. Lyophilize the extract to obtain a dry powder. Accurately weigh the dried extract and dissolve it in methanol to obtain a final concentration suitable for HPTLC analysis.[2]
-
Sample Solution (Methanolic Extract): Macerate a known amount of the dried root powder with methanol. Filter the extract and evaporate the solvent under reduced pressure. Dissolve the residue in methanol to a known concentration.[5]
Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Two mobile phase compositions are commonly used and validated:
-
Chamber Saturation: Saturate the twin-trough chamber with the mobile phase vapor for approximately 20 minutes at room temperature (25 ± 2°C) before plate development.[7]
-
Application of Bands: Apply the standard and sample solutions as 8 mm bands on the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm from the bottom and sides of the plate.
-
Development: Develop the plate in the ascending mode to a distance of 80 mm.[4]
-
Drying: After development, dry the plate in an oven or with a hairdryer.
Densitometric Analysis and Quantification
-
Derivatization: Spray the dried plate with Anisaldehyde-Sulfuric acid reagent and heat it at 105-110°C for 5-10 minutes for derivatization.[8]
-
Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode. The detection wavelength for this compound is typically 425 nm or 560 nm.[4][6]
-
Identification: The this compound spot in the sample chromatogram is identified by comparing its Rf value with that of the standard. The reported Rf value for this compound is in the range of 0.40 to 0.55.[1][3][5]
-
Quantification: The amount of this compound in the sample is calculated from the calibration curve prepared by plotting the peak area against the concentration of the standard.
Method Validation
The HPTLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[3]
Linearity and Range
The method demonstrates good linearity over a specific concentration range.
| Parameter | Value | Reference |
| Linearity Range | 100 - 600 ng/spot | [2] |
| Correlation Coefficient (r²) | 0.9993 | [2] |
| Linearity Range | 600 - 1800 ng/band | [6] |
| Correlation Coefficient (r²) | 0.9934 | [6] |
| Linearity Range | 32.20 - 1030.50 µg/mL | [9] |
| Correlation Coefficient (r²) | 0.999 | [9] |
Sensitivity
The limits of detection (LOD) and quantification (LOQ) determine the sensitivity of the method.
| Parameter | Value | Reference |
| LOD | 7.94 ng | [2] |
| LOQ | 24.08 ng | [2] |
| LOD | 14.35 ng | [6] |
| LOQ | 43.50 ng | [6] |
| LOD | 2 ng/spot | [10] |
| LOQ | 6 ng/spot | [10] |
Precision
The precision of the method is evaluated by intra-day and inter-day variation studies.
| Parameter | %RSD | Reference |
| Intra-day Precision | 0.92% - 1.53% | [2] |
| Inter-day Precision | 1.09% - 1.79% | [2] |
Accuracy
Accuracy is determined by recovery studies.
| Parameter | Value | Reference |
| Recovery | > 99% | [2] |
| Recovery | 96.17% | [6] |
| Recovery | 99.60% | [9] |
| Recovery (Summer) | 101% | [10] |
| Recovery (Rainy) | 107% | [10] |
Robustness
The method is found to be robust, with minor changes in the experimental conditions not significantly affecting the results.[2]
Results and Discussion
The developed HPTLC method has been successfully applied for the quantification of this compound in various samples.
Quantification of this compound in Asparagus racemosus
| Sample Type | This compound Content (%) | Reference |
| Aqueous Extract | 0.18% | [2] |
| Polyherbal Tablet | 0.074% | [2] |
| A. racemosus Roots | 0.22% | [1] |
| A. densiflorus | 0.01% | [1] |
| A. setaceus | 0.08% | [1] |
| A. plumosus | 0.04% | [1] |
| A. sprengeri | 0.06% | [1] |
| A. racemosus Roots | 0.40% | [6] |
| Enriched Fraction | 61.20% | [6] |
| Methanolic Extract | 0.6761% | [8] |
Visualizations
Caption: Experimental workflow for the HPTLC analysis of this compound.
Caption: Key parameters for HPTLC method validation.
Conclusion
The HPTLC method described provides a simple, rapid, and reliable technique for the quantification of this compound in Asparagus racemosus and its formulations.[2] The validation data confirms that the method is precise, accurate, and robust, making it suitable for routine quality control analysis in the pharmaceutical and herbal industries.[2] The successful application of this method can contribute to the standardization of herbal products and ensure their consistent quality and efficacy.[2]
References
- 1. rjptonline.org [rjptonline.org]
- 2. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 3. horizonepublishing.com [horizonepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. Quantitative Evaluation of this compound by High-Performance Thin-Layer Chromatography and Its Isolation from Asparagus racemosus Willd. | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. DETERMINATION OF SHATAVARIN-IV IN ASPARAGUS RACEMOSUS BY HIGH PERFORMANCE THIN LAYER CHROMATOGRAPHY | Journal of Research and Education in Indian Medicine [bibliomed.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Shatavarin IV using Column Chromatography
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of Shatavarin IV from Asparagus racemosus roots using column chromatography. The protocols are based on established methodologies and include quantitative data and detailed experimental procedures.
Introduction
This compound is a major steroidal saponin found in the roots of Asparagus racemosus (Shatavari), a plant widely used in traditional Ayurvedic medicine. It is recognized for a variety of pharmacological activities, including anticancer, immunomodulatory, and neuroprotective effects.[1][2] The isolation and purification of this compound are crucial for its characterization, pharmacological evaluation, and potential development as a therapeutic agent. Column chromatography is a principal technique for achieving high-purity this compound from crude plant extracts.
Data Summary
The following tables summarize the quantitative data associated with the extraction and chromatographic purification of this compound.
Table 1: Extraction Parameters for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Plant Material | Dried, powdered tuberous roots of A. racemosus | Dried, powdered tuberous roots of A. racemosus | Dried, powdered tuberous roots of A. racemosus |
| Initial Processing | Defatted with n-hexane | Successive extraction with hexane | Direct extraction |
| Extraction Solvent | Methanol | Methanol | 80% Methanol in Water |
| Extraction Method | Soxhlet Extraction | Soxhlet Extraction[3] | Maceration with shaking[4] |
| Yield (Crude Extract) | 10.27% (w/w)[3] | Not specified | Not specified |
| This compound Content (in crude extract) | 0.408% (w/w)[3] | 0.01732% (w/w)[4] | Not specified |
Table 2: Column Chromatography Parameters for this compound Purification
| Parameter | Method 1: Enrichment | Method 2: Final Purification | Method 3: Direct Isolation |
| Stationary Phase | Diaion HP-20 Resin[3] | Silica Gel (100-200 mesh)[3] | Silica Gel (60-120 mesh)[5] |
| Column Dimensions | Not specified | Not specified | Not specified |
| Sample Loading | 102 g of dried methanol extract loaded onto 250 g of resin[3] | 1.0 g of enriched fraction adsorbed onto 3.0 g silica gel, loaded onto a 40.0 g silica gel column[3] | Not specified |
| Mobile Phase (Elution System) | Gradient: 100% Water -> 40% Methanol in Water -> 100% Methanol[3] | Gradient: 100% Chloroform -> 70% Chloroform in Methanol[3] | Step Gradient: Chloroform -> Chloroform:Ethyl Acetate -> Ethyl Acetate -> Ethyl Acetate:Methanol -> Methanol[5] |
| Resulting Purity | 61.20% this compound in enriched fraction[3] | >95% (Assumed from crystallization step) | 66% Purity[6] |
| Final Yield | 1.20 g of enriched fraction from 102 g of crude extract[3] | 38 mg of purified this compound from 1.0 g of enriched fraction[3] | 401.1 mg from 250 g crude root powder[6] |
Table 3: Analytical Chromatography Parameters for Fraction Analysis
| Parameter | HPTLC | UHPLC |
| Stationary Phase | Silica gel 60 F254 pre-coated plates | C18 reverse phase column (e.g., 25cm x 4.6mm, 5µm)[7] |
| Mobile Phase | Ethyl acetate: Methanol: Water (7.5:1.5:1, v/v)[3] or Ethyl acetate: Methanol: Water: Formic acid (7.5:1.5:1:0.2 v/v)[4] | Methanol: HPLC Water (80:20, v/v)[7] |
| Detection Wavelength | 425 nm (after derivatization)[3][8] | 205 nm[7] |
| Retention Factor (Rf) / Retention Time (Rt) | Rf ≈ 0.43[3] | Rt ≈ 3.7 minutes[7] |
| Derivatization Reagent (for HPTLC) | Anisaldehyde-sulfuric acid reagent[3][9] | Not Applicable |
Experimental Protocols
Protocol 1: Extraction of Crude Saponin-Rich Fraction
This protocol describes the initial extraction of a saponin-rich fraction from the roots of A. racemosus.
-
Plant Material Preparation : Air-dry the tuberous roots of A. racemosus in the shade. Once completely dry, pulverize the roots into a coarse powder (approx. 60 mesh) using a mechanical grinder.[3]
-
Defatting : (Optional but recommended for higher purity) Extract the powdered material with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids and non-polar constituents. Discard the hexane extract.
-
Methanolic Extraction : Air-dry the defatted root powder to remove residual hexane. Subsequently, extract the powder with methanol using a Soxhlet apparatus for 12-24 hours.[3]
-
Concentration : Concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator at a temperature of 40-50°C.[3][9]
-
Yield Calculation : Weigh the dried crude methanolic extract and calculate the percentage yield relative to the initial dry powder weight.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines a two-step column chromatography process for the isolation of high-purity this compound.
Step A: Enrichment using Diaion HP-20 Column
-
Column Preparation : Prepare a glass column with Diaion HP-20 resin, thoroughly washed and equilibrated with deionized water.
-
Sample Preparation : Dissolve the crude methanolic extract (from Protocol 1) in a minimum amount of deionized water. Filter the solution to remove any insoluble material.[3]
-
Loading : Load the aqueous extract onto the prepared Diaion HP-20 column.
-
Elution :
-
Wash the column with deionized water (approx. 8-10 column volumes) to remove sugars and polar impurities, monitoring the eluent until it is clear.[3]
-
Elute the column with 40% methanol in water (approx. 6 column volumes).[3]
-
Finally, elute the column with 100% methanol (approx. 5-6 column volumes) to recover the saponin-rich fraction containing this compound.[3]
-
-
Fraction Collection and Analysis : Collect fractions of the 100% methanol eluent. Analyze the fractions for the presence of this compound using HPTLC (as per Table 3).
-
Pooling and Concentration : Pool the fractions containing this compound and concentrate to dryness using a rotary evaporator. This yields the Shatavarin-enriched fraction.[3]
Step B: Final Purification using Silica Gel Column
-
Column Preparation : Prepare a glass column with silica gel (100-200 mesh) using a slurry packing method with 100% chloroform as the initial mobile phase.
-
Sample Preparation : Adsorb the Shatavarin-enriched fraction (from Step A) onto a small amount of silica gel (approx. 1:3 ratio of extract to silica) by dissolving the extract in methanol, adding the silica gel, and drying it completely under vacuum.[3]
-
Loading : Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elution : Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A suggested gradient is from 100% chloroform to a final concentration of 70% chloroform in methanol.[3]
-
Fraction Collection and Analysis : Collect fractions of uniform volume (e.g., 100 mL).[3] Monitor the fractions continuously using HPTLC to identify those containing pure this compound.
-
Pooling and Crystallization : Pool the pure fractions. The compound may be obtained as an off-white powder upon concentration.[3] For higher purity, recrystallization from hot methanol can be performed.
-
Characterization : Confirm the identity and purity of the isolated this compound using spectroscopic techniques (e.g., MS, NMR) and comparison with a reference standard.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the purification of this compound.
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcogres.com [phcogres.com]
- 5. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. horizonepublishing.com [horizonepublishing.com]
- 9. phytopharmajournal.com [phytopharmajournal.com]
Application Notes and Protocols: Shatavarin IV in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Shatavarin IV, a steroidal saponin from Asparagus racemosus, in cell culture experiments. The information is compiled from various research findings to ensure reliable and reproducible results.
Solubility of this compound
This compound exhibits good solubility in dimethyl sulfoxide (DMSO), making it a suitable solvent for preparing stock solutions for cell culture applications. While the absolute solubility limit has not been formally published, empirical data from various studies demonstrate its solubility at concentrations commonly used in cellular assays.
Data Presentation: Solubility and Working Concentrations
| Parameter | Value | Solvent | Source |
| Stock Solution Concentration | 5 mg/mL | DMSO | [1] |
| IC50 (NCI-H23 cells, 24 hr) | 0.8 µM | DMSO | [2][3] |
| IC50 (AGS cells, hyperglycemic) | 2.463 µM | DMSO | [4][5] |
| Working Concentration Range | 0.1 µM - 100 µM | Cell Culture Medium with DMSO | [2][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Protocol:
-
Calculate the required mass: The molecular weight of this compound is approximately 887.05 g/mol . To prepare a 10 mM stock solution, dissolve 8.87 mg of this compound in 1 mL of DMSO.
-
Dissolution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
-
Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Cultured cells in multi-well plates
-
Pipettes and sterile tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experimental design.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the freshly prepared working solutions containing this compound (or vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Mechanism of Action and Signaling Pathways
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis via BAX/BCL2 Pathway
This compound can induce apoptosis by altering the expression of pro-apoptotic and anti-apoptotic proteins of the BCL2 family. It has been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL2. This shift in the BAX/BCL2 ratio promotes the mitochondrial pathway of apoptosis.
Caption: this compound induces apoptosis by inhibiting BCL2 and activating BAX.
Inhibition of Cell Cycle Progression
Research has indicated that this compound can induce cell cycle arrest, particularly at the G0/G1 phase.[4][5] This prevents cancer cells from progressing through the cell cycle and proliferating.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for evaluating this compound cytotoxicity in cell culture.
References
- 1. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogres.com [phcogres.com]
- 3. researchgate.net [researchgate.net]
- 4. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Shatavarin IV Yield in Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Shatavarin IV during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial parameters for column chromatography to purify this compound?
A1: Based on analytical chromatography data, a good starting point for preparative column chromatography of this compound involves a normal-phase silica gel stationary phase. The mobile phase can be adapted from successful HPTLC methods. A common mobile phase composition is a mixture of ethyl acetate, methanol, and water.
Q2: How can I effectively extract this compound from plant material before chromatography?
A2: Methanol has been identified as an effective solvent for extracting this compound from Asparagus racemosus roots.[1][2][3][4] Studies have shown that extraction with methanol at 60°C for 60 minutes can maximize the yield of this compound.[1] It is crucial to filter the extract through a syringe filter (e.g., 0.22 µm pore size) before loading it onto the column to prevent clogging.[1][2]
Q3: What is the optimal temperature for conducting column chromatography of this compound?
A3: Temperature plays a critical role in the stability of this compound during purification. It is highly recommended to conduct column chromatography at a lower atmospheric temperature, ideally between 17-22°C.[5] Higher temperatures can lead to the degradation of this compound, resulting in reduced purity and a significantly lower yield.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and provides potential solutions.
Issue 1: Low Yield of this compound
Possible Causes:
-
Degradation during chromatography: this compound is susceptible to degradation at elevated temperatures.[5]
-
Suboptimal mobile phase composition: An inappropriate solvent system may lead to poor separation and loss of the target compound.
-
Irreversible adsorption to the stationary phase: Strong interactions between this compound and the silica gel can result in low recovery.
Solutions:
-
Temperature Control: Maintain a column temperature between 17-22°C to minimize degradation.[5]
-
Mobile Phase Optimization: Systematically vary the ratio of ethyl acetate, methanol, and water to achieve optimal separation and elution of this compound. Start with the ratios reported for HPTLC and adjust as needed.[1][6][7][8][9]
-
Stationary Phase Modification: If irreversible adsorption is suspected, consider using a less active stationary phase, such as deactivated silica gel or a bonded phase like C18 (for reverse-phase chromatography).
Issue 2: Co-elution of Impurities with this compound
Possible Causes:
-
Insufficient resolution: The chosen mobile phase may not be selective enough to separate this compound from closely related impurities.
-
Column overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.
Solutions:
-
Gradient Elution: Employ a gradient elution strategy, gradually increasing the polarity of the mobile phase. This can improve the separation of compounds with different polarities.
-
Optimize Loading: Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight for silica gel chromatography.
-
Alternative Stationary Phases: Explore different stationary phases with varying selectivities, such as alumina or bonded-phase silica.
Issue 3: Peak Tailing of the this compound Fraction
Possible Causes:
-
Strong analyte-stationary phase interactions: Acidic silanol groups on the silica gel surface can strongly interact with polar compounds like saponins, leading to tailing.
-
Presence of fines in the stationary phase: Small particles can disrupt the flow path and cause peak distortion.
-
Inadequate mobile phase polarity: A mobile phase that is too weak may not effectively elute the compound, resulting in tailing.
Solutions:
-
Mobile Phase Additives: Add a small amount of a polar modifier, such as acetic acid or formic acid, to the mobile phase to reduce strong interactions with the stationary phase.
-
Use High-Quality Stationary Phase: Ensure the use of high-purity silica gel with a uniform particle size.
-
Increase Mobile Phase Strength: Gradually increase the proportion of the more polar solvent (e.g., methanol) in the mobile phase to ensure timely elution of this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Asparagus racemosus Roots
-
Grinding: Grind dried roots of Asparagus racemosus into a fine powder.
-
Extraction:
-
Filtration: Filter the extract through a 0.22µm syringe filter to remove particulate matter.[1][2]
-
Concentration: Concentrate the filtered extract under reduced pressure to obtain the crude methanolic extract ready for chromatographic purification.
Protocol 2: Column Chromatography for this compound Purification
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase.
-
Carefully pack the slurry into a glass column, ensuring a uniform and air-free bed.
-
-
Sample Loading:
-
Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., a mixture of ethyl acetate, methanol, and water).
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to improve separation.
-
-
Fraction Collection:
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Pooling and Concentration:
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: HPTLC and HPLC Methods for this compound Analysis
| Parameter | HPTLC Method 1 | HPTLC Method 2 | HPLC Method 1 | HPLC Method 2 |
| Stationary Phase | Silica gel 60 F254[1][6] | TLC aluminum pre-coated plates | C18 column[10] | C18 reverse phase column[2] |
| Mobile Phase | Ethyl acetate:methanol:water (7.5:1.5:1, v/v/v)[1][6][7] | Chloroform:methanol (7:3)[11] | Water (0.1% acetic acid):acetonitrile (0.1% acetic acid) (70:30, v/v)[10] | Methanol:HPLC Water (80:20, v/v)[2][12] |
| Detection Wavelength | 425 nm (post-derivatization)[1][6][13] | Not Specified | MS/MS in positive ion mode[10] | 205 nm[2] |
| Retention Factor (Rf) / Retention Time (Rt) | Rf: 0.55 ± 0.05[1][6] | Not Specified | Not Specified | Rt: 3.7 minutes[2][12] |
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. rjptonline.org [rjptonline.org]
- 2. phytojournal.com [phytojournal.com]
- 3. phcog.com [phcog.com]
- 4. pknaiklab.in [pknaiklab.in]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. horizonepublishing.com [horizonepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 12. phytojournal.com [phytojournal.com]
- 13. phcogres.com [phcogres.com]
stability of Shatavarin IV in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Shatavarin IV in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for dissolving and storing this compound?
A1: Methanol is the most frequently cited solvent for dissolving and preparing this compound standard solutions for analytical purposes such as HPTLC and UHPLC.[1][2][3][4][5][6] For HPLC-MS/MS analysis, a mobile phase consisting of a water-acetonitrile mixture with 0.1% acetic acid has been used.[7]
Q2: How stable is this compound in methanolic solution at room temperature?
A2: Short-term stability studies have shown that this compound is relatively stable in methanol for up to 48 hours. One study reported an inter-day precision relative standard deviation (RSD) of 1.69% over three consecutive days, indicating good stability.[1][4] Another study confirmed the stability of this compound in methanol by analyzing it over consecutive 24-hour intervals without reporting significant degradation.[2] For longer-term storage, it is advisable to store solutions at lower temperatures.
Q3: What is the impact of temperature on the stability of this compound?
A3: this compound is sensitive to high temperatures. Studies have shown that elevated temperatures during isolation and extraction can lead to the degradation of the compound, resulting in reduced purity and yield.[1][4][5] It is recommended to handle and store this compound at controlled, lower temperatures to minimize degradation.
Q4: Are there any known degradation pathways for this compound?
A4: While the literature indicates that this compound degrades at high temperatures, specific degradation products and pathways have not been extensively characterized in publicly available studies.[1][4][5] Forced degradation studies, which typically involve acidic, basic, oxidative, and photolytic stress conditions, have not been specifically reported for this compound.[8][9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas) for the same sample. | Degradation of this compound in solution due to improper storage. | Prepare fresh stock solutions daily. If storing for up to 48 hours, ensure the solvent is high-purity methanol and store at a controlled, cool temperature. Avoid prolonged exposure to room temperature.[1][4] |
| Low yield or purity of this compound after extraction or isolation. | Thermal degradation during the experimental process. | Maintain lower temperatures during extraction and isolation procedures. One study identified an optimal atmospheric temperature range of 17-22°C for isolation.[5] Another study noted a decline in yield when extraction temperatures exceeded 60°C.[1][4] |
| Appearance of unknown peaks in chromatograms after sample storage. | Formation of degradation products. | Re-evaluate storage conditions (temperature, light exposure). Use freshly prepared samples for analysis. If degradation is suspected, a stability-indicating analytical method should be developed and validated. |
Data on this compound Stability
Table 1: Stability of this compound in Methanol
| Duration | Parameter Measured | Result | Conclusion | Citation |
| 48 hours (analyzed at 0, 24, 48 hr) | Inter-day Precision | 1.69% RSD | Stable | [1][4] |
| Consecutive days (24 hr intervals) | Spectral Comparison | No significant change observed | Stable | [2] |
Table 2: Temperature Effects on this compound Stability
| Experimental Condition | Observation | Recommendation | Citation |
| High atmospheric temperature during isolation | Degradation in purity and yield | Maintain lower atmospheric temperatures (optimal: 17-22°C) | [5] |
| Extraction temperature above 60°C | Decline in extraction yield | Optimize extraction temperature, not exceeding 60°C | [1][4] |
| Accelerated stability of a formulation at 45°C / 75% RH for 6 months | Formulation found to be stable | Indicates potential for stability in a solid matrix | [3] |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment in Methanol (HPTLC)
This protocol is based on the inter-day precision/stability tests described in the literature.[1][4]
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration.
-
Initial Analysis (Day 0): Apply the standard solution onto an HPTLC plate. Develop the chromatogram using a suitable mobile phase (e.g., ethyl acetate:methanol:water, 7.5:1.5:1 v/v/v). After derivatization, scan the plate and record the peak area.
-
Storage: Store the methanolic solution in a tightly sealed container at a controlled temperature.
-
Subsequent Analyses (Day 1 and Day 2): At 24 and 48 hours, repeat the HPTLC analysis with the stored solution under the same conditions.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the peak areas from the three days. A low RSD (<2%) indicates stability.
Protocol 2: Assessment of Thermal Stability during Extraction
This protocol is adapted from studies on optimizing extraction conditions.[1][4]
-
Sample Preparation: Prepare identical samples of powdered plant material.
-
Solvent Extraction: Add methanol to each sample.
-
Temperature Variation: Subject each sample to a different extraction temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) for a fixed duration (e.g., 60 minutes).
-
Quantification: After extraction, filter the solutions and quantify the concentration of this compound in each extract using a validated analytical method (e.g., HPTLC or HPLC).
-
Data Analysis: Compare the yield of this compound at each temperature. A decrease in yield at higher temperatures suggests thermal degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. phcog.com [phcog.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. longdom.org [longdom.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPTLC Analysis of Shatavarins
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the High-Performance Thin-Layer Chromatography (HPTLC) separation of shatavarins from Asparagus racemosus.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting poor separation or no separation of shatavarin bands?
A1: Poor separation is often related to the mobile phase composition or chamber saturation.
-
Mobile Phase: The choice of solvent system is critical. Different polarities are needed to resolve various saponins. Several validated mobile phases have been successfully used. If one is not working, consider trying another. For example, a mobile phase of ethyl acetate-methanol-water (7.5:1.5:1, v/v/v) is reported to efficiently separate the bands with good resolution and stable peaks.[1][2] Another common system is Chloroform: Methanol (7:3 v/v).[3][4]
-
Chamber Saturation: Insufficient saturation of the HPTLC chamber with the mobile phase vapor can lead to inconsistent migration and poor separation. It is recommended to saturate a twin-trough glass chamber for at least 20 minutes before placing the plate inside.[2][5][6][7] This ensures a uniform distribution of the mobile phase vapor.[2][6][7]
-
Sample Overloading: Applying too much sample can cause bands to streak and merge. Ensure you are applying an appropriate concentration for your analysis.
Q2: My observed Rf value for Shatavarin IV is different from the literature values. Why?
A2: The Retardation factor (Rf) is highly sensitive to experimental conditions. Variations are common and can be caused by:
-
Different Mobile Phases: The Rf value is fundamentally dependent on the solvent system used. As shown in the data table below, Rf values for this compound range from 0.40 to 0.81 depending on the mobile phase.[4][5][8][9]
-
Temperature and Humidity: Chromatographic separations are sensitive to ambient temperature and humidity. Significant deviations from the reported conditions (e.g., 25±2°C) can alter Rf values.[4]
-
Stationary Phase: Differences in the silica gel layer thickness, binder, or activity of the HPTLC plates can cause shifts in Rf values.
-
Chamber Saturation Time: Inconsistent saturation times will lead to variable Rf values between runs.
To troubleshoot, always run a co-chromatography with a certified this compound standard on the same plate as your samples. The spot in your sample is confirmed by comparing the Rf value and spectrum with the standard run under identical conditions.[4]
Q3: The spots on my chromatogram are tailing or streaking. What can I do to fix this?
A3: Spot tailing can obscure separation and affect quantification. Common causes include:
-
Sample Overloading: Applying too much analyte is a primary cause. Try diluting your sample extract.
-
Highly Acidic or Basic Analytes: Shatavarins are steroidal saponins. If the mobile phase is not suitable, interactions with the silica gel can cause tailing. The mobile phase CHCl3:CH3COOH:CH3OH:H2O (5.0:3.5:1.5:1.0, v/v) includes acetic acid, which can sometimes improve peak shape for certain compounds.[5]
-
Inappropriate Solvent for Sample Application: Ensure the solvent used to dissolve your extract for spotting is not too strong, as this can cause the spot to spread and streak as the mobile phase moves past it. Methanol is a commonly used solvent for both extraction and standard preparation.[1]
Q4: I am having issues with the quantification of this compound. What are the key parameters for a validated method?
A4: Accurate quantification requires a validated HPTLC method. Key validation parameters according to International Conference on Harmonization (ICH) guidelines include linearity, precision, accuracy, and sensitivity (LOD/LOQ).[3][4][10]
-
Linearity: The method should demonstrate a linear relationship between the concentration of the standard and the peak area. For this compound, good linearity has been reported in ranges like 100-600 ng and 72-432 ng/band, with correlation coefficients (r²) of 0.9993 and 0.9968, respectively.[1][3][4]
-
Sensitivity: The limits of detection (LOD) and quantification (LOQ) determine the lowest amount of analyte that can be reliably detected and quantified. Reported values for this compound are around 7.94-24 ng for LOD and 24.08-72 ng for LOQ.[1][2][3][4][9]
-
Precision and Recovery: The method must be precise (reproducible). Intra-day and inter-day precision are often assessed, with relative standard deviation (RSD) values typically below 2%.[2][3][10] Recovery studies, which demonstrate the accuracy of the method, should ideally be above 97%.[2][10]
If you face issues, verify your calibration curve, check the stability of your standard solutions, and ensure your sample concentration falls within the validated linear range.
Quantitative Data Summary
Table 1: Validated Mobile Phase Systems for this compound Analysis
| Mobile Phase Composition | Ratio (v/v/v) | Reported Rf of this compound | Reference(s) |
| Chloroform : Methanol | 7 : 3 | 0.46 | [3][4] |
| Ethyl acetate : Methanol : Water | 7.5 : 1.5 : 1 | 0.40 ± 0.05, 0.43, 0.55 ± 0.05 | [1][2][8][9] |
| Chloroform : Acetic Acid : Methanol : Water | 5.0 : 3.5 : 1.5 : 1.0 | 0.81 | [5] |
Table 2: HPTLC Method Validation Parameters for this compound
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 100 - 600 ng/spot72 - 432 ng/spot600 - 1800 ng/band | [3][4][1][2][9] |
| Correlation Coefficient (r²) | 0.99930.99680.9934 | [3][4][1][10][9] |
| Limit of Detection (LOD) | 7.94 ng14.35 ng24 ng | [3][4][9][1][2][10] |
| Limit of Quantification (LOQ) | 24.08 ng43.50 ng72 ng | [3][4][9][1][2][10] |
| Recovery | > 99%97%96.17% | [3][2][10][9] |
| Scanning Wavelength | 560 nm (after derivatization)425 nm (after derivatization) | [4][1][8][9][10] |
Experimental Protocols
Sample and Standard Preparation Protocol
This protocol is a synthesis of methodologies reported in the literature.[1][2]
-
Extraction: Add 0.8 g of powdered Asparagus racemosus root sample to 10 mL of methanol.
-
Sonication/Heating: Place the mixture in a water bath at 60°C for 1 hour to optimize the extraction of shatavarins.[1]
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter. The clear filtrate is now ready for HPTLC analysis.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working standards by serial dilution to generate a calibration curve (e.g., in the range of 72-432 ng/band).[1][2]
HPTLC Chromatographic Protocol
This protocol is based on commonly cited successful methods.[1][2][8][9]
-
Stationary Phase: Use pre-coated silica gel 60 F₂₅₄ HPTLC plates (10x10 cm or 10x20 cm).
-
Sample Application: Apply the sample and standard solutions as 8 mm bands onto the plate using an automated applicator like a CAMAG Linomat V.
-
Mobile Phase: Prepare the mobile phase, for example, ethyl acetate‒methanol-water (7.5:1.5:1, v/v/v).[1][8][9]
-
Chamber Saturation: Pour 20 mL of the mobile phase into a twin-trough chamber and saturate it for 20 minutes at room temperature.[2][6][7]
-
Development: Place the HPTLC plate in the saturated chamber and develop it up to a distance of 70-80 mm.
-
Drying: After development, dry the plate completely using an air dryer.
-
Derivatization: Dip the dried plate in anisaldehyde–sulfuric acid reagent and heat it in a hot-air oven at 105-110°C for 5 minutes until colored spots appear.[7][9]
-
Densitometric Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode at 425 nm.[8][9] Use the scanner's software to record peak areas and calculate concentrations based on the calibration curve.
Visualizations
Caption: Standard workflow for HPTLC analysis of shatavarins.
Caption: Troubleshooting flowchart for common HPTLC issues.
References
- 1. rjptonline.org [rjptonline.org]
- 2. phcog.com [phcog.com]
- 3. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pknaiklab.in [pknaiklab.in]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. horizonepublishing.com [horizonepublishing.com]
Technical Support Center: Overcoming Low Bioavailability of Shatavarin IV in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Shatavarin IV.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a steroidal saponin and a major bioactive constituent found in the roots of Asparagus racemosus.[1][2][3][4][5][6] It is known for a variety of pharmacological activities, including anticancer properties.[1][2][3][4][5] However, like many saponins, this compound is expected to have low oral bioavailability. This is primarily attributed to its poor aqueous solubility and high molecular weight, which limit its absorption from the gastrointestinal tract.[7][8]
Q2: What are the primary factors contributing to the low in vivo bioavailability of this compound?
The low bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which is a rate-limiting step for its dissolution in gastrointestinal fluids and subsequent absorption.[7][9]
-
High Molecular Weight: The large size of the this compound molecule can hinder its passive diffusion across the intestinal epithelium.
-
Low Permeability: The physicochemical properties of steroidal saponins generally lead to poor membrane permeability.[8]
-
Potential for Efflux: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the gut, which would actively pump the molecule back into the intestinal lumen, reducing its net absorption.
Q3: Are there any formulation strategies that have been successfully used to improve this compound bioavailability?
Yes, a recent study has demonstrated the potential of a nanoemulsion formulation to enhance the delivery of this compound.[7] This formulation improved the permeability of this compound in an ex vivo model.[7] While research specific to this compound is emerging, strategies successful for other poorly soluble steroidal saponins like diosgenin can be considered. These include:
Q4: What are the key considerations when selecting a bioavailability enhancement strategy for this compound?
The choice of formulation should be guided by:
-
Desired Route of Administration: While oral delivery is common, some formulations may be suitable for other routes.
-
Target Concentration: The required plasma concentration for therapeutic efficacy will influence the choice of a suitable enhancement strategy.
-
Stability of the Formulation: The chosen system must be physically and chemically stable to ensure consistent drug delivery.
-
Scalability and Cost-Effectiveness: For potential clinical translation, the manufacturing process should be scalable and economically viable.
Troubleshooting Guides
Problem: Inconsistent or low plasma concentrations of this compound in animal studies.
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in the vehicle. | 1. Verify the solubility of this compound in your chosen vehicle. It is reported to be soluble in methanol.[23] For aqueous-based vehicles, consider the use of co-solvents or surfactants. 2. Prepare a micronized suspension to increase the surface area for dissolution. 3. Consider formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the gastrointestinal tract.[3][17][18][19][20][21][22] |
| Precipitation of this compound in the gastrointestinal tract. | 1. If using a simple solution, the drug may precipitate upon contact with aqueous GI fluids. 2. Employ a formulation strategy that maintains the drug in a solubilized state, such as a nanoemulsion or a solid dispersion.[7][24][25] |
| Low and variable oral absorption. | 1. The inherent properties of this compound lead to poor absorption. 2. Utilize a bioavailability enhancement technology. A nanoemulsion has been shown to improve the permeability of a this compound.[7] Other potential strategies include nanocrystals, liposomes, and solid lipid nanoparticles.[7][9][10][11][12][13][14][15][16] |
| Rapid metabolism (first-pass effect). | 1. While not yet documented for this compound, a significant first-pass metabolism could reduce systemic exposure. 2. Consider co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval). 3. Lipid-based formulations like SLNs and liposomes can sometimes reduce the extent of first-pass metabolism.[16] |
Problem: Difficulty in preparing a stable and consistent formulation for in vivo studies.
| Possible Cause | Troubleshooting Steps |
| Physical instability of the formulation (e.g., aggregation, sedimentation). | 1. Optimize the formulation parameters, such as particle size, zeta potential, and the concentration of stabilizers. 2. For nanoformulations, ensure proper surface modification (e.g., PEGylation) to enhance stability. 3. Conduct thorough stability studies under relevant storage conditions. |
| Low drug loading or encapsulation efficiency. | 1. Optimize the drug-to-carrier ratio. 2. Select appropriate lipids, surfactants, and co-solvents that have a high solubilizing capacity for this compound. 3. For liposomes, consider different preparation methods (e.g., thin-film hydration, reverse-phase evaporation) to improve encapsulation.[11] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H74O17 | [18] |
| Solubility | Soluble in methanol.[23] | [23] |
| Physical State | Solid, beige-colored shiny powder | [9] |
| Melting Point | 250-255 °C | [7] |
Table 2: Pharmacokinetic Parameters of Puerarin (a Poorly Soluble Isoflavone) with and without Solid Lipid Nanoparticle (SLN) Formulation (Illustrative Example)
| Parameter | Puerarin Suspension | Puerarin-SLNs | Reference |
| Cmax (µg/mL) | 0.16 ± 0.06 | 0.33 ± 0.05 | [26] |
| Tmax (min) | 110 ± 15.49 | 40 ± 0 | [26] |
| AUC0→t (mg·h/L) | 0.80 ± 0.23 | 2.48 ± 0.30 | [26] |
| Relative Bioavailability | - | Increased by approximately 3.1-fold | [26] |
Note: This table is provided as an illustrative example of how a formulation strategy can significantly improve the pharmacokinetic profile of a poorly soluble compound. Specific pharmacokinetic data for this compound is not yet widely available in the literature.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Asparagus racemosus Roots
This protocol is a general guideline based on published methods.[5][12]
-
Procurement and Preparation of Plant Material:
-
Obtain dried roots of Asparagus racemosus.
-
Grind the roots into a coarse powder.
-
-
Defatting:
-
Extract the powdered root material with hexane to remove fatty components.
-
-
Extraction of Saponins:
-
Extract the defatted material with methanol. This can be done using maceration or Soxhlet extraction.
-
-
Fractionation:
-
Concentrate the methanolic extract under reduced pressure.
-
Fractionate the crude extract using column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient of solvents (e.g., chloroform-methanol mixtures).
-
-
Isolation and Purification:
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).
-
Combine the fractions rich in this compound and further purify by recrystallization from a suitable solvent like methanol.
-
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of this compound
This protocol is based on established HPTLC methods for this compound.[4][6][27][28]
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of standard this compound in methanol (e.g., 1 mg/mL).
-
Prepare extracts of the plant material or formulations in methanol.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates coated with silica gel 60 F254.
-
Mobile Phase: A mixture of n-hexane: ethyl acetate: methanol (e.g., 80:10:10 v/v/v).[27]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
-
Detection and Quantification:
-
After development, dry the plate.
-
Derivatize the plate by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Scan the plate using a densitometer at a wavelength of 336 nm.[27]
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve of the standard.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Logical relationship of a nanoemulsion strategy to enhance the oral bioavailability of this compound.
References
- 1. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. EP1432442B1 - The use of liposomes containing saponins and sterols in the manufacture of intradermal vaccines - Google Patents [patents.google.com]
- 10. Preparation and Evaluation of Diosgenin Nanocrystals to Improve Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant glycosides in a liposomal drug-delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel saponin liposomes based on the couplet medicines of Platycodon grandiflorum-Glycyrrhiza uralensis for targeting lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5043165A - Novel liposome composition for sustained release of steroidal drugs - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Solid lipid nanoparticle (SLN) formulations as a potential tool for the reduction of cytotoxicity of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments in solid lipid nanoparticle and surface-modified solid lipid nanoparticle delivery systems for oral delivery of phyto-bioactive compounds in various chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 18. dovepress.com [dovepress.com]
- 19. scilit.com [scilit.com]
- 20. ICI Journals Master List [journals.indexcopernicus.com]
- 21. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bioavailability Enhancement of Poorly Water-soluble Nano Diosgenin by Encapsulation using Chitosan/Bovine Serum Albumin Bilayers | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Pharmacokinetics, tissue distribution and relative bioavailability of puerarin solid lipid nanoparticles following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 28. phcogres.com [phcogres.com]
Technical Support Center: Optimizing Mobile Phase for Shatavarin IV HPTLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Thin-Layer Chromatography (HPTLC) analysis of Shatavarin IV.
Frequently Asked Questions (FAQs)
Q1: What is a common starting mobile phase for this compound HPTLC analysis?
A common and effective mobile phase for the HPTLC analysis of this compound on silica gel 60 F254 plates is a mixture of ethyl acetate, methanol, and water in a ratio of 7.5:1.5:1 (v/v/v).[1][2] Another reported mobile phase is chloroform and methanol in a 7:3 ratio.[3]
Q2: What is the typical Rf value for this compound?
The retardation factor (Rf) for this compound can vary depending on the specific chromatographic conditions. However, reported Rf values are typically in the range of 0.40 ± 0.05 to 0.55 ± 0.05.[1][2][4] An ideal Rf value should be between 0.3 and 0.7 to ensure good separation from other components in the sample matrix.[5]
Q3: What stationary phase is recommended for this compound HPTLC analysis?
Pre-coated silica gel 60 F254 HPTLC plates are commonly used as the stationary phase for the analysis of this compound.[1][2] These plates are polar, which is suitable for the separation of moderately polar compounds like steroidal saponins.
Q4: How is this compound visualized on the HPTLC plate?
This compound is a steroidal saponin and often requires derivatization for visualization. A common method involves spraying the plate with an anisaldehyde-sulfuric acid reagent and heating it at approximately 105-110°C for about 5 minutes.[2] After derivatization, the spots can be visualized under UV light at 366 nm or in daylight. The maximum absorption for quantification is often found around 425 nm.[1][2]
Q5: Why is mobile phase optimization important in the HPTLC analysis of herbal drugs?
Herbal medicines are complex chemical mixtures.[6] Optimizing the mobile phase is crucial for achieving good resolution and separating the analyte of interest, like this compound, from other structurally related compounds and matrix components. This ensures accurate identification and quantification, which is essential for quality control.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the mobile phase optimization for this compound HPTLC analysis.
Problem 1: Poor Resolution - Rf Value is Too High (Spot is too close to the solvent front)
Symptoms:
-
The this compound spot has an Rf value greater than 0.8.
-
Poor separation from less polar impurities.
Possible Causes:
-
The mobile phase is too polar. A highly polar eluent will have a strong affinity for the polar stationary phase, causing all compounds, including this compound, to move up the plate quickly.[5][8]
Solutions:
-
Decrease the Polarity of the Mobile Phase:
-
Reduce the proportion of the most polar solvent in the mixture. For example, in an ethyl acetate:methanol:water system, decrease the amount of methanol and/or water.
-
Introduce a less polar solvent into the mobile phase mixture.
-
-
Systematic Approach:
-
If using a binary solvent system (e.g., chloroform:methanol), incrementally decrease the percentage of the more polar solvent (methanol) and observe the effect on the Rf value.[5]
-
Problem 2: Poor Resolution - Rf Value is Too Low (Spot is too close to the baseline)
Symptoms:
-
The this compound spot has an Rf value less than 0.2.
-
The spot may appear elongated or streaked at the origin.
-
Poor separation from more polar impurities.
Possible Causes:
-
The mobile phase is not polar enough to move the analyte up the stationary phase.[9] this compound, being a saponin, has polar glycosidic moieties that can bind strongly to the silica gel.
Solutions:
-
Increase the Polarity of the Mobile Phase:
-
Increase the proportion of the most polar solvent in your mixture. For instance, in a chloroform:methanol system, increase the percentage of methanol.
-
Experiment with adding a small amount of a highly polar solvent like water or acetic acid to the mobile phase.
-
-
Trial and Error with Different Solvent Systems:
-
If adjusting the current system is ineffective, consider trying a different reported mobile phase system for this compound.
-
Problem 3: Spot Tailing or Streaking
Symptoms:
-
The chromatographic spot is not compact and circular but appears elongated or as a streak.
Possible Causes:
-
Sample Overloading: Applying too concentrated a sample can lead to tailing.[9][10]
-
Secondary Interactions: this compound, like other saponins, can have acidic or basic functional groups that interact with the active sites on the silica gel, causing tailing.[10][11]
-
Compound Decomposition: The analyte may be unstable on the stationary phase.[12]
-
Inappropriate Sample Solvent: If the sample is dissolved in a very polar solvent, it can interfere with the initial band formation.
Solutions:
-
Reduce Sample Concentration: Dilute the sample solution and re-apply it to the plate.[9]
-
Modify the Mobile Phase:
-
Ensure Proper Sample Preparation: Dissolve the sample in a solvent of minimal polarity that ensures complete solubilization. Filter the sample through a 0.22 µm filter before application.[13]
Experimental Protocols
HPTLC Method for Quantification of this compound
This protocol is based on a commonly cited method for the analysis of this compound in Asparagus racemosus.
1. Materials and Reagents:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (10 x 10 cm).
-
Mobile Phase: Ethyl acetate: Methanol: Water (7.5:1.5:1, v/v/v).[1]
-
Standard: this compound reference standard.
-
Sample Preparation: Extract dried root powder of Asparagus racemosus with methanol. Filter the extract through a 0.22 µm syringe filter.
-
Derivatizing Agent: Anisaldehyde-sulfuric acid reagent.
2. Chromatographic Conditions:
-
Sample Application: Apply the standard and sample solutions as bands of appropriate width using a suitable applicator.
-
Chamber Saturation: Saturate the HPTLC twin-trough chamber with the mobile phase for approximately 20 minutes at room temperature.
-
Development: Develop the plate up to a distance of about 8 cm.
-
Drying: Dry the plate completely after development.
3. Detection and Quantification:
-
Derivatization: Dip the dried plate in the anisaldehyde-sulfuric acid reagent and heat it in a hot air oven at 110°C for 5 minutes.[2]
-
Scanning: Scan the plate densitometrically at a wavelength of 425 nm.
-
Quantification: Determine the amount of this compound in the sample by comparing the peak area with that of the standard.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Mobile Phase Compositions | ||
| Ethyl acetate:Methanol:Water | 7.5:1.5:1 (v/v/v) | [1][2] |
| Chloroform:Methanol | 7:3 (v/v) | [3] |
| Chloroform:Acetic Acid:Methanol:Water | 5.0:3.5:1.5:1.0 (v/v) | |
| Typical Rf Values for this compound | 0.40 ± 0.05 | [1][4] |
| 0.43 | [2] | |
| 0.55 ± 0.05 | [2] | |
| Detection Wavelength | 425 nm (post-derivatization) | [1][2] |
Visual Troubleshooting Workflows
Caption: A workflow diagram for troubleshooting common HPTLC separation issues.
Caption: A logical diagram for systematic mobile phase optimization based on Rf value.
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 4. horizonepublishing.com [horizonepublishing.com]
- 5. Home Page [chem.ualberta.ca]
- 6. jsirjournal.com [jsirjournal.com]
- 7. apexinstrument.me [apexinstrument.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Degradation of Shatavarin IV in Methanolic Extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Shatavarin IV in methanolic extracts. The information provided is based on established principles of steroidal saponin chemistry and available stability data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in methanolic extracts?
A1: The primary cause of this compound degradation is the hydrolysis of its glycosidic linkages. This compound is a steroidal saponin with a sugar moiety attached to the sarsasapogenin aglycone. These linkages are susceptible to cleavage under various conditions, particularly acidic environments and high temperatures.
Q2: How does temperature affect the stability of this compound during methanolic extraction?
A2: Elevated temperatures accelerate the degradation of this compound. While higher temperatures can increase extraction efficiency, prolonged exposure to heat, especially above 60°C, can lead to a significant loss of the compound.[1][2] It is crucial to optimize extraction time and temperature to maximize yield while minimizing degradation.
Q3: Is this compound susceptible to degradation under acidic or basic conditions?
A3: Yes, this compound is susceptible to both acidic and basic conditions. Acid-catalyzed hydrolysis will cleave the glycosidic bonds, leading to the sequential loss of the sugar units and ultimately yielding the aglycone, sarsasapogenin. While less extensively studied for this compound specifically, strong basic conditions can also promote the degradation of steroidal saponins.
Q4: Can light exposure affect the stability of this compound in a methanolic solution?
A4: Yes, photodegradation is a potential degradation pathway for steroidal saponins. Exposure to UV or broad-spectrum light can induce photochemical reactions that may alter the structure of this compound. It is recommended to store methanolic extracts of this compound in amber-colored vials or otherwise protected from light.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation products are prosapogenins (this compound with one or two sugar units removed) and the aglycone, sarsasapogenin. Under oxidative conditions, modifications to the steroidal backbone or the sugar moieties could also occur, though specific products for this compound have not been extensively documented in publicly available literature.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in methanolic extracts.
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in extract | 1. Incomplete extraction. 2. Degradation during extraction due to excessive heat. 3. Suboptimal solvent-to-solid ratio. | 1. Increase extraction time or consider alternative extraction methods like sonication. 2. Reduce the extraction temperature (ideally not exceeding 60°C) and minimize extraction time. 3. Optimize the solvent-to-solid ratio to ensure complete wetting and extraction of the plant material. |
| Appearance of unknown peaks in chromatogram | 1. Presence of degradation products. 2. Co-extraction of impurities. 3. Contamination of the sample or solvent. | 1. Analyze the sample using LC-MS to identify the mass of the unknown peaks and compare them to the expected masses of this compound degradation products (see Table 1). 2. Optimize the chromatographic method to improve the resolution between this compound and impurities. 3. Use high-purity methanol and ensure clean handling procedures. |
| Inconsistent quantification of this compound | 1. Ongoing degradation of this compound in the prepared extract. 2. Variability in extraction efficiency. 3. Instability of the analytical standard. | 1. Analyze samples as soon as possible after extraction and store them at low temperatures (4°C or -20°C) and protected from light. 2. Ensure consistent extraction parameters (time, temperature, solvent volume) for all samples. 3. Regularly check the purity of the this compound standard and store it under recommended conditions. |
| Precipitate formation in the methanolic extract upon storage | 1. Saturation of the extract. 2. Change in temperature affecting solubility. 3. Formation of less soluble degradation products. | 1. Dilute the extract with methanol. 2. Store the extract at a consistent temperature. If a precipitate forms upon cooling, gently warm and sonicate before use. 3. Analyze the precipitate to determine if it is a degradation product. |
Summary of Potential Degradation Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C₄₅H₇₄O₁₇ | 887.05 | Parent Compound |
| Desrhamnosyl-Shatavarin IV | C₃₉H₆₄O₁₃ | 728.91 | Hydrolysis (loss of rhamnose) |
| Desglucosyl-desrhamnosyl-Shatavarin IV | C₃₃H₅₄O₈ | 594.78 | Hydrolysis (loss of rhamnose and one glucose) |
| Sarsasapogenin | C₂₇H₄₄O₃ | 416.64 | Complete hydrolysis of the sugar chain |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Methanolic Extract
Objective: To intentionally degrade this compound in a methanolic extract under various stress conditions to understand its degradation pathways.
Materials:
-
Methanolic extract of Asparagus racemosus containing a known concentration of this compound.
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity methanol
-
HPLC or UPLC system with a C18 column and a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Acidic Degradation:
-
To 1 mL of the methanolic extract, add 100 µL of 1 M HCl.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with methanol for analysis.
-
-
Alkaline Degradation:
-
To 1 mL of the methanolic extract, add 100 µL of 1 M NaOH.
-
Incubate the mixture at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with methanol for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the methanolic extract, add 100 µL of 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with methanol for analysis.
-
-
Thermal Degradation:
-
Incubate the methanolic extract at 80°C in a sealed vial for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the methanolic extract in a quartz cuvette or a clear glass vial to a UV light source (e.g., 254 nm or a photostability chamber) for 24, 48, and 72 hours.
-
A control sample should be kept in the dark at the same temperature.
-
At each time point, withdraw an aliquot and dilute with methanol for analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC or UPLC method to quantify the remaining this compound and to observe the formation of degradation products.
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Shatavarin IV Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Shatavarin IV cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action in cancer cells?
This compound is a steroidal saponin isolated from the roots of Asparagus racemosus. It has demonstrated anticancer activity in various cancer cell lines. Its primary mechanism of action involves inducing cell cycle arrest, typically at the G0/G1 phase, and promoting apoptosis (programmed cell death).[1][2] This is achieved by modulating the expression of key apoptosis-regulating genes, specifically by downregulating the anti-apoptotic protein BCL2 and upregulating the pro-apoptotic protein BAX.[1]
Q2: I'm observing significant variability in my IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values for this compound can stem from several factors:
-
Compound Precipitation: this compound, while soluble in organic solvents like DMSO and methanol for stock solutions, may have limited solubility in aqueous cell culture media.[1][3] If the final concentration in the well exceeds its solubility limit, it can precipitate, leading to inaccurate and variable results.
-
Assay Interference: As a steroidal saponin, this compound can interact with cell membranes. This can potentially interfere with certain cytotoxicity assays. For instance, in MTT assays, saponins may affect mitochondrial function or directly reduce the tetrazolium salt, leading to an over- or underestimation of cell viability.
-
Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cancer cell lines due to their unique genetic and molecular profiles.
-
Experimental Conditions: Variations in cell seeding density, incubation time, and passage number can all contribute to result variability.
Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. Why might this be?
Different cytotoxicity assays measure distinct cellular events.
-
MTT assays measure metabolic activity, specifically the activity of mitochondrial dehydrogenases.
-
LDH assays measure the release of lactate dehydrogenase from cells with compromised membrane integrity.
Saponins like this compound can affect mitochondrial function, which could lead to a decrease in MTT reduction that is not directly correlated with cell death.[4][5][6] Conversely, at certain concentrations, saponins might cause membrane damage, leading to LDH release, even if the cell is not yet fully apoptotic. Therefore, it is crucial to use orthogonal assays that measure different aspects of cell death to obtain a comprehensive understanding of this compound's cytotoxic effects.
Troubleshooting Guides
Issue 1: Compound Precipitation in Culture Wells
Symptoms:
-
Visible particulate matter or cloudiness in the treatment wells, especially at higher concentrations.
-
Inconsistent and non-reproducible dose-response curves.
-
Microscopic observation reveals crystalline structures in the wells.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into culture media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls. |
| Perform serial dilutions of the stock solution in culture medium with vigorous vortexing between each dilution step to ensure homogeneity. | |
| Consider using a solubilizing agent, though this should be carefully validated for its own potential cytotoxicity. | |
| Temperature fluctuations. | Warm the cell culture medium to 37°C before adding the this compound working solution. Avoid cold shocking the cells and the compound. |
Issue 2: Inconsistent Results with MTT Assay
Symptoms:
-
High background absorbance in control wells.
-
Non-linear dose-response curves that do not fit a standard sigmoidal model.
-
Discrepancies with results from other cytotoxicity assays.
Possible Causes and Solutions:
| Cause | Solution |
| Direct reduction of MTT by this compound. | Run a cell-free control where this compound is added to culture medium with MTT to check for direct reduction. If observed, consider using an alternative assay. |
| Alteration of mitochondrial function. | Saponins can impact mitochondrial membrane potential and function.[4][5][6] This can alter MTT reduction without necessarily causing cell death. Use a complementary assay that measures membrane integrity (e.g., LDH assay or Trypan Blue exclusion) to confirm cytotoxicity. |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Issue 3: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between technical replicates for the same concentration.
-
"Saw-tooth" like patterns in the dose-response curve.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before dispensing into each well. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique, especially when performing serial dilutions. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AGS | Gastric Adenocarcinoma | 2.463 | Cell Proliferation Assay | [2][7] |
| NCI-H23 | Lung Carcinoma | 0.8 | MTT Assay | [1] |
| MCF-7 | Breast Cancer | Not specified | MTT Assay | [4][5] |
| HT-29 | Colon Adenocarcinoma | Not specified | MTT Assay | [4][5] |
| A-498 | Kidney Carcinoma | Not specified | MTT Assay | [4][5] |
Note: The cytotoxic effects and IC50 values can vary based on the specific experimental conditions and the purity of the this compound used.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the collected supernatant is incubated with a reaction mixture containing a substrate for LDH and a tetrazolium salt.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General workflow for MTT and LDH cytotoxicity assays.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
- 1. phcogres.com [phcogres.com]
- 2. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shatavarin-IV, a steroidal saponin from Asparagus racemosus, inhibits cell cycle progression and epithelial-to-mesenchymal transition in AGS cells under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in isolating pure Shatavarin IV from crude extract
Welcome to the technical support center for the isolation of pure Shatavarin IV from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this important bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in isolating pure this compound?
A1: The primary challenges include low yield and purity of the final product. This compound is often present in complex mixtures with other structurally similar saponins, making separation difficult. Its degradation at higher temperatures is also a significant concern.[1] Additionally, the choice of extraction and purification methods can greatly impact the efficiency of isolation.
Q2: Which extraction method is most effective for obtaining a high yield of this compound?
A2: Methanolic extraction is the most commonly reported method.[1][2] Optimized conditions of using methanol at 60°C for 60 minutes have been shown to maximize the elution of this compound from the plant matrix.[2][3] Soxhlet extraction and maceration with methanol are also utilized.[1][4]
Q3: What purity level can I realistically expect to achieve?
A3: Purity levels can vary depending on the isolation protocol. Some studies have reported achieving a purity of 66% through optimized methods.[1][5] Higher purity may be attainable with multi-step purification strategies, including preparative HPLC.
Q4: Is this compound sensitive to temperature?
A4: Yes, this compound can degrade at higher temperatures, which can lead to reduced yield and purity.[1] It is recommended to perform extraction and purification steps at controlled, lower temperatures whenever possible. One study noted that isolation at 17-22°C resulted in a higher yield and purity.[1]
Q5: What analytical techniques are best for identifying and quantifying this compound?
A5: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for the identification and quantification of this compound.[4][5][6] HPLC coupled with mass spectrometry (HPLC/MS/MS) offers high selectivity and sensitivity for quantification.[6]
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent | Use methanol as the extraction solvent, as it has been shown to be effective.[2] An 80:20 v/v mixture of methanol and water can also be used.[4] |
| Suboptimal Extraction Conditions | Optimize the extraction temperature and time. Studies suggest that extraction at 60°C for 60 minutes can maximize the yield.[2][3] |
| Degradation During Extraction | Avoid excessive heat. If using heat, ensure the temperature is well-controlled. Consider extraction at room temperature for a longer duration (e.g., 24 hours) to minimize degradation.[1] |
| Improper Plant Material Preparation | Ensure the plant material (roots) is properly dried and finely powdered to increase the surface area for solvent penetration.[1][4] |
Problem 2: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Silica gel is commonly used. Ensure the mesh size is appropriate for the desired separation. |
| Incorrect Mobile Phase Composition | The polarity of the mobile phase is critical. A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems include combinations of n-hexane, ethyl acetate, and methanol.[1] |
| Co-elution of Structurally Similar Saponins | This is a common issue. Consider using a different stationary phase or a more selective mobile phase. Alternatively, the fractions containing this compound may need to be subjected to a further purification step, such as preparative HPLC. |
| Column Overloading | Do not overload the column with the crude extract. This can lead to broad bands and poor separation. Determine the optimal loading capacity for your column size. |
| Temperature Fluctuations | Temperature can affect the separation. It is advisable to run the column at a stable, controlled temperature, preferably between 17-22°C.[1] |
Problem 3: Low Purity of the Final Isolated this compound
| Possible Cause | Suggested Solution |
| Incomplete Removal of Impurities | A single purification step may not be sufficient. A combination of different chromatographic techniques may be necessary. For instance, initial separation on a reversed-phase C18 column can be followed by further purification on a normal-phase silica gel column.[7] |
| Degradation During Final Purification Steps | Minimize exposure to heat and harsh chemicals. Use high-purity solvents for the final purification steps. |
| Co-crystallization with Impurities | If crystallization is used as a final purification step, ensure the solvent system is optimized to selectively crystallize this compound. |
Data Presentation
Table 1: Summary of Reported Yields and Purity of this compound
| Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| 250 g root powder | Maceration with 90% methanol | Column Chromatography | 401.1 ± 2.3 mg | 66% | [1][5] |
| Not specified | Soxhlet extraction with methanol | Not specified | 1.60 mg/g crude powder | 66% | [4] |
| 120 g dried fruit | Not specified | Not specified | 102 mg (0.085%) | >95% | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Asparagus racemosus Roots
-
Preparation of Plant Material:
-
Thoroughly wash the roots of Asparagus racemosus to remove any dirt and debris.
-
Dry the roots in the shade at room temperature (25±5ºC).[9]
-
Grind the dried roots into a fine powder.
-
-
Defatting (Optional but Recommended):
-
To remove lipids and other non-polar compounds, first, extract the root powder with hexane.[1]
-
-
Methanolic Extraction:
-
Method A: Maceration:
-
Soak the defatted root powder in 90% methanol at room temperature for 24 hours.[1]
-
-
Method B: Optimized Hot Extraction:
-
Method C: Soxhlet Extraction:
-
Perform continuous hot solvent extraction for 6 hours at 40°C using methanol as the solvent, with a root powder to solvent ratio of 1:10 g/ml.[4]
-
-
-
Concentration:
-
Filter the methanolic extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: HPTLC Analysis of this compound
-
Sample and Standard Preparation:
-
Dissolve a known amount of the crude extract (e.g., 30 mg) in HPLC-grade methanol.[5]
-
Prepare a standard solution of this compound in methanol.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[2]
-
Mobile Phase: A common mobile phase is a mixture of ethyl acetate, methanol, and water in a ratio of 7.5:1.5:1 (v/v/v).[2]
-
Application: Apply the sample and standard solutions as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a saturated chromatographic chamber with the mobile phase.
-
Detection: After development, dry the plate and visualize the bands. Derivatization with p-anisaldehyde-sulfuric acid reagent followed by heating at 105°C can be used for visualization.[10] The detection can be done under UV light or using a densitometric scanner at a specific wavelength (e.g., 425 nm).[2]
-
Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. phcog.com [phcog.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Development and Optimization of Piracetam and this compound-Loaded Nanoemulsion for Alzheimer’s Disease Therapy: In Silico and Experimental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b responses against Staphylococcus aureus bacterin in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogres.com [phcogres.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
minimizing batch-to-batch variation of Shatavarin IV content
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to minimize batch-to-batch variation of Shatavarin IV content from Asparagus racemosus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistency important?
This compound is a steroidal saponin and a primary bioactive constituent found in the roots of Asparagus racemosus.[1] It is responsible for many of the plant's significant pharmacological activities, including potential anticancer, immunomodulatory, and anti-ulcer properties.[1][2][3] Ensuring consistent, batch-to-batch this compound content is critical for guaranteeing the efficacy, safety, and quality of herbal formulations and pharmaceutical products.[4]
Q2: What are the primary sources of batch-to-batch variation in this compound content?
Variation arises from multiple sources, which can be broadly categorized as:
-
Raw Material (Pre-analytical) Variation: Genetic differences, environmental conditions (climate, soil type), and geographical location significantly impact the biosynthesis and accumulation of secondary metabolites.[2][5] Studies have shown this compound content in A. racemosus roots can vary dramatically, from 0.01% to as high as 0.40%, based on the collection site.[5][6]
-
Processing (Analytical) Variation: The extraction method is a critical step. Factors such as the choice of solvent, extraction temperature, and duration can lead to significant differences in yield.[7]
-
Measurement (Post-analytical) Variation: Inconsistent analytical techniques, improper method validation, or errors in quantification can introduce variability.[4]
Q3: Which analytical method is most reliable for quantifying this compound?
Both High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are validated and reliable methods for the quantification of this compound.[8][9]
-
HPTLC is often cited for its simplicity, speed, and robustness, making it suitable for routine quality control.[4]
-
HPLC-MS/MS offers high selectivity and sensitivity, making it ideal for accurate quantification in complex matrices like multi-herb dietary supplements.[8]
Q4: Is there an optimal solvent for extracting this compound?
Methanol is widely reported as an effective solvent for extracting saponins, including this compound, from A. racemosus.[5][7] An optimized extraction protocol identified pure methanol at 60°C for 60 minutes as providing the maximum yield of this compound.[7] Hydro-methanolic solutions (e.g., 80% methanol) are also commonly used.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during extraction and analysis.
Issue 1: Low or No Detectable this compound Yield
| Possible Cause | Recommended Solution |
| Inappropriate Extraction Solvent | Alcohols are generally effective for saponin extraction. Switch to or optimize your protocol using methanol, which has been shown to provide high extraction yields for this compound.[5][7] |
| Sub-optimal Extraction Conditions | Extraction is sensitive to temperature and time. An increase in temperature can decrease solvent viscosity and weaken plant cell walls, improving elution.[5] However, prolonged exposure to high temperatures may degrade the compound.[5] Systematically test conditions; a proven starting point is extraction with methanol at 60°C for 60 minutes.[7] |
| Poor Quality Raw Material | The this compound content in A. racemosus roots is inherently variable (0.01% to 0.40%).[6] Source material from reputable suppliers or from geographical regions known to produce "elite" germplasm with high bioactive content (>0.39%).[5][9] |
| Compound Degradation | Ensure proper drying and storage of root powder. For analysis, filter extracts through a 0.22 µm syringe filter before injection to prevent contamination and degradation on the column.[7] |
Issue 2: High Variability in this compound Content Across Batches
| Possible Cause | Recommended Solution |
| Inconsistent Raw Material Sourcing | Establish strict quality control for incoming raw materials. If possible, source from a single geographical region or supplier. Develop an HPTLC fingerprint for raw material qualification to check for consistency and potential adulteration.[1] |
| Lack of a Standardized Extraction Protocol | Implement and strictly adhere to a Standard Operating Procedure (SOP) for extraction. Key parameters to control are: particle size of the powdered root, solvent-to-solid ratio, extraction solvent composition, temperature, and duration.[11] |
| Analytical Method Not Validated | Validate your analytical method (HPTLC or HPLC) according to ICH guidelines.[10] Key validation parameters include linearity, precision (intra-day and inter-day), accuracy (recovery), Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][9] |
| Instrumental or Operator Error | Ensure regular calibration and maintenance of analytical instruments. Provide thorough training to all personnel on the validated SOPs. Use an internal standard or conduct recovery studies by spiking samples to check for accuracy.[12] |
Data & Experimental Protocols
Quantitative Data Summary
Table 1: Comparison of Validated HPTLC Methods for this compound Quantification
| Parameter | Method 1[9] | Method 2[1][10] | Method 3[4] |
| Stationary Phase | Pre-coated Silica Gel 60 F254 | Pre-coated Silica Gel 60 F254 | TLC Aluminum Pre-coated Plates |
| Mobile Phase | Ethyl acetate:Methanol:Water (7.5:1.5:1 v/v/v) | Ethyl acetate:Methanol:Water (7.5:1.5:1 v/v/v) | Chloroform:Methanol (7:3 v/v) |
| Derivatization | Anisaldehyde-H2SO4 | Anisaldehyde-H2SO4 | Not specified |
| Detection Wavelength | 425 nm | 425 nm | Not specified |
| Rf Value | ~0.40 ± 0.05 | ~0.55 ± 0.05 | Not specified |
| Linear Range | 72 - 432 ng/spot | Not specified | 100 - 600 ng/spot |
| Correlation (R²) | 0.9968 | 0.9968 | 0.9993 |
Table 2: Reported this compound Content in A. racemosus
| Source Material | Extraction Solvent | Analytical Method | This compound Content (% w/w) | Reference |
| Wild Plant Roots | Methanol | HPTLC | 0.01% - 0.40% | [5][9] |
| Roots (Generic) | Methanol | HPTLC | 0.40% | [12] |
| Roots (Generic) | Methanol | HPTLC | 0.22% | [1] |
| Aqueous Extract | Water | HPTLC | 0.18% | [4] |
| Dry Callus Culture | 80% Methanol | HPTLC | 0.03% | [10] |
Detailed Experimental Protocol: HPTLC Quantification of this compound
This protocol is a synthesized example based on validated methods.[7][9][10]
1. Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare working standards in the range of 100-1000 ng/spot by serial dilution of the stock solution with methanol.[10]
2. Sample Preparation and Extraction:
-
Collect and thoroughly wash A. racemosus roots to remove debris.
-
Dry the roots at room temperature (25 ± 5°C) until brittle and then pulverize into a fine powder.[10]
-
Accurately weigh 0.8 g of the powdered root sample and place it in a flask with 10 mL of methanol.[7]
-
Place the flask in a stirring water bath at 60°C for 1 hour to perform the extraction.[7]
-
After extraction, allow the mixture to cool and filter it through a 0.22 µm syringe filter into a clean vial. This filtrate is the sample solution for analysis.[7]
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates (10x10 cm or 20x10 cm).
-
Sample Application: Apply the standard and sample solutions as 8-10 mm bands onto the HPTLC plate using a suitable applicator (e.g., CAMAG Linomat V).
-
Mobile Phase: Prepare a solution of Ethyl Acetate:Methanol:Water in the ratio of 7.5:1.5:1 (v/v/v).
-
Chamber Saturation: Pour the mobile phase into a twin-trough chamber and let it saturate for at least 20 minutes before placing the plate.[7]
-
Development: Place the HPTLC plate in the saturated chamber and allow the solvent front to travel up to a distance of 80-90 mm.
-
Drying: Remove the plate from the chamber and dry it completely in a hot air oven or with an air dryer.
4. Derivatization and Detection:
-
Prepare the derivatizing agent: Anisaldehyde-Sulfuric Acid reagent.
-
Evenly spray the dried plate with the reagent or briefly dip it.
-
Heat the plate in an oven at 105-120°C for 5-10 minutes until colored bands appear.[10][13]
-
Scanning: Perform densitometric scanning of the plate using a TLC scanner at a wavelength of 425 nm.[9][10] The this compound band will appear at an Rf value of approximately 0.40 - 0.55.[1][9]
5. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the applied standard solutions.
-
Calculate the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Visualizations
Caption: Workflow for Minimizing this compound Variation.
Caption: Troubleshooting Flowchart for this compound Variability.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPTLC fingerprinting and quantification of this compound in extracts. [wisdomlib.org]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. phcogres.com [phcogres.com]
- 11. phytojournal.com [phytojournal.com]
- 12. Quantitative Evaluation of this compound by High-Performance Thin-Layer Chromatography and Its Isolation from Asparagus racemosus Willd. | Semantic Scholar [semanticscholar.org]
- 13. phytopharmajournal.com [phytopharmajournal.com]
enhancing the recovery of Shatavarin IV from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction, purification, and analysis of Shatavarin IV from Asparagus racemosus.
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional method for extracting this compound?
A1: Methanolic extraction is highly effective for this compound. Methods like maceration with 90% methanol and Soxhlet extraction with methanol have proven successful.[1][2][3][4] Pre-treating the powdered root material by defatting with hexane is a recommended initial step to remove lipidic impurities.[1]
Q2: Are there any advanced extraction techniques that can improve the yield or purity of this compound?
A2: Yes, advanced methods like supercritical fluid (CO2) extraction and high-performance centrifugal partition chromatography (HPCPC) have been utilized for the extraction and isolation of compounds from Asparagus racemosus.[5][6] HPCPC, in particular, has been effective in the rapid isolation and purification of saponin glycosides like this compound.[5]
Q3: What is the biggest challenge in the purification of this compound?
A3: A significant challenge is the thermal degradation of this compound. During purification by column chromatography, elevated temperatures can lead to a decrease in both the purity and overall yield of the compound.[1] It is crucial to maintain lower atmospheric temperatures (17-22 °C) during this process for optimal results.[1]
Q4: How can I accurately quantify the amount of this compound in my extract?
A4: High-Performance Thin-Layer Chromatography (HPTLC) is a widely used, reliable, and sensitive method for the quantification of this compound.[1][7][8][9] Ultra-High-Performance Liquid Chromatography (UHPLC) is another powerful technique for characterization and quantification.[2] For accurate results, it is essential to use a validated HPTLC or UHPLC method with a certified reference standard.
Q5: What is the known mechanism of action for this compound's anti-cancer properties?
A5: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It achieves this by modulating the Bcl-2 family of proteins, specifically by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein BAX.[7][10]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area. - Optimize the extraction time and temperature. For methanolic extraction, 60°C for 60 minutes has been shown to be effective.[8] - Consider using advanced extraction techniques like UAE or MAE to enhance efficiency. |
| Degradation during Purification | - Maintain a low-temperature environment (17-22°C) during column chromatography.[1] - Minimize the exposure of the extract and purified fractions to high heat and direct light. |
| Suboptimal Solvent Choice | - Methanol is a highly effective solvent for extracting saponins like this compound.[8] If using a different solvent system, ensure it is optimized for saponin solubility. |
| Loss during Solvent Removal | - Use a rotary evaporator under reduced pressure and controlled temperature (e.g., < 50°C) to prevent thermal degradation when concentrating the extract. |
Poor HPTLC/UHPLC Resolution
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | - For HPTLC, a mobile phase of ethyl acetate:methanol:water (7.5:1.5:1, v/v/v) is commonly used and provides good separation.[11] - For UHPLC, a mobile phase of Methanol:HPLC Grade Water (80:20 v/v) has been successfully used.[2] - Ensure the mobile phase components are of high purity and are freshly prepared. |
| Sample Overloading | - Apply an appropriate concentration of the sample to the HPTLC plate or inject a suitable volume into the UHPLC system to avoid peak broadening and tailing. |
| Contaminated Column or Plate | - Use a fresh, clean column for each UHPLC run or a new HPTLC plate for each analysis. - Ensure proper cleaning and regeneration of the UHPLC column between runs. |
| Co-eluting Impurities | - Improve the sample clean-up process before chromatographic analysis. This may involve an additional purification step like solid-phase extraction (SPE). |
Quantitative Data Summary
The following table summarizes the yield of this compound from various sources and methods.
| Source Material | Extraction/Purification Method | Yield of this compound | Reference |
| 250 g crude powder of A. racemosus roots | Methanolic extraction followed by column chromatography | 401.1 mg | [1] |
| Wild-grown A. racemosus root extract | 80% Methanol extraction | 0.01732% w/w | [7] |
| In vitro dry callus of A. racemosus | 80% Methanol extraction | 0.0305% w/w | [7] |
| In vitro fresh callus of A. racemosus | 80% Methanol extraction | 0.0012% w/w | [7] |
Experimental Protocols
Protocol 1: Maceration and Column Chromatography for this compound Isolation
-
Defatting: Take 250 g of powdered, dried tuberous roots of Asparagus racemosus and defat with hexane.
-
Extraction: Repeatedly extract the defatted powder by maceration with 90% methanol at room temperature for 24 hours.[1]
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Load the concentrated methanolic extract onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Collect fractions and monitor for the presence of this compound using TLC.
-
Pool the fractions containing pure this compound.
-
Crucially, maintain the atmospheric temperature between 17-22°C throughout the column chromatography process to prevent degradation. [1]
-
-
Purity Analysis: Check the purity of the isolated this compound using HPTLC.[1]
Protocol 2: HPTLC Quantification of this compound
-
Sample and Standard Preparation:
-
Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare the sample extract by dissolving a known amount in methanol. Filter the solution through a 0.22 µm syringe filter.[11]
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[11]
-
Mobile Phase: Ethyl acetate:methanol:water (7.5:1.5:1, v/v/v).[11]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: After drying, derivatize the plate with an appropriate reagent (e.g., p-anisaldehyde-sulfuric acid) and heat.
-
-
Quantification:
-
Scan the plate using a TLC scanner at the wavelength of maximum absorbance (e.g., 425 nm).[11]
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction, purification, and analysis.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by regulating Bcl-2 family proteins.
References
- 1. scispace.com [scispace.com]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. shatavarin-iv-a-steroidal-saponin-from-asparagus-racemosus-inhibits-cell-cycle-progression-and-epithelial-to-mesenchymal-transition-in-ags-cells-under-hyperglycemic-conditions - Ask this paper | Bohrium [bohrium.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. phcogres.com [phcogres.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Spectroscopic Analysis of Shatavarin IV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the spectroscopic analysis of Shatavarin IV.
Troubleshooting Guide
This guide addresses specific issues that may arise during the spectroscopic analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing peak tailing for my this compound peak in HPLC analysis?
Answer: Peak tailing, where the peak is asymmetrical with a broader second half, can be caused by several factors in the analysis of steroidal saponins like this compound.
-
Secondary Interactions: Strong interactions between the basic functional groups in this compound and acidic residual silanol groups on the silica-based stationary phase of the HPLC column can cause tailing.
-
Column Overload: Injecting too high a concentration of the sample can lead to mass overload of the column, resulting in peak tailing for all peaks in the chromatogram.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to uneven ionization and asymmetrical peaks.
-
Column Degradation: A void at the inlet of the column or contamination of the packing material can also cause peak tailing.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Operate at a lower pH to protonate the silanol groups and minimize secondary interactions.
-
Add a tail-suppressing agent like triethylamine (TEA) to the mobile phase.
-
Ensure the mobile phase components are of high purity and are properly degassed.
-
-
Reduce Sample Concentration: Dilute the sample and re-inject to see if the peak shape improves.
-
Check the Column:
-
Use an end-capped column to reduce the activity of residual silanol groups.
-
If the column is old or has been used extensively, consider replacing it.
-
Reverse flush the column with a strong solvent to remove any potential blockages at the inlet frit.
-
Question 2: My this compound peak is showing fronting. What could be the cause?
Answer: Peak fronting, an asymmetry where the first half of the peak is broader, is less common than tailing but can still occur.
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to fronting.
-
Column Overload: Similar to tailing, overloading the column can also sometimes manifest as fronting.
-
Column Collapse: A physical change in the column packing material due to incompatible solvent or pH conditions can cause fronting.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Make sure the sample is fully dissolved in the mobile phase or a solvent of similar or weaker elution strength.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.
-
Verify Column Compatibility: Check that the mobile phase and sample solvent are compatible with the column's stationary phase and within the recommended pH and temperature ranges.
Question 3: I am seeing ghost peaks in my chromatograms when analyzing this compound. Where are they coming from?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram and are not related to your sample. They can be a significant source of interference.
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.
-
System Contamination: Carryover from previous injections, contaminated injector components, or leaching from tubing can all introduce ghost peaks.
-
Sample Preparation: Contaminated vials, caps, or solvents used during sample preparation can introduce extraneous peaks.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. This helps to isolate the source of contamination.
-
Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
Clean the System: Flush the injector, tubing, and column with a strong solvent to remove any adsorbed contaminants.
-
Use Clean Sample Vials: Ensure that all glassware and vials used for sample preparation are scrupulously clean.
Question 4: The baseline of my chromatogram is noisy. How can I improve it?
Answer: A noisy baseline can make it difficult to accurately integrate peaks, especially those of low concentration.
-
Mobile Phase Issues: Dissolved gases in the mobile phase, improper mixing of solvents, or contaminated solvents can all contribute to baseline noise.
-
Detector Problems: A deteriorating lamp in the UV detector or a contaminated flow cell can cause noise.
-
Pump Issues: Pulsations from the HPLC pump can lead to a noisy baseline.
Troubleshooting Steps:
-
Degas the Mobile Phase: Use an online degasser or sparge the mobile phase with helium.
-
Check the Detector: Purge the detector flow cell. If the noise persists, the lamp may need to be replaced.
-
Maintain the Pump: Ensure the pump is properly primed and that the seals and check valves are in good condition.
Question 5: I suspect interference from degradation products of this compound. What should I do?
Answer: this compound, like many natural products, can be susceptible to degradation, especially at elevated temperatures. This can lead to the formation of degradation products that may co-elute with the parent compound, causing interference.
-
Thermal Degradation: Exposure to high temperatures during extraction or analysis can cause this compound to degrade.
-
Hydrolysis: As a steroidal saponin, this compound can undergo hydrolysis, which involves the cleavage of its sugar moieties. This can occur under acidic or basic conditions, leading to the formation of the sapogenin (aglycone) and various partially deglycosylated forms.
Troubleshooting and Identification Steps:
-
Control Temperature: Ensure that all analytical steps are carried out at a controlled and appropriate temperature to minimize thermal degradation.
-
Optimize Chromatography:
-
Adjust the mobile phase composition or gradient to improve the separation of this compound from any potential degradation products.
-
Consider using a different column with a different selectivity.
-
-
Forced Degradation Study: To confirm if degradation products are the source of interference, you can perform a forced degradation study. Expose a pure standard of this compound to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture. This will help to identify the retention times of the degradation products.
-
Use Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying degradation products by providing mass information.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of this compound?
A1: High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for the quantification of this compound in herbal extracts and formulations.[1][2][3] Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) is also used for its high sensitivity and selectivity.[4]
Q2: What is a typical mobile phase for the HPLC analysis of this compound?
A2: A common mobile phase for the reversed-phase HPLC analysis of this compound is a mixture of water (often with a small amount of acid like acetic acid) and acetonitrile in an isocratic elution.[4] For HPTLC, a frequently used mobile phase is a mixture of ethyl acetate, methanol, and water.[1]
Q3: At what wavelength is this compound typically detected?
A3: In HPLC with UV detection, this compound is often monitored at a low wavelength, such as 205 nm.[3][5] In HPTLC, after derivatization with a suitable reagent, detection is often performed at around 425 nm.[1]
Q4: How can I avoid matrix effects when analyzing this compound in complex herbal extracts?
A4: Matrix effects, where other components in the sample interfere with the ionization and detection of the analyte, can be a challenge. To mitigate these effects:
-
Optimize Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering compounds from the sample matrix.
-
Improve Chromatographic Separation: Ensure good chromatographic resolution between this compound and other matrix components.
-
Use an Internal Standard: An internal standard can help to compensate for variations in sample preparation and instrument response.
-
Employ a More Selective Detector: A mass spectrometer is generally more selective than a UV detector and can help to reduce the impact of matrix effects.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents and Standards:
-
HPLC-grade acetonitrile and water.
-
Acetic acid (optional).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol) using sonication or another appropriate method.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method for this compound Quantification
-
Instrumentation:
-
HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica gel 60 F254.
-
-
Reagents and Standards:
-
Analytical grade ethyl acetate, methanol, and water.
-
Anisaldehyde-sulfuric acid or other suitable derivatizing reagent.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254.
-
Mobile Phase: Ethyl acetate : Methanol : Water (7.5:1.5:1, v/v/v)[1]
-
Application: Apply samples and standards as bands.
-
Development: Develop the plate in a saturated chamber to a distance of about 8 cm.
-
Derivatization: After drying, spray the plate with the derivatizing reagent and heat as required to visualize the spots.
-
Densitometric Scanning: Scan the plate at the wavelength of maximum absorbance for the derivatized this compound spot (e.g., 425 nm).[1]
-
-
Sample and Standard Preparation:
-
Follow similar procedures as for HPLC, ensuring the final concentrations are suitable for HPTLC analysis.
-
Quantitative Data Summary
| Parameter | HPLC-UV[5] | UHPLC-PDA[3] | HPLC-MS/MS[4] | HPTLC[1] |
| Mobile Phase | Water:Acetonitrile | Methanol:Water (80:20 v/v) | Water (0.1% Acetic Acid):Acetonitrile (70:30 v/v) | Ethyl acetate:Methanol:Water (7.5:1.5:1 v/v/v) |
| Detection Wavelength | 205 nm | 205 nm | ESI-MS/MS (Positive Ion Mode) | 425 nm (post-derivatization) |
| Linearity Range | Not Specified | Not Specified | 7.5 - 254 ng/mL | 72 - 432 ng/band |
| LOD | Not Specified | Not Specified | 2.5 ng/mL | 24 ng/band |
| LOQ | Not Specified | Not Specified | 7.5 ng/mL | 72 ng/band |
| Recovery | Not Specified | Not Specified | 102 - 110% | >97% |
Visualizations
Caption: Troubleshooting Workflow for this compound Analysis.
Caption: General Experimental Workflow for this compound Analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. HPLC/tandem mass spectrometric studies on steroidal saponins: an example of quantitative determination of this compound from dietary supplements containing Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Validation & Comparative
Shatavarin IV Demonstrates Notable Anticancer Potential: A Comparative Overview
While direct comparative studies on the anticancer activities of all shatavarin congeners remain limited, current research predominantly highlights Shatavarin IV as a significant bioactive compound with demonstrable cytotoxic and apoptotic effects against various cancer cell lines. This guide provides a comprehensive analysis of the existing experimental data for this compound and contextualizes its standing relative to other shatavarins.
This compound, a steroidal saponin isolated from the roots of Asparagus racemosus, has emerged as a focal point in the investigation of the plant's therapeutic properties. In contrast, publicly available research on the specific anticancer activities of Shatavarin I, II, and III is scarce, precluding a direct quantitative comparison of their efficacy against this compound.
One study that did offer a semblance of comparison evaluated a shatavarins-rich fraction (containing 5.05% this compound) alongside a more purified form of this compound (84.69% purity). Both formulations exhibited potent cytotoxicity against human breast cancer (MCF-7), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) cell lines, suggesting that the anticancer activity is at least in part attributable to this compound[1][2][3]. However, the study did not provide individual IC50 values for the other shatavarins.
Quantitative Analysis of this compound's Anticancer Activity
The cytotoxic effects of this compound have been quantified in several studies, with IC50 values determined for various cancer cell lines. These findings are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H23 | Human Lung Carcinoma | 0.8 | [4] |
| AGS | Human Gastric Adenocarcinoma | 2.463 |
Mechanistic Insights into this compound's Anticancer Action
This compound appears to exert its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.
Induction of Apoptosis: Research on human lung carcinoma cells (NCI-H23) has shown that this compound treatment leads to a significant downregulation of the anti-apoptotic protein BCL2 and a 1.34-fold increase in the expression of the pro-apoptotic protein BAX[4]. This shift in the BAX/BCL2 ratio is a critical event in the intrinsic pathway of apoptosis.
Cell Cycle Arrest: In human gastric adenocarcinoma (AGS) cells, this compound has been observed to induce cell cycle arrest at the G0/G1 phase. This prevents the cells from entering the synthesis (S) phase, thereby halting their proliferation.
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Further studies on AGS cells indicate that this compound can inhibit EMT, a process that is crucial for cancer cell migration, invasion, and metastasis.
The signaling pathway diagram below illustrates the proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Lines: NCI-H23, AGS, MCF-7, HT-29, A-498.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Gene Expression Analysis (RT-PCR): Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the expression levels of specific genes.
-
Target Genes: BCL2, BAX, and a housekeeping gene (e.g., β-actin) for normalization.
-
Procedure:
-
Total RNA is extracted from cancer cells treated with this compound and from untreated control cells.
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for quantitative PCR (qPCR) with primers specific to the target genes.
-
The expression levels of the target genes are normalized to the housekeeping gene, and the fold change in expression in treated cells is calculated relative to the control cells.
-
The workflow for these experimental procedures is illustrated in the diagram below.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with significant anticancer properties. Its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines warrants further investigation for its potential as a therapeutic agent.
However, a critical gap in the current research landscape is the lack of direct comparative studies evaluating the anticancer activities of Shatavarins I, II, and III. To fully understand the therapeutic potential of Asparagus racemosus and its constituents, future research should prioritize a head-to-head comparison of all major shatavarins. Such studies would be invaluable for identifying the most potent anticancer compound(s) within this class and for elucidating their structure-activity relationships. This would provide a more complete picture for researchers and drug development professionals seeking to harness the anticancer potential of these natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shatavarins (containing this compound) with anticancer activity from the roots of Asparagus racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
A Comparative Analysis of the Cytotoxic Properties of Shatavarin IV and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of Shatavarin IV and Paclitaxel across various cancer cell lines. It is crucial to note that the IC50 values presented are from different studies and, therefore, may not be directly comparable due to variations in experimental conditions such as cell line origin, passage number, treatment duration, and specific assay parameters.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| NCI-H23 | Human Lung Carcinoma | 0.8 | 24 | MTT |
| AGS | Human Gastric Adenocarcinoma | 2.463 | Not Specified | Not Specified |
Table 2: Cytotoxicity of Paclitaxel
| Cell Line(s) | Cancer Type | IC50 | Exposure Time (hours) | Assay Method |
| Eight Human Tumour Cell Lines | Various | 2.5 - 7.5 nM | 24 | Clonogenic Assay |
| HeLa | Cervical Cancer | 1.08 µg/mL | Not Specified | CCK-8 |
| HeLa | Cervical Cancer | 1.07 µg/mL | Not Specified | RTCA |
| 28 Human Lung Cancer Cell Lines | Non-Small Cell & Small Cell Lung Cancer | >32 µM (3h), 23 µM (24h), 0.38 µM (120h) | 3, 24, 120 | Tetrazolium-based assay |
| MDA-MB-231 | Breast Cancer | 0.3 µM | Not Specified | MTT |
| SK-BR-3 | Breast Cancer | Not Specified | 72 | MTS |
| T-47D | Breast Cancer | Not Specified | 72 | MTS |
| C6 & CHO-K1 | Glioma & Ovarian Cancer | 0.5 - 0.75 µg/mL & 0.25 - 0.75 µg/mL | 48 | Not Specified |
Mechanisms of Cytotoxicity
This compound and Paclitaxel induce cell death through distinct signaling pathways.
This compound: The cytotoxic effect of this compound is linked to the induction of apoptosis.[1] Studies have shown that it can modulate the expression of key proteins in the apoptotic pathway, specifically by increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL2.[1] This shift in the BAX/BCL2 ratio is a critical event that leads to the activation of the intrinsic apoptotic cascade.
Paclitaxel: Paclitaxel is a well-established anti-mitotic agent that targets microtubules.[2][3] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[2] This interference with microtubule dynamics disrupts the normal formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][3][4] Prolonged mitotic arrest ultimately triggers apoptosis and cell death.[2][4]
Figure 1. Comparative Signaling Pathways of this compound and Paclitaxel.
Experimental Protocols
To facilitate future direct comparative studies, a standardized experimental protocol for assessing cytotoxicity is proposed below, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and Paclitaxel on a selected cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Paclitaxel stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Paclitaxel in a complete culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs) and a negative control (untreated cells).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve (percentage of cell viability vs. drug concentration).
-
Determine the IC50 value for each compound from the dose-response curve.
-
Figure 2. Experimental Workflow for Comparative Cytotoxicity Assessment.
References
- 1. phcogres.com [phcogres.com]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Immunomodulatory Activity of Shatavarin IV In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro immunomodulatory activity of Shatavarin IV with other well-established immunomodulatory agents. The information is compiled from preclinical studies to aid researchers in evaluating its potential as a therapeutic agent.
Executive Summary
This compound, a steroidal saponin from Asparagus racemosus, has demonstrated significant immunomodulatory properties in vitro. Studies show that it can stimulate lymphocyte proliferation, enhance antibody production, and modulate the secretion of key cytokines involved in the immune response. Specifically, this compound has been observed to promote a Th1-biased immune response, characterized by the upregulation of Interleukin-12 (IL-12) and the downregulation of Interleukin-6 (IL-6). This profile suggests its potential in conditions where a cell-mediated immune response is desired.
While direct quantitative comparisons with standard immunomodulators like Lipopolysaccharide (LPS) and Concanavalin A (Con A) are limited in publicly available literature, existing data on Asparagus racemosus extracts provide valuable insights. For instance, a methanolic extract of Asparagus racemosus at a concentration of 50 μg/mL exhibited a proliferative effect on splenocytes comparable to that of Con A at 5 μg/mL.[1] Further research is warranted to establish a direct dose-response relationship between purified this compound and other immunomodulators.
Comparative Data on Immunomodulatory Activity
The following tables summarize the observed in vitro effects of this compound and crude extracts of Asparagus racemosus on various immunological parameters.
Table 1: Effect on Lymphocyte Proliferation
| Compound | Cell Type | Concentration | Proliferative Effect | Citation |
| This compound | Human Peripheral Blood Lymphocytes | Dose-dependent | Stimulatory | [2][3][4] |
| Asparagus racemosus Methanol Extract (ArM) | Murine Splenocytes | 50 μg/mL | Equivalent to Con A (5 μg/mL) | [1] |
| Asparagus racemosus Aqueous Extract (ARE) | Murine Splenocytes | Not specified | Significant proliferation in combination with LPS or Con A | [5][6] |
Table 2: Effect on Cytokine Secretion
| Compound | Cell Type | Cytokine | Effect | Citation |
| This compound | Human Peripheral Blood Lymphocytes | IL-12 | Stimulated | [2][3][4][7] |
| This compound | Human Peripheral Blood Lymphocytes | IL-6 | Inhibited | [2][3][4] |
| Asparagus racemosus Aqueous Extract (ARE) | Murine Splenocytes | IL-2, IFN-γ (Th1) | Upregulated | [5][6] |
| Asparagus racemosus Aqueous Extract (ARE) | Murine Splenocytes | IL-4 (Th2) | Upregulated | [5][6] |
| Asparagus racemosus Methanol Extract (ArM) | Murine Splenocytes | TNF-α, IL-6 (Pro-inflammatory) | Increased | [1][8] |
| Asparagus racemosus Methanol Extract (ArM) | Murine Splenocytes | IL-10 (Anti-inflammatory) | Increased | [1][8] |
Table 3: Effect on Antibody Production
| Compound | Cell Type | Parameter | Effect | Citation |
| This compound | Human Peripheral Blood Lymphocytes | IgG Secretion | Stimulated (dose-dependent) | [2][3][4] |
| Asparagus racemosus Methanol Extract (ArM) | Murine B cells | Serum Immunoglobulin Levels | Increased | [1][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Lymphocyte Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Preparation: Isolate murine splenocytes or human peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of this compound, Concanavalin A (positive control, e.g., 5 µg/mL), or medium (negative control) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Centrifuge the plate, discard the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to the absorbance of untreated cells.
Cytokine Profiling (ELISA)
This method quantifies the concentration of specific cytokines in cell culture supernatants.
Methodology:
-
Sample Collection: After treating lymphocytes with this compound or controls as described in the proliferation assay, collect the cell culture supernatants at 24, 48, and 72 hours.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for the target cytokine (e.g., anti-human IL-6 or IL-12) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash and add the TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the production of nitric oxide (NO), a key signaling molecule in the immune system, by assessing the level of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Culture murine macrophages (e.g., J774 cell line) in a 96-well plate.
-
Treatment: Stimulate the cells with this compound, LPS (positive control, e.g., 1 µg/mL), or medium alone for 24-48 hours.
-
Griess Assay:
-
Transfer 50 µL of the culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
Visualizations
Signaling Pathway of this compound in Immunomodulation
Caption: Proposed signaling pathway of this compound's immunomodulatory effects.
Experimental Workflow for In Vitro Immunomodulation Assay
Caption: General workflow for assessing in vitro immunomodulatory activity.
Logical Relationship of this compound's Effects on Th1/Th2 Balance
References
- 1. Immunomodulatory Activity of Methanol Extract of Asparagus racemosus - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory potential of shatavarins produced from Asparagus racemosus tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Shatavarin-IV saponin adjuvant elicits IgG and IgG2b responses against Staphylococcus aureus bacterin in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Activity of Methanol Extract of Asparagus racemosus [ideas.repec.org]
A Comparative Guide to Shatavarin IV and Other Natural Saponins in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents has led to a growing interest in natural compounds, particularly saponins, which are found in a variety of medicinal plants. Among these, Shatavarin IV, a steroidal saponin from Asparagus racemosus, is emerging as a promising candidate. This guide provides an objective comparison of this compound with other well-studied neuroprotective saponins—Ginsenoside Rb1, Astragaloside IV, and Saikosaponin A—supported by experimental data and detailed methodologies.
At a Glance: Comparative Efficacy of Neuroprotective Saponins
The following table summarizes the key neuroprotective effects and mechanisms of this compound alongside other prominent natural saponins. This data is compiled from a range of in vitro and in vivo studies.
| Saponin | Primary Neuroprotective Mechanisms | Effective Concentration/Dosage | Key Experimental Models | Noteworthy Findings |
| This compound | Antioxidant, Anti-apoptotic, Cholinergic modulation | in vitro: Not specified; in vivo: Not specified | C. elegans model of Parkinson's Disease | Reduces α-synuclein aggregation and oxidative stress; enhances acetylcholine levels.[1][2] |
| Ginsenoside Rb1 | Anti-inflammatory, Antioxidant, Anti-apoptotic, Modulation of neurotrophic factors | in vitro: 1-10 µM; in vivo: 30-60 µmol/kg | MCAO rat model, SH-SY5Y cells, PC12 cells | Reduces infarct volume in stroke models, protects against glutamate-induced toxicity, and decreases ROS levels.[3][4][5][6][7][8][9][10][11][12][13] |
| Astragaloside IV | Anti-inflammatory, Antioxidant, Anti-apoptotic, Anti-ferroptosis | in vitro: 25-200 µM; in vivo: Not specified | MCAO rat model, SH-SY5Y cells, PC12 cells | Alleviates neuronal damage by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway.[14][15][16][17][18][19][20][21][22][23][24][25] |
| Saikosaponin A | Anti-inflammatory, Anti-apoptotic | in vivo: 10 mg/kg | Rat model of acute spinal cord injury, MCAO rat model | Reduces inflammation and edema by inhibiting the NF-κB signaling pathway.[26][27][28][29][30][31][32][33] |
Delving into the Mechanisms: Key Signaling Pathways
The neuroprotective effects of these saponins are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms of action.
References
- 1. Neuromodulatory potential of Asparagus racemosus and its bioactive molecule this compound by enhancing synaptic acetylcholine level and nAChR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound elicits lifespan extension and alleviates Parkinsonism in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress of Ginsenoside Rb1 in neurological disorders [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of ginsenosides Rg1 and Rb1 against cognitive impairment induced by simulated microgravity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenoside-Rb1 for Ischemic Stroke: A Systematic Review and Meta-analysis of Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Ginsenosides against Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects and Network Analysis of Ginsenoside Rb1 Against Cerebral Ischemia Injury: A Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]
- 11. Ginsenoside Rb1 attenuates neuroflammation via activating Wnt/β-catenin signaling pathway to exert neuroprotective effect on cerebral ischemic-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Ginsenoside Rb1 administration attenuates focal cerebral ischemic reperfusion injury through inhibition of HMGB1 and inflammation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Astragaloside IV alleviates stroke-triggered early brain injury by modulating neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of Astragaloside IV in 6-hydroxydopamine-treated primary nigral cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Astragaloside IV protects brain cells from ischemia-reperfusion injury by inhibiting ryanodine receptor expression and reducing the expression of P-Src and P-GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Astragaloside IV attenuates the H2O2-induced apoptosis of neuronal cells by inhibiting α-synuclein expression via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astragaloside IV Supplementation Promotes A Neuroprotective Effect in Experimental Models of Neurological Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Astragaloside IV: A promising natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Research Progress on the Ability of Astragaloside IV to Protect the Brain Against Ischemia-Reperfusion Injury [frontiersin.org]
- 22. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson's Disease via Activating the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. [Neuroprotective effects and mechanism of saikosaponin A on acute spinal cord injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Saikosaponin A mitigates the progression of Parkinson's disease via attenuating microglial neuroinflammation through TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 29. Saikosaponin A attenuates neural injury caused by ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Saikosaponin A improved depression-like behavior and inhibited hippocampal neuronal apoptosis after cerebral ischemia through p-CREB/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Neuroprotective effects of saikosaponin-A in ethanol-induced glia-mediated neuroinflammation, oxidative stress via RAGE/TLR4/NFkB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
A Head-to-Head Comparison: HPTLC vs. UHPLC for Shatavarin IV Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Shatavarin IV, a key steroidal saponin in Asparagus racemosus, is a molecule of significant interest. This guide provides an objective comparison of two prominent analytical techniques—High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)—for the quantification of this compound, supported by experimental data.
This comparison delves into the methodologies and performance characteristics of both HPTLC and UHPLC, offering a clear perspective to aid in the selection of the most suitable technique for specific research and quality control needs.
Quantitative Data Summary
The following table summarizes the key performance parameters of validated HPTLC and UHPLC methods for the quantification of this compound.
| Parameter | HPTLC | UHPLC |
| **Linearity (R²) ** | >0.996[1][2] | >0.998[1] |
| Limit of Detection (LOD) | 7.94 - 24 ng/band[2][3] | 2.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 24.08 - 72 ng/band[2][3] | Not explicitly stated, but linearity range starts at 7.5 ng/mL[1] |
| Precision (%RSD) | Intra-day: 0.92-1.63% Inter-day: 1.09-1.79%[3] | 2.00 - 5.15%[1] |
| Accuracy (Recovery) | >97%[2] | 102 - 110%[1] |
| Reported this compound Content | 0.01% - 0.6761% in raw material[1][4] 0.074% - 0.18% in formulations[3] | 0.08 mg/g (0.008%) in root extract[1] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPTLC and UHPLC.
References
Shatavarin IV Efficacy: A Comparative Analysis of Asparagus racemosus from Diverse Geographical Origins
A detailed guide for researchers, scientists, and drug development professionals on the variable efficacy of Shatavarin IV, a key bioactive constituent of Asparagus racemosus, based on its geographical source. This report synthesizes available data on this compound content, pharmacological activity, and analytical methodologies.
Asparagus racemosus, commonly known as Shatavari, is a cornerstone of traditional medicine, particularly in Ayurveda. Its therapeutic properties are largely attributed to a group of steroidal saponins, with this compound being a principal and pharmacologically significant component. Emerging research indicates that the concentration of this compound and, consequently, the therapeutic efficacy of A. racemosus extracts can vary significantly based on the plant's geographical origin. This guide provides a comparative overview of this compound content and bioactivity from different locales, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Analysis of this compound Content
The concentration of this compound in the roots of Asparagus racemosus is a critical determinant of its therapeutic potential. Studies have revealed substantial variations in this compound content among plants from different agro-climatic zones, primarily within India.
Table 1: Comparison of this compound Content in Asparagus racemosus from Different Geographical Sources in India
| Geographical Source (India) | This compound Content (% w/w) | Analytical Method | Reference |
| Ramagiri Hills, Gajapati, Odisha | > 0.39 | HPTLC | [1] |
| Various agro-climatic zones, Odisha | 0.01 - 0.40 | HPTLC | [1] |
| Orathanadu, Thanjavur, Tamil Nadu | 0.6761 | HPTLC | |
| Not Specified | 0.22 | HPTLC |
A comprehensive study analyzing 103 samples from various agro-climatic zones in Odisha, India, found that the this compound content ranged from as low as 0.01% to as high as 0.40%[1]. This study successfully identified an elite germplasm from the Ramagiri Hill sides of the Gajapati district in Odisha, which consistently exhibited a high this compound content of over 0.39%[1]. In another study, a sample from Tamil Nadu, India, was reported to contain a significant 0.6761% of this compound. These findings underscore the profound impact of geographical location on the biosynthesis of this key phytochemical. While research has also compared the general saponin profiles of A. racemosus from India and Thailand, specific quantitative data for this compound from regions outside of India remains limited in the currently available literature.
Comparative Efficacy of this compound-Rich Extracts
The variation in this compound content directly influences the pharmacological efficacy of A. racemosus extracts. Key therapeutic activities attributed to this compound include anticancer and immunomodulatory effects.
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. A fraction rich in shatavarins, containing 5.05% this compound, and isolated this compound (84.69% purity) have shown potent in vitro cytotoxicity against human breast cancer (MCF-7), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) cell lines. Furthermore, in vivo studies on Ehrlich ascites carcinoma-bearing mice showed that oral administration of the shatavarin-rich fraction significantly reduced tumor volume and viable tumor cell count.
While direct comparative studies on the anticancer efficacy of extracts from different geographical origins are scarce, it can be inferred that sources with higher this compound content would exhibit more potent anticancer activity.
Asparagus racemosus extracts are known to possess immunomodulatory properties. An aqueous extract of the roots, standardized to contain this compound and other saponins, was found to have a mixed Th1/Th2 adjuvant activity. Treatment with the extract led to a significant increase in CD3+ and CD4/CD8+ T-cell percentages, along with an upregulation of both Th1 (IL-2, IFN-γ) and Th2 (IL-4) cytokines. This suggests that this compound contributes to the plant's ability to modulate the immune response. The immunomodulatory potential is likely to be proportional to the concentration of this compound in the extract.
Experimental Protocols
Accurate quantification of this compound is crucial for the standardization and quality control of A. racemosus extracts. High-Performance Thin-Layer Chromatography (HPTLC) is a widely used, reliable, and precise method for this purpose.
-
Sample Preparation: Dried and powdered root samples of A. racemosus are extracted with methanol. The resulting extract is filtered and used for analysis.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 7.5:1.5:1 (v/v/v).
-
Detection: The developed plates are derivatized with anisaldehyde-sulfuric acid reagent and heated. The bands are visualized and quantified at a wavelength of 425 nm using a TLC scanner.
-
Validation: The method is validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, stability, and recovery. The retardation factor (Rf) for this compound is typically observed around 0.40 ± 0.05.
Visualizing Experimental Workflows and Pathways
To better illustrate the processes involved in the analysis and the compound's mechanism of action, the following diagrams are provided.
Conclusion
The efficacy of this compound from Asparagus racemosus is intrinsically linked to its concentration, which varies significantly with the geographical source of the plant material. The data predominantly from India highlights the importance of sourcing from specific agro-climatic zones to ensure a high yield of this bioactive compound. For researchers and professionals in drug development, the selection of elite germplasm with high this compound content is a critical step in developing standardized and effective therapeutic products. The provided experimental protocols and diagrams serve as a foundational resource for the quality control and further investigation of this compound's pharmacological potential. Further research is warranted to include a broader range of geographical locations to create a more comprehensive global comparison.
References
A Comparative Analysis of Shatavarin IV Content Across the Asparagus Genus
Shatavarin IV, a key bioactive steroidal saponin, is predominantly found in the roots of Asparagus racemosus, a plant revered in traditional medicine for its wide array of therapeutic properties, including antioxidant, anti-inflammatory, and galactagogue effects.[1] This guide provides a comparative analysis of this compound content across various species of the Asparagus genus, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is supported by detailed experimental protocols for accurate quantification.
Quantitative Comparison of this compound Content
A high-performance thin-layer chromatography (HPTLC) analysis was conducted to identify and quantify the presence of this compound in five different species of the Asparagus genus. The results, summarized in the table below, reveal significant variation in this compound content among the species, with Asparagus racemosus showing the highest concentration.[2][3] This highlights its importance as the primary source of this valuable compound.[2] The presence of this compound in other species, albeit in lower concentrations, suggests potential alternative sources and warrants further investigation.[2][4]
| Asparagus Species | This compound Content (% w/w) |
| Asparagus racemosus | 0.22% |
| Asparagus setaceus | 0.08% |
| Asparagus sprengeri | 0.06% |
| Asparagus plumosus | 0.04% |
| Asparagus densiflorus | 0.01% |
Experimental Protocols
The quantification of this compound was achieved using a validated HPTLC method, which has been demonstrated to be a simple, precise, and reliable technique for this purpose.[1][5]
Sample Preparation and Extraction
-
Sample Collection: Root samples of the different Asparagus species were collected.[5]
-
Drying and Pulverization: The collected roots were shade-dried and then pulverized into a coarse powder (60 mesh) using a mechanical grinder.[6]
-
Methanolic Extraction: 0.80 g of the powdered root sample was added to 10 mL of methanol.[7] The mixture was then placed in a stirring water bath at 60°C for one hour.[7]
-
Filtration: The resulting extract was filtered using a 0.22 μm syringe filter to obtain a clear solution for HPTLC analysis.[7]
HPTLC Analysis
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates were used.[2][5]
-
Mobile Phase: A solvent system of ethyl acetate, methanol, and water in the ratio of 7.5:1.5:1 (v/v/v) was used for the development of the chromatograms.[2][5]
-
Standard Preparation: A reference standard of this compound (99% purity) was prepared by dissolving it in methanol.[6][7]
-
Application: The prepared sample and standard solutions were applied to the HPTLC plate.
-
Development: The plate was developed in the mobile phase in a suitable chamber.
-
Detection and Quantification: The developed plate was scanned densitometrically. This compound was detected at a retardation factor (Rf) of approximately 0.55 ± 0.05, with maximum absorption observed at 425 nm.[2][3][4] Quantification was performed by comparing the peak area of the sample with that of the standard, using a calibration curve.[7][8] The method was validated for linearity, precision, stability, and recovery to ensure accuracy.[5][7]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the HPTLC-based quantification of this compound in Asparagus species.
Caption: HPTLC workflow for this compound analysis.
Biosynthesis of Steroidal Saponins
This compound belongs to a class of compounds known as steroidal saponins.[9] While the specific biosynthetic pathway of this compound is not fully elucidated, the general pathway for steroidal saponin biosynthesis in plants provides a foundational understanding. This process begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway.
Caption: Biosynthesis of steroidal saponins.
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. pknaiklab.in [pknaiklab.in]
- 7. phcog.com [phcog.com]
- 8. phcogres.com [phcogres.com]
- 9. Plant profile, phytochemistry and pharmacology of Asparagus racemosus (Shatavari): A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Shatavarin Content in Wild vs. In Vitro Cultured Asparagus racemosus
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of shatavarin content and production methodologies between wild-harvested and in vitro cultured Asparagus racemosus. The following sections detail quantitative data, experimental protocols, and relevant biosynthetic pathways to inform research and development in this field.
Data Presentation: Quantitative Comparison of Shatavarin Content
The following table summarizes the quantitative comparison of shatavarin content, primarily focusing on Shatavarin IV, in wild versus in vitro cultured Asparagus racemosus. Data has been compiled from multiple studies to provide a comprehensive overview.
| Source Material | Shatavarin Analyte | Method of Quantification | Reported Content (mg/g dry weight unless specified) | Reference |
| Wild A. racemosus (Roots) | This compound | HPTLC | Varies significantly by geographical location, ranging from 0.1 to 4.0 mg/g (0.01-0.40%) | [1][2] |
| Wild A. racemosus (Roots) | This compound | HPLC-UV | 3.6 to 34.2 mg/g (0.36% and 3.42% w/w in two different extracts) | [3][4] |
| Wild-grown A. racemosus (Root Extract) | This compound | HPTLC | 0.01732% w/w | [1][5] |
| In Vitro Callus Culture (Root derived) | Total Saponins | HPLC | 10.38 ± 0.14 mg/g of callus | [4][6][7][8] |
| In Vitro Callus Culture (Nodal derived) | Total Saponins | HPLC | 7.69 ± 0.136 mg/g of callus | [4][6][7][8] |
| In Vitro Callus Culture (Dry Callus) | This compound | HPTLC | 0.0305% w/w | [1][5] |
| In Vitro Callus Culture (Fresh Callus) | This compound | HPTLC | 0.0012% w/w | [1][5] |
| In Vitro Cultures vs. Wild Type Roots | Total Shatavarins | HPLC | Up to 20-fold increase in in vitro cultures | [4][6][7][8] |
Note: Direct comparison of absolute values should be approached with caution due to variations in analytical methods, extraction protocols, and the specific tissues analyzed in different studies. However, the general trend indicates a substantially higher accumulation of shatavarins in in vitro cultures.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the comparative analysis of shatavarins.
In Vitro Callus Culture Initiation and Maintenance
Objective: To establish and maintain callus cultures of Asparagus racemosus for the production of shatavarins.
Methodology:
-
Explant Collection and Sterilization:
-
Collect young, healthy nodal segments and roots from a field-grown Asparagus racemosus plant.
-
Wash the explants thoroughly with a detergent solution and then with distilled water for 30 minutes.[7]
-
Surface sterilize the explants in a laminar airflow hood by first immersing in 0.1% mercuric chloride (HgCl2) for 3 minutes, followed by a rinse in 70% ethanol for 5 minutes.[7]
-
Perform several rinses with sterile distilled water to remove all traces of the sterilizing agents.[7]
-
Dry the explants on sterile filter paper and cut them into small pieces for inoculation.
-
-
Callus Induction Medium:
-
Prepare a modified Murashige and Skoog (MS) basal medium supplemented with vitamins, 3% (w/v) sucrose, and plant growth regulators.[7]
-
A common hormone combination for callus induction is 1.0 mg/L α-naphthaleneacetic acid (NAA), 1.0 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D), and 0.5 mg/L 6-benzylaminopurine (BAP).[7]
-
Adjust the pH of the medium to 5.7 before adding a gelling agent such as 0.6% phytagel.[7]
-
Dispense the medium into culture vessels (e.g., test tubes or flasks) and autoclave at 121°C and 15 psi for 20 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the sterilized explants onto the surface of the solidified callus induction medium.
-
Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.
-
Subculture the proliferating callus onto fresh medium every three weeks.[7]
-
Extraction of Shatavarins
Objective: To extract shatavarins from both wild plant material and in vitro callus cultures.
Methodology:
-
Sample Preparation:
-
For wild samples, use dried and powdered root material.
-
For in vitro samples, harvest the callus and record its fresh weight, then dry it in a hot air oven to a constant weight to determine the dry weight.
-
-
Solvent Extraction:
-
Extract the powdered plant material or dried callus with methanol (typically in a 1:2 ratio of sample to solvent) overnight. Repeat this extraction process four times.[9]
-
Pool all the methanol extracts and concentrate them to dryness using a rotary evaporator at 60°C.[9]
-
Re-dissolve the dried residue in 10 ml of water and then partition with n-butanol.
-
Concentrate the n-butanol fraction to dryness and re-dissolve it in a known volume of methanol for analysis.[9]
-
Quantification of Shatavarins by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of shatavarins in the prepared extracts.
Methodology:
-
Chromatographic System:
-
Utilize an HPLC system equipped with a photodiode array (PDA) or UV detector.
-
A common column used is a C18 reversed-phase column.
-
-
Mobile Phase and Elution:
-
Detection and Quantification:
-
Monitor the eluent at a wavelength of around 205 nm for the detection of shatavarins.
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Inject the prepared sample extracts and quantify the shatavarin content by comparing the peak areas with the calibration curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of shatavarins.
Steroidal Saponin Biosynthesis Pathway
Caption: Generalized biosynthetic pathway of steroidal saponins.
References
- 1. phcogres.com [phcogres.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. phcogres.com [phcogres.com]
- 6. Advances in steroidal saponins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in steroidal saponins biosynthesis - ProQuest [proquest.com]
- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 9. Quantification of Saponins in Asparagus racemosus by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Shatavarin IV
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Shatavarin IV, a steroidal saponin isolated from Asparagus racemosus. Adherence to these procedures is critical to protect both laboratory personnel and the environment.
Core Safety and Handling Precautions
Before commencing any procedure involving this compound, it is crucial to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection.[1] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[1]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[1] Prevent further leakage if it is safe to do so.[1] The spilled material should be collected and placed in a suitable, closed container for disposal.[1]
Storage and Disposal Protocols
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from foodstuff containers and incompatible materials.[1]
Disposal: The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is imperative to not contaminate water, foodstuffs, feed, or seed with this compound.[1] Discharge into sewer systems is to be avoided.[1]
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Chemical Formula | C45H74O17 | [1] |
| Molecular Weight | 887.07 g/mol | [1] |
| Recommended Disposal | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Sewer Discharge | Prohibited. | [1] |
| Storage Conditions | Tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Spill Containment | Collect and arrange disposal in suitable, closed containers. | [1] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound and its contaminated materials.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Shatavarin IV
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Shatavarin IV. It offers a procedural, step-by-step framework to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling this compound. The following table summarizes the recommended personal protective equipment.
| Equipment Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against airborne particles and splashes. |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or if handling in a poorly ventilated area. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure a well-ventilated work area, such as a fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
-
Weighing and Aliquoting :
-
Handle this compound as a solid powder.
-
Use a dedicated, clean weighing vessel and spatula.
-
Minimize the creation of dust during transfer.
-
-
Dissolution :
-
If preparing a solution, add the solvent to the weighed this compound powder slowly.
-
Ensure the container is appropriately sized to avoid splashing.
-
Cap and vortex or sonicate as required to ensure complete dissolution.
-
-
Use in Experiments :
-
When adding to experimental setups, use appropriate liquid handling tools (e.g., micropipettes with filtered tips).
-
Avoid direct contact with skin and eyes.
-
-
Post-Handling :
-
Decontaminate all work surfaces with a suitable cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Unused this compound :
-
If possible, unused this compound should be returned to the chemical inventory.
-
If disposal is necessary, it should be treated as chemical waste. Place in a clearly labeled, sealed container.
-
Follow your institution's guidelines for chemical waste disposal. Do not dispose of in regular trash or down the drain.
-
-
Contaminated Materials :
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste bag.
-
This bag should be clearly labeled as "Chemical Waste" and include the name of the compound.
-
Dispose of the bag according to your institution's chemical waste procedures.
-
-
Empty Containers :
-
Rinse empty containers thoroughly with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be disposed of in the regular trash or recycled, depending on institutional policy.
-
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is required in the event of a spill or personal exposure.
-
Spill Response :
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Contain : If safe to do so, prevent the spread of the powder by covering it with a dry, inert absorbent material.
-
Ventilate : Increase ventilation to the area.
-
Clean-up :
-
Wear appropriate PPE, including a respirator.
-
Carefully scoop the absorbed material into a labeled, sealable container.
-
Clean the spill area with a damp cloth, being careful not to create dust.
-
Dispose of all clean-up materials as chemical waste.
-
-
Report : Report the incident to your laboratory supervisor and institutional safety office.
-
-
Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
